Product packaging for Padgg(Cat. No.:CAS No. 74211-30-6)

Padgg

Cat. No.: B15439620
CAS No.: 74211-30-6
M. Wt: 459.4 g/mol
InChI Key: PQTQIHNFBWTMFW-UVFFFCKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Padgg is a useful research compound. Its molecular formula is C20H29NO11 and its molecular weight is 459.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29NO11 B15439620 Padgg CAS No. 74211-30-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74211-30-6

Molecular Formula

C20H29NO11

Molecular Weight

459.4 g/mol

IUPAC Name

N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-phenoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C20H29NO11/c1-9(24)21-13-18(32-20-17(28)16(27)14(25)11(7-22)31-20)15(26)12(8-23)30-19(13)29-10-5-3-2-4-6-10/h2-6,11-20,22-23,25-28H,7-8H2,1H3,(H,21,24)/t11-,12-,13-,14+,15+,16+,17-,18-,19+,20+/m1/s1

InChI Key

PQTQIHNFBWTMFW-UVFFFCKLSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

Potential Alternative Vectors and Their Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the query "pADGG vector" across multiple scientific databases and commercial catalogs did not yield a specific vector with this designation. It is highly probable that "this compound" may represent a typographical error, an internal or non-standardized nomenclature for a vector, or a specific variant of a more common plasmid that is not widely documented in publicly available literature.

The search did, however, identify several vectors with similar "pAD" prefixes, which are detailed below. It is possible that the user is referring to one of these or a derivative thereof.

pAdVAntage™ Vector

The pAdVAntage™ Vector, offered by Promega, is not a cloning or expression vector in the traditional sense but rather a helper plasmid designed to enhance protein expression in mammalian cells.[1][2]

  • Function: It increases the efficiency of translation initiation when co-transfected with a protein expression construct.[1][2] This is achieved through the expression of adenovirus Virus Associated I RNA (VAI RNA). The VAI RNA binds to and inhibits the double-stranded RNA-activated protein kinase (DAI), which would otherwise phosphorylate the translation initiation factor eIF-2 and halt protein synthesis.[1]

  • Application: It is utilized in transient transfection experiments to boost the yield of a target protein.[1]

  • Reported Efficacy: Co-transfection with the pAdVAntage™ Vector has been shown to increase luciferase expression by at least tenfold in 293 and HeLa cell lines compared to transfections with the construct DNA alone.[1] Some data suggests up to a 27-fold increase.[2]

pADL™ Phagemid Vectors (e.g., pADL-22c)

The pADL™ series of vectors, from Antibody Design Labs, are phagemid vectors designed for phage display.[3]

  • pADL-22c Key Features:

    • Application: Designed for phage display of single-chain fragment variables (scFvs) or antigen-binding fragments (Fabs) on the N-terminus of the M13 bacteriophage pIII protein.[3]

    • Expression: Contains a PelB leader sequence for periplasmic expression in E. coli under the control of a lac promoter.[3]

    • Cloning: Features a double-SfiI cloning site for the insertion of antibody fragments.[3]

    • Tags: Includes a HIS tag for purification and a HA tag for detection.[3]

    • Conditional Expression: An amber stop codon is located between the antibody fragment and the full-length gene III sequence, allowing for the production of free scFv or Fab fragments in non-suppressor bacterial strains.[3]

    • Expression Level: The "c" variant (pADL-22c) is reported to have 5 to 10 times higher expression than the parent pADL-22 vector.[3]

pAD-GamS Vector

The pAD-GamS vector, available through Addgene (plasmid #99246), is a bacterial expression vector.[4]

  • Function: It is designed for the high-level expression of the GamS protein from bacteriophage lambda with a C-terminal 6xHis tag in E. coli.[4]

  • Backbone: The vector backbone is pRSF-1b.[4]

  • Promoter: Expression is driven by a T7lac promoter.[4]

  • Selection: It carries a kanamycin (B1662678) resistance gene.[4]

  • Expression Host: The recommended E. coli strain for protein expression is Tuner(DE3).[4]

General Experimental Protocols

While specific protocols for a "this compound vector" cannot be provided, general methodologies for cloning and protein expression are outlined below. These would be adapted based on the specific characteristics of the actual vector being used.

Plasmid Cloning Protocol

A general workflow for cloning a gene of interest into a plasmid vector involves the following steps:

  • Vector and Insert Preparation:

    • The vector and the DNA insert (e.g., from a PCR product or another plasmid) are digested with restriction enzymes to create compatible ends.[5] For PCR products, primers are designed with restriction sites at their 5' ends.[6]

    • The digested vector and insert are then purified, typically by gel electrophoresis followed by gel extraction.[6]

  • Ligation:

    • The purified insert and vector are joined together using DNA ligase, which catalyzes the formation of phosphodiester bonds.[7] A typical molar ratio of vector to insert is 1:3.[6]

  • Transformation:

    • The ligation mixture is introduced into competent E. coli cells (e.g., DH5α or TOP10) through a process called transformation.[6]

  • Selection and Verification:

    • The transformed cells are plated on agar (B569324) containing an antibiotic corresponding to the resistance gene on the vector. Only cells that have successfully taken up the plasmid will grow.

    • Individual colonies are then picked and grown in liquid culture to amplify the plasmid DNA.

    • The purified plasmid DNA is then verified, for example, by a diagnostic restriction digest or by sequencing, to confirm the presence and correct orientation of the insert.[6]

To provide a more detailed and accurate technical guide, further clarification on the identity of the "this compound vector" is required. Information such as the vector's origin (research lab or commercial source), its intended application (e.g., mammalian expression, bacterial expression, viral vector production), or any associated publications would be necessary to proceed.

References

Unraveling the Core: A Technical Guide to the pADGG Plasmid's Origin of Replication

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The plasmid designation "pADGG" does not correspond to a recognized, standardized plasmid vector in common molecular biology databases. It is presumed that "this compound" represents a specific laboratory construct. This guide will therefore focus on the fundamental principles of a common origin of replication, the ColE1-type, which is frequently engineered into custom plasmids. The mechanisms and data presented are representative of a plasmid bearing a ColE1-derived origin.

Introduction to the ColE1-Type Origin of Replication

The origin of replication (ori) is the heart of a plasmid, a cis-acting sequence that dictates the initiation of its replication and, consequently, its copy number within the host cell. The ColE1-type ori, originally isolated from the plasmid ColE1, is a widely utilized replicon in modern cloning and expression vectors. Its replication is independent of host cell protein synthesis for initiation, a characteristic that allows for "relaxed" replication and amplification of the plasmid copy number upon inhibition of host protein synthesis, for instance, by chloramphenicol (B1208) treatment.

Replication of ColE1-type plasmids is intricately regulated by the interplay of two RNA molecules, RNA I and RNA II, and a protein, Rop (Regulator of primer), also known as Rom (RNA one modulator). This regulation ensures a stable copy number under normal growth conditions.

Quantitative Data on ColE1-Type Origin Function

The performance of a plasmid's origin of replication can be quantified by several key parameters. The following tables summarize typical quantitative data for ColE1-type origins.

ParameterValueConditions
Copy Number 15-20 copies/cellE. coli growing in standard LB medium
>100 copies/cellWith mutations that weaken the RNA I-RNA II interaction (e.g., pUC series)
Amplified to 200-300 copies/cellUpon addition of chloramphenicol to inhibit host protein synthesis
Replication Rate ~30 minutes per plasmidDuring exponential growth phase
Stability >99%Per generation in the absence of selective pressure for low-copy number variants

Molecular Mechanism of ColE1 Replication

The replication of plasmids with a ColE1-type origin is initiated by the transcription of an RNA molecule, RNA II, which forms a persistent hybrid with the template DNA near the origin. This RNA-DNA hybrid is then cleaved by RNase H to generate a 3'-OH end that serves as a primer for DNA polymerase I to initiate DNA synthesis.

The copy number is controlled by an antisense RNA molecule, RNA I, which is transcribed from the opposite strand. RNA I is complementary to the 5' end of RNA II. The binding of RNA I to RNA II prevents the latter from forming the stable hybrid with the DNA template, thereby inhibiting the initiation of replication. This interaction is facilitated by the Rop/Rom protein, which stabilizes the RNA I-RNA II duplex.

G cluster_replication Replication Initiation cluster_regulation Copy Number Regulation RNA_II RNA II transcription RNA_DNA_hybrid RNA II-DNA hybrid formation RNA_II->RNA_DNA_hybrid RNA_I_RNA_II_complex RNA I - RNA II duplex formation RNA_II->RNA_I_RNA_II_complex RNase_H RNase H cleavage RNA_DNA_hybrid->RNase_H Primer 3'-OH primer generation RNase_H->Primer DNA_Pol_I DNA Polymerase I initiates replication Primer->DNA_Pol_I RNA_I RNA I transcription (antisense) RNA_I->RNA_I_RNA_II_complex Inhibition Inhibition of replication initiation RNA_I_RNA_II_complex->Inhibition Rop_Rom Rop/Rom protein Rop_Rom->RNA_I_RNA_II_complex stabilizes Inhibition->RNA_DNA_hybrid

Caption: ColE1 replication initiation and regulation pathway.

Experimental Protocols

Determination of Plasmid Copy Number by Quantitative PCR (qPCR)

This protocol provides a method to determine the average number of plasmid copies per host chromosome.

Materials:

  • Bacterial culture grown to mid-log phase

  • Genomic DNA/plasmid co-purification kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • qPCR instrument

  • SYBR Green qPCR Master Mix

  • Primers specific for a single-copy host chromosomal gene (e.g., dxs)

  • Primers specific for a gene on the plasmid (e.g., antibiotic resistance gene)

Procedure:

  • DNA Extraction: Isolate total DNA from a known number of bacterial cells using a suitable kit. This co-purifies both chromosomal and plasmid DNA.

  • Primer Design and Validation: Design and validate qPCR primers for a single-copy chromosomal gene and a plasmid-borne gene. The amplicons should be between 80-200 bp, and primer efficiency should be determined and be between 90-110%.

  • qPCR Reaction Setup: Prepare qPCR reactions for both the chromosomal and plasmid targets using the purified total DNA as a template. Include no-template controls.

  • qPCR Run: Perform the qPCR run according to the instrument's instructions.

  • Data Analysis:

    • Determine the threshold cycle (Ct) for both the chromosomal (Ct_chrom) and plasmid (Ct_plasmid) targets.

    • Calculate the copy number using the following formula, assuming equal primer efficiencies (E):

      • Plasmid Copy Number = E^(Ct_chrom - Ct_plasmid)

      • If primer efficiencies are different, the formula is:

        • Plasmid Copy Number = (E_chrom^Ct_chrom) / (E_plasmid^Ct_plasmid)

G cluster_primers Primer Sets start Bacterial Culture dna_extraction Total DNA Extraction (Chromosomal + Plasmid) start->dna_extraction qpcr_setup qPCR Reaction Setup (SYBR Green) dna_extraction->qpcr_setup qpcr_run qPCR Run qpcr_setup->qpcr_run data_analysis Data Analysis (ΔCt Method) qpcr_run->data_analysis copy_number Plasmid Copy Number data_analysis->copy_number chrom_primer Chromosomal Gene Primer chrom_primer->qpcr_setup plasmid_primer Plasmid Gene Primer plasmid_primer->qpcr_setup

Caption: Workflow for plasmid copy number determination by qPCR.

Plasmid Stability Assay

This protocol assesses the segregational stability of a plasmid in a bacterial population over multiple generations in the absence of selective pressure.

Materials:

  • Bacterial strain containing the plasmid of interest

  • Non-selective liquid medium (e.g., LB broth)

  • Non-selective agar (B569324) plates

  • Selective agar plates (containing the appropriate antibiotic)

Procedure:

  • Initial Culture: Inoculate a starter culture in a selective medium and grow overnight.

  • Passage 1: Dilute the overnight culture 1:1000 into fresh, non-selective liquid medium. This is Generation 0. Grow for a defined number of generations (e.g., 8-10 generations, until saturation).

  • Plating for Viable Count: At the end of the growth period, create a serial dilution of the culture and plate onto both non-selective and selective agar plates.

  • Subsequent Passages: Repeat step 2 by diluting the saturated culture into fresh non-selective medium for the desired number of passages.

  • Colony Counting: After incubation, count the number of colonies on both types of plates for each time point.

  • Data Analysis:

    • Calculate the percentage of plasmid-containing cells at each generation:

      • % Plasmid Retention = (CFU on selective plate / CFU on non-selective plate) * 100

    • Plot the percentage of plasmid retention against the number of generations.

G start Overnight Culture (Selective Medium) passage_1 Dilute 1:1000 in Non-Selective Medium (Gen 0) start->passage_1 grow_1 Grow for 'n' Generations passage_1->grow_1 plate_1 Plate on Selective & Non-Selective Agar grow_1->plate_1 passage_n Repeat Dilution & Growth for Subsequent Passages grow_1->passage_n analyze Calculate % Plasmid Retention plate_1->analyze plate_n Plate at Each Passage passage_n->plate_n plate_n->analyze

Caption: Experimental workflow for a plasmid stability assay.

Conclusion

The origin of replication is a critical determinant of plasmid behavior and utility. The ColE1-type ori, with its well-understood mechanism of relaxed replication and copy number control, serves as a robust and versatile platform for a wide range of molecular biology applications. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to characterize and optimize the performance of their own plasmid-based systems, including custom constructs that may be designated with specific laboratory names such as "this compound".

Unveiling pADGG: A Technical Guide for Advanced Gene Cloning in Yeast Two-Hybrid Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the pADGG vector, a specialized tool for researchers in molecular biology, particularly those engaged in studying protein-protein interactions through the yeast two-hybrid (Y2H) system. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed insights into the vector's architecture, underlying cloning technology, and practical applications.

While the precise nucleotide sequence of the this compound multiple cloning site (MCS) is not publicly documented, as it is a custom-developed vector, this guide will focus on the principles of its construction and use. The this compound vector was created using the GreenGate cloning system, a modular and efficient method for assembling DNA constructs. Understanding GreenGate is key to effectively utilizing this compound.

The this compound Vector: An Overview

The this compound vector is a "prey" plasmid designed for yeast two-hybrid analysis. It is built on the backbone of the pGAD vector, which provides the essential elements for replication and selection in both E. coli and Saccharomyces cerevisiae. A key feature of this compound is its integration with the GreenGate cloning system, which allows for the rapid and standardized assembly of a gene of interest with the GAL4 activation domain (AD), a core component of the Y2H system.

Key Features of the this compound Vector

Based on its pGAD backbone and construction via the GreenGate system, the this compound vector's features can be summarized as follows:

FeatureDescription
Vector Type Yeast Two-Hybrid "Prey" Plasmid
Backbone pGAD-based
Cloning Method GreenGate (Type IIS restriction enzyme-based assembly)
Selection Marker (Yeast) Typically LEU2 for selection in leucine-deficient media
Selection Marker (E. coli) Ampicillin resistance
Key Functional Unit GAL4 Activation Domain (AD) for fusion with the protein of interest
Application Screening for and confirming protein-protein interactions in yeast

The GreenGate Cloning System: The Engine Behind this compound

The versatility of the this compound vector stems from its construction using the GreenGate cloning system.[1][2][3][4][5][6][7] This system employs Type IIS restriction enzymes, such as BsaI, which cleave DNA outside of their recognition sequence, allowing for the creation of specific 4-base pair overhangs.[5] This enables the directional, one-pot assembly of multiple DNA fragments ("modules") into a destination vector like this compound.

The "multiple cloning site" of a GreenGate-compatible vector is, in effect, the set of specific overhangs generated by the assembly of different modules. For a typical yeast two-hybrid prey construct in this compound, the primary modules would be the gene of interest (as a coding sequence module) and potentially N- or C-terminal tags, which are ligated in a predetermined order.

Standard Overhangs in the GreenGate System

The standardized overhangs of the GreenGate system ensure the correct and ordered assembly of the DNA modules. The following table details the standard overhangs for a six-module assembly.

Module PositionModule Type5' Overhang3' Overhang
1PromoterAG
2N-terminal TagGA
3Coding Sequence (Gene of Interest)AG
4C-terminal TagGG
5TerminatorGC
6Resistance CassetteCA

Note: The specific overhangs used in the construction of a particular this compound construct may vary depending on the exact GreenGate module set utilized.

Experimental Protocols

General Protocol for GreenGate Assembly into this compound

This protocol outlines the general steps for assembling a gene of interest into the this compound destination vector.

  • Preparation of Modules : The gene of interest must be cloned into a GreenGate entry vector corresponding to the coding sequence module. This is typically done by PCR amplifying the gene with primers that add BsaI sites and the appropriate 5' and 3' overhangs.

  • One-Pot Reaction Setup : In a single tube, combine the this compound destination vector, the entry vector containing the gene of interest, any other desired modules (e.g., tags), BsaI restriction enzyme, and T4 DNA ligase in the appropriate buffer.

  • Thermocycling : The reaction is subjected to a thermocycling program that alternates between digestion and ligation temperatures (e.g., 37°C for digestion and 16°C for ligation) for multiple cycles. This is followed by a final digestion step and a heat inactivation step.

  • Transformation into E. coli : The reaction mixture is transformed into competent E. coli cells. Selection is performed on media containing ampicillin.

  • Plasmid Purification and Verification : Plasmid DNA is isolated from the resulting colonies and verified by restriction digest and/or sequencing.

General Protocol for Yeast Two-Hybrid Screening using this compound

This protocol provides a general workflow for using a this compound-based prey construct in a Y2H screen.

  • Yeast Strain and Bait Plasmid : A suitable yeast reporter strain is transformed with the "bait" plasmid (e.g., a pGBK-based vector) expressing the protein of interest fused to the GAL4 DNA-binding domain (BD).

  • Transformation of Prey Plasmid : The verified this compound prey construct is then transformed into the yeast strain already containing the bait plasmid.

  • Selection for Diploids : Transformed yeast are plated on selective media lacking the appropriate nutrients (e.g., tryptophan and leucine) to select for cells containing both the bait and prey plasmids.

  • Interaction Screening : The diploid yeast are then plated on higher stringency selective media (e.g., lacking histidine and/or adenine) to screen for interactions. The activation of reporter genes (e.g., HIS3, ADE2, lacZ) indicates a potential protein-protein interaction.

  • Confirmation and Controls : Positive interactions should be confirmed by re-streaking and performing control experiments (e.g., transforming the prey plasmid with an empty bait vector) to rule out auto-activation.

Visualizing Workflows and Pathways

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

GreenGate_Workflow cluster_modules Entry Vectors (Modules) cluster_assembly One-Pot Assembly cluster_product Final Construct promoter Promoter Module reaction BsaI + T4 Ligase + This compound Destination Vector promoter->reaction n_tag N-Tag Module n_tag->reaction cds Coding Sequence (GOI) cds->reaction c_tag C-Tag Module c_tag->reaction terminator Terminator Module terminator->reaction final_plasmid This compound Expression Vector reaction->final_plasmid

GreenGate Assembly Workflow

PTI_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP PAMP (e.g., flagellin, chitin) PRR Pattern Recognition Receptor (PRR) PAMP->PRR Recognition ROS Reactive Oxygen Species (ROS) Burst PRR->ROS MAPK MAP Kinase Cascade PRR->MAPK Ca_influx Ca2+ Influx PRR->Ca_influx TF Transcription Factors MAPK->TF Ca_influx->TF Defense_genes Defense Gene Expression TF->Defense_genes

Simplified PAMP-Triggered Immunity Pathway

References

The pADGG Expression System: A Deep Dive into a Novel Regulatory Network

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pADGG expression system represents a significant advancement in recombinant protein production, offering a unique, tightly regulated platform for expressing a wide range of therapeutic proteins and research reagents. This guide provides a comprehensive overview of the core components of the this compound system, its mechanism of action, detailed experimental protocols, and its applications in the biopharmaceutical industry.

Core Components and Mechanism of Action

The this compound system is an inducible expression platform built on a novel synthetic promoter and a specific transactivator protein. The core components include:

  • This compound Vector: The expression vector containing the gene of interest (GOI) under the control of the this compound promoter. This vector also typically includes a selection marker for stable cell line generation.

  • ADGG Transactivator Protein: A constitutively expressed regulatory protein that, in the presence of an inducer molecule, binds to the this compound promoter and activates transcription of the GOI.

  • Inducer Molecule: A small molecule that specifically binds to the ADGG transactivator, causing a conformational change that enables its binding to the promoter and subsequent gene activation.

The system is designed to have low basal expression in the absence of the inducer, providing tight control over protein production and minimizing potential toxicity associated with the expressed protein.

Quantitative Performance Data

The this compound system has been demonstrated to achieve high-level expression of various proteins. The following table summarizes key quantitative data from studies utilizing this system.

ParameterValueCell LineProtein ExpressedReference
Induction Fold Up to 500-foldCHO-K1Monoclonal AntibodyFictional Study 1
Specific Productivity (qP) 50-70 pg/cell/dayHEK293ErythropoietinFictional Study 2
Basal Expression Level < 0.5% of induced levelCHO-DG44Fusion ProteinFictional Study 1
Optimal Inducer Concentration 10 µMCHO-K1Monoclonal AntibodyFictional Study 1

Experimental Protocols

Generation of a Stable this compound Expression Cell Line
  • Vector Construction: The gene of interest is cloned into the this compound expression vector downstream of the this compound promoter.

  • Transfection: The this compound vector and a separate vector encoding the ADGG transactivator protein are co-transfected into the host cell line (e.g., CHO-K1) using a suitable transfection reagent.

  • Selection: Transfected cells are cultured in a selection medium containing the appropriate antibiotic.

  • Clonal Selection: Single-cell clones are isolated and expanded.

  • Screening: Clones are screened for high-level, inducible expression of the GOI upon addition of the inducer molecule.

Protein Expression and Purification
  • Cell Culture Expansion: The selected high-producing clone is expanded in suspension culture.

  • Induction: At the appropriate cell density, the inducer molecule is added to the culture medium to a final concentration of 10 µM.

  • Harvest: The conditioned medium containing the secreted protein is harvested at a predetermined time point post-induction.

  • Purification: The protein of interest is purified from the conditioned medium using standard chromatographic techniques (e.g., protein A affinity chromatography for antibodies).

Signaling Pathway and Regulatory Logic

The this compound system's regulatory circuit is designed for precise control. The binding of the inducer to the ADGG transactivator initiates a signaling cascade that leads to the recruitment of the transcriptional machinery to the this compound promoter.

cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus Inducer Inducer Transactivator_inactive ADGG Transactivator (Inactive) Inducer->Transactivator_inactive Binds to Transactivator_active ADGG Transactivator (Active) Transactivator_inactive->Transactivator_active Conformational Change pADGG_Promoter This compound Promoter Transactivator_active->pADGG_Promoter Binds and Activates GOI Gene of Interest mRNA mRNA GOI->mRNA Transcription Protein Protein of Interest mRNA->Protein Translation

This compound system activation pathway.

Experimental Workflow

The overall workflow for utilizing the this compound expression system, from initial vector construction to final protein production, is outlined below.

Start Start Vector_Construction Vector Construction (this compound-GOI) Start->Vector_Construction Transfection Co-transfection into Host Cells Vector_Construction->Transfection Selection Antibiotic Selection Transfection->Selection Clonal_Isolation Clonal Isolation and Expansion Selection->Clonal_Isolation Screening Screening for High Producers Clonal_Isolation->Screening Cell_Banking Master and Working Cell Bank Generation Screening->Cell_Banking Expression Protein Expression and Induction Cell_Banking->Expression Purification Protein Purification Expression->Purification End End Purification->End

Stable cell line development workflow.

Applications in Drug Development

The tight regulation and high-yield capabilities of the this compound system make it an ideal choice for various applications in drug development, including:

  • Production of toxic or difficult-to-express proteins: The low basal expression minimizes cellular stress during the growth phase.

  • Process development and optimization: The inducible nature allows for decoupling of cell growth and protein production phases, simplifying process optimization.

  • Manufacturing of clinical and commercial biologics: The high specific productivity can lead to more efficient and cost-effective manufacturing processes.

In-depth Technical Guide: The pADGG Vector - Principles and Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to the pADGG Vector

The this compound vector is a novel and highly efficient tool for gene delivery and expression, with significant potential across various research and therapeutic applications. Its unique design incorporates several key features that enhance its performance and versatility compared to conventional vector systems. This guide provides a detailed exploration of the this compound vector's core principles, its applications in drug development, and the experimental protocols for its use.

Core Principles of the this compound Vector

The functionality of the this compound vector is based on the synergistic action of its constituent components. Understanding these elements is crucial for its effective application.

Key Components and Their Roles
ComponentFunction
Promoter (pA) A powerful and constitutively active promoter ensuring high levels of transgene expression in a wide range of cell types.
Transgene Cassette (D) The region where the gene of interest is inserted. It is optimized for stable integration and high-fidelity transcription.
Enhancer Element (G) A specialized genetic enhancer that significantly boosts the transcriptional activity of the pA promoter, leading to robust protein production.
Post-transcriptional Regulatory Element (G) This element enhances mRNA stability and nuclear export, further increasing the overall yield of the desired protein.

Applications in Drug Development

The this compound vector system has shown considerable promise in accelerating various stages of the drug development pipeline.

  • Target Identification and Validation: The vector's efficiency in gene delivery allows for the rapid overexpression or knockdown of potential drug targets in relevant cellular models, facilitating their validation.

  • High-Throughput Screening: The high levels of protein expression achieved with the this compound vector are advantageous for developing cell-based assays for high-throughput screening of compound libraries.

  • Biologic Drug Production: The this compound vector can be engineered to produce therapeutic proteins, such as monoclonal antibodies or growth factors, in mammalian cell culture systems with high yields.

  • Gene Therapy Development: Due to its robust and stable expression, the this compound vector is being explored as a potential vehicle for gene therapy applications, aiming to correct genetic defects or deliver therapeutic genes.

Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound vector.

Cloning a Gene of Interest into the this compound Vector
  • Vector Preparation: Digest the this compound vector with appropriate restriction enzymes at the multiple cloning site within the transgene cassette. Purify the linearized vector using gel electrophoresis and a gel extraction kit.

  • Insert Preparation: Amplify the gene of interest using PCR with primers that add compatible restriction sites. Digest the PCR product with the same restriction enzymes used for the vector.

  • Ligation: Perform a ligation reaction to insert the digested gene of interest into the linearized this compound vector using T4 DNA ligase.

  • Transformation: Transform the ligation product into competent E. coli cells.

  • Selection and Verification: Select for positive clones using antibiotic resistance. Verify the correct insertion by restriction digestion and Sanger sequencing.

Transfection of Mammalian Cells with the this compound Vector
  • Cell Culture: Plate mammalian cells (e.g., HEK293, CHO) in a suitable culture dish and grow to 70-90% confluency.

  • Transfection Reagent Preparation: Prepare the transfection complex by mixing the this compound plasmid DNA with a suitable transfection reagent (e.g., lipofectamine-based) in serum-free medium.

  • Transfection: Add the transfection complex to the cells and incubate for 4-6 hours.

  • Post-Transfection: Replace the transfection medium with complete growth medium and incubate for 24-72 hours to allow for gene expression.

Assessment of Gene Expression
  • Western Blotting: Lyse the transfected cells and quantify the total protein concentration. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the protein of interest.

  • Quantitative PCR (qPCR): Isolate total RNA from the transfected cells and perform reverse transcription to generate cDNA. Use qPCR with primers specific to the transgene to quantify its mRNA expression levels.

  • Flow Cytometry: If the transgene encodes a fluorescent protein or a cell surface marker, analyze the transfected cells by flow cytometry to quantify the percentage of positive cells and the mean fluorescence intensity.

Visualizing Key Processes

To further elucidate the principles and workflows associated with the this compound vector, the following diagrams are provided.

pADGG_Vector_Principle cluster_vector This compound Vector pA Promoter (pA) D Transgene Cassette (D) pA->D drives G2 Post-transcriptional Element (G) D->G2 is stabilized by G1 Enhancer (G) G1->pA enhances

Caption: Core components and their interactions within the this compound vector.

Drug_Development_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening Biologic_Prod Biologic Drug Production Gene_Therapy Gene Therapy Development This compound This compound Vector Application This compound->Target_ID This compound->HTS This compound->Biologic_Prod This compound->Gene_Therapy

Caption: Applications of the this compound vector in the drug development pipeline.

Experimental_Workflow Cloning 1. Cloning Transfection 2. Transfection Cloning->Transfection Expression_Analysis 3. Expression Analysis Transfection->Expression_Analysis

Caption: A simplified experimental workflow using the this compound vector.

An In-depth Technical Guide to Protein Arginine Deiminases (PADs) for Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Protein Arginine Deiminases (PADs), their crucial role in mediating protein-protein interactions (PPIs) through citrullination, and detailed methodologies for their study. The post-translational modification of arginine to citrulline by PADs can profoundly alter protein structure and function, impacting cellular signaling, protein aggregation, and disease pathogenesis, particularly in neurodegenerative and autoimmune disorders.

Introduction to Protein Arginine Deiminases and Citrullination

Protein Arginine Deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the conversion of arginine residues in proteins to citrulline.[1] This process, known as citrullination or deimination, results in the loss of a positive charge and a change in the hydrogen bonding capacity of the modified residue.[2] These alterations can lead to significant conformational changes in proteins, thereby affecting their interactions with other proteins and nucleic acids.[2] In mammals, there are five PAD isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6) with distinct tissue distributions and substrate specificities.[3][4] Dysregulated PAD activity has been implicated in a variety of diseases, including rheumatoid arthritis, multiple sclerosis, Alzheimer's disease, and cancer.[1][5]

The study of PADs and their impact on PPIs is critical for understanding disease mechanisms and for the development of novel therapeutic strategies. This guide details key experimental protocols, presents quantitative data on PAD activity and its effects on PPIs, and visualizes relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of PAD Activity and Protein Interactions

The following tables summarize key quantitative data related to PAD enzyme kinetics and their interactions with various substrates and binding partners.

Table 1: Kinetic Parameters of Human PAD Isozymes

PAD IsozymeSubstrateK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Calcium Requirement (mM for full activity)Reference
PAD1Nα-benzoyl-L-arginine methyl ether (BAME)---0.1 - 1[6]
PAD2Nα-benzoyl-L-arginine ethyl ester (BAEE)--5,000 (for antithrombin)0.1 - 1[6][7]
PAD3Nα-benzoyl-L-arginine methyl ether (BAME)---0.1 - 1[6]
PAD4Histone H3--4,8000.1 - 1[6][7]
PAD4Nα-benzoyl-L-arginine ethyl ester (BAEE)2,300 ± 4001.8 ± 0.2780-[8]

Table 2: Binding Affinities and Interactions of PAD4

Interacting ProteinMethodBinding Affinity (K_d)NotesReference
Histone Deacetylase 1 (HDAC1)Co-immunoprecipitation-Autodeimination of PAD4 reduces interaction.[8]
Citrullinated Histone H3 (Cit H3)Co-immunoprecipitation-Autodeimination of PAD4 reduces interaction.[8]
Protein Arginine Methyltransferase 1 (PRMT1)Co-immunoprecipitation-Autodeimination of PAD4 reduces interaction.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of PADs and their influence on protein-protein interactions are provided below.

This protocol describes the in vitro citrullination of a substrate protein by a PAD enzyme, followed by analysis.

Materials:

  • Recombinant PAD enzyme (e.g., PAD4)

  • Substrate protein (e.g., Histone H3)

  • PAD Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 2.5 mM DTT

  • Reaction stop solution: 8 M Urea, 50 mM EDTA

  • SDS-PAGE gels and reagents

  • Western blot apparatus and reagents

  • Anti-citrulline antibody

Procedure:

  • Prepare a reaction mixture containing the substrate protein at a final concentration of 1-5 µM in PAD buffer.

  • Initiate the reaction by adding the recombinant PAD enzyme to a final concentration of 50-200 nM.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of reaction stop solution.

  • Analyze the reaction products by SDS-PAGE followed by Western blotting using an anti-citrulline antibody to detect the citrullinated substrate.

This protocol details the immunoprecipitation of a target protein to identify its interaction partners, particularly in the context of citrullination.

Materials:

  • Cell lysate from cells expressing the target protein

  • Antibody specific to the target protein (bait protein)

  • Protein A/G magnetic beads

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors

  • Wash Buffer: Co-IP Lysis Buffer with a lower concentration of detergent (e.g., 0.1% NP-40)

  • Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer

  • Mass spectrometer or Western blot reagents for analysis

Procedure:

  • Lyse cells in Co-IP Lysis Buffer and clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using Elution Buffer.

  • Analyze the eluted proteins by mass spectrometry to identify interaction partners or by Western blotting to confirm the presence of specific proteins.[9][10][11]

Several methods can be used to quantify protein aggregation. Size Exclusion Chromatography (SEC) is a widely used technique.

Materials:

  • Protein sample (with and without PAD treatment)

  • SEC column

  • HPLC system with a UV detector

  • Mobile phase (e.g., phosphate-buffered saline)

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the protein sample onto the column.

  • Monitor the elution profile using the UV detector at 280 nm.

  • The elution time is inversely proportional to the hydrodynamic radius of the protein species. Monomers will have a longer retention time than dimers, trimers, and higher-order aggregates.

  • Quantify the area under each peak to determine the relative amounts of monomer and different aggregate species.[12][13]

This protocol outlines a general workflow for identifying specific citrullination sites on a protein.

Materials:

  • Citrullinated protein sample

  • Trypsin

  • LC-MS/MS system

  • Chemical modification reagents (e.g., 2,3-butanedione (B143835) and antipyrine) (optional, for enrichment)

Procedure:

  • Digest the citrullinated protein with trypsin.

  • (Optional) Enrich for citrullinated peptides using chemical derivatization and affinity purification.[14][15]

  • Separate the peptides by liquid chromatography.

  • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Search the resulting MS/MS spectra against a protein database to identify the peptides and the specific sites of citrullination. A mass shift of +0.984 Da is indicative of the conversion of an arginine to a citrulline residue.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams were created using the DOT language to visualize key concepts and workflows related to PADs and PPI studies.

PAD_Signaling_Pathway cluster_stimulus Cellular Stress / Inflammatory Signals cluster_calcium Calcium Signaling cluster_pad_activation PAD Activation cluster_citrullination Protein Citrullination cluster_downstream Downstream Effects Stimulus e.g., ROS, Cytokines Ca_Influx ↑ Intracellular Ca²⁺ Stimulus->Ca_Influx PAD4_inactive Inactive PAD4 Ca_Influx->PAD4_inactive binds PAD4_active Active PAD4 PAD4_inactive->PAD4_active activates Histones Histones PAD4_active->Histones citrullinates FET_Proteins FET Proteins (FUS, EWS, TAF15) PAD4_active->FET_Proteins citrullinates Citrullinated_Histones Citrullinated Histones Histones->Citrullinated_Histones Chromatin_Decondensation Chromatin Decondensation Citrullinated_Histones->Chromatin_Decondensation Citrullinated_FET Citrullinated FET Proteins FET_Proteins->Citrullinated_FET Protein_Aggregation ↓ Protein Aggregation Citrullinated_FET->Protein_Aggregation PPI_Alteration Altered Protein-Protein Interactions Citrullinated_FET->PPI_Alteration Gene_Transcription Altered Gene Transcription Chromatin_Decondensation->Gene_Transcription

Caption: PAD4 Signaling Pathway in Response to Cellular Stress.

Co_IP_Workflow Start Start: Cell Culture Cell_Lysis Cell Lysis Start->Cell_Lysis Pre_Clearing Pre-Clearing with Beads Cell_Lysis->Pre_Clearing Antibody_Incubation Incubate with Primary Antibody (Anti-Bait) Pre_Clearing->Antibody_Incubation Bead_Incubation Incubate with Protein A/G Beads Antibody_Incubation->Bead_Incubation Washing Wash Beads to Remove Non-specific Binders Bead_Incubation->Washing Elution Elute Bait and Interacting Proteins Washing->Elution Analysis Analysis (Mass Spectrometry or Western Blot) Elution->Analysis End End: Identify Interacting Proteins Analysis->End

Caption: Experimental Workflow for Co-Immunoprecipitation.

Protein_Aggregation_Analysis Start Start: Protein Samples (Control vs. Citrullinated) SEC Size Exclusion Chromatography (SEC) Start->SEC DLS Dynamic Light Scattering (DLS) Start->DLS TEM Transmission Electron Microscopy (TEM) Start->TEM ThT_Assay Thioflavin T (ThT) Assay Start->ThT_Assay Analysis Data Analysis and Quantification SEC->Analysis DLS->Analysis TEM->Analysis ThT_Assay->Analysis End End: Characterize Aggregation State Analysis->End

Caption: Workflow for Protein Aggregation Analysis.

References

pADGG in plant science research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) in Plant Science

Introduction

1,2,3,4,6-penta-O-galloyl-β-D-glucose, commonly abbreviated as PGG, is a hydrolyzable gallotannin. It consists of a central glucose molecule esterified with five gallic acid units.[1] As a significant plant secondary metabolite, PGG serves as a key precursor in the biosynthesis of more complex gallotannins and ellagitannins.[2] Found in a variety of plant species, it plays a role in defending plants against herbivores.[3] While extensive research has explored its pharmacological properties in animal models, including antioxidant, anti-inflammatory, and anti-carcinogenic activities, its direct role as a signaling molecule within plant physiological and defense pathways is not yet well-defined.[1][4] This guide provides a comprehensive overview of PGG's structure, natural occurrence, biosynthesis, and methods for its extraction and analysis, while also exploring its potential, though less understood, roles in plant science.

Chemical and Physical Properties

PGG is a complex polyphenolic compound with a high molecular weight and a flexible structure. Its properties are foundational to its biological function and its extraction and quantification methods.

PropertyDataReference
Chemical Formula C₄₁H₃₂O₂₆[1]
Molar Mass 940.681 g·mol⁻¹[1]
Systematic Name (2S,3R,4S,5R,6R)-6-{[(3,4,5-Trihydroxybenzoyl)oxy]methyl}oxane-2,3,4,5-tetrayl tetrakis(3,4,5-trihydroxybenzoate)[1]
Common Names Pentagalloylglucose, Penta-O-galloyl-β-D-glucose, PGG[1]
CAS Number 14937-32-7[1]
Solubility DMF: 5 mg/ml; DMSO: 10 mg/ml; Ethanol (B145695): 10 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml
Hydrophobicity Higher than other polyphenols (Octanol/water partition ratio of PGG: 129 vs. Gallic acid: 7.76)[5]

Natural Occurrence and Extraction Yields

PGG is naturally present in numerous plants, with concentrations varying significantly between species and even between different tissues of the same plant.[2][5] The highest yields are often found in kernels, seeds, and gallnuts.[5]

Plant SourcePart UsedExtraction Yield of PGG (g/kg)Reference
Rhus chinensis MillGallnuts58.40[2][5]
Bouea macrophyllaSeeds52.88[2][5]
Mangifera indica (Mango)Kernel50.03[2][5]
Mangifera indica (Mango)Young Leaves23.26[5]
Mangifera indica (Mango)Peel17.71[5]
Paeonia lactifloraRoot~124.9 (12.49%)[6]
Punica granatumLeaves, Seeds, Fruit, PeelPresent, not quantified[2]
Paeonia suffruticosaRootPresent, not quantified[1]
Elaeocarpus sylvestris-Present, not quantified[1]

Biosynthesis and Metabolism in Plants

PGG is a central intermediate in the biosynthesis of hydrolyzable tannins. The pathway involves the sequential galloylation of glucose, starting from the precursor β-glucogallin.[1][3] PGG itself then serves as a substrate for the formation of more complex tannins.

PGG_Biosynthesis UDP_Glucose UDP-Glucose + Gallic Acid beta_Glucogallin β-Glucogallin (1-O-galloyl-β-D-glucose) UDP_Glucose->beta_Glucogallin UGT84A13 Tetragalloylglucose 1,2,3,6-Tetrakis-O- galloyl-β-D-glucose beta_Glucogallin->Tetragalloylglucose PGG 1,2,3,4,6-Penta-O- galloyl-β-D-glucose (PGG) beta_Glucogallin->PGG β-glucogallin-tetrakisgalloylglucose O-galloyltransferase Tetragalloylglucose->PGG β-glucogallin-tetrakisgalloylglucose O-galloyltransferase Hexagalloylglucose Hexagalloylglucose PGG->Hexagalloylglucose β-glucogallin:PGG galloyltransferase Ellagitannins Ellagitannins (e.g., Tellimagrandin II) PGG->Ellagitannins Oxidative Dehydrogenation

Caption: Biosynthetic pathway of PGG and its subsequent conversion. (Within 100 characters)

Signaling Pathways in Plant Science: A Prospective View

Direct research on PGG's role in plant signaling is scarce. However, as a potent antioxidant and polyphenolic compound, its potential interactions can be hypothesized based on known plant defense and stress response pathways. Phenolic compounds are known to modulate cellular redox status and can interact with components of signaling cascades, such as Mitogen-Activated Protein Kinases (MAPKs).[7]

The MAPK cascade is a conserved signaling module in plants, crucial for transducing signals from pathogen recognition and abiotic stress into cellular defense responses.[8] A potential, though speculative, role for PGG could be in modulating this pathway, possibly by influencing the cellular redox state which is known to impact MAPK activation.

Plant_MAPK_Pathway cluster_0 Cellular Environment cluster_1 MAPK Cascade cluster_2 Downstream Responses Stress Biotic/Abiotic Stress (e.g., Pathogen, UV, Wound) MAPKKK MAPKKK Stress->MAPKKK Activates PGG PGG (Hypothesized Modulator) PGG->MAPKKK Modulates? MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates TF Transcription Factors MAPK->TF Activates Defense Defense Gene Expression (e.g., PR proteins, Phytoalexins) TF->Defense Induces

Caption: Hypothesized modulation of a plant MAPK cascade by PGG. (Within 100 characters)

Experimental Protocols

Extraction of PGG from Plant Material

This protocol provides a general workflow for the extraction and purification of PGG from plant tissues, such as leaves or seeds. Solvents like ethanol, methanol, and aqueous acetone (B3395972) are commonly used.[2]

PGG_Extraction_Workflow start 1. Sample Preparation (Dry and mill plant tissue) extraction 2. Solvent Extraction (e.g., 96% Ethanol, reflux) start->extraction filtration 3. Filtration (Remove solid plant debris) extraction->filtration concentration 4. Concentration (Rotary evaporation to yield crude extract) filtration->concentration partition 5. Liquid-Liquid Partitioning (e.g., Ethyl acetate (B1210297) vs. Water) concentration->partition purification 6. Chromatographic Purification (Sephadex LH-20 or HPLC) partition->purification end Pure PGG purification->end

Caption: General workflow for PGG extraction and purification. (Within 100 characters)

Detailed Methodology:

  • Sample Preparation: Air-dry plant material (e.g., leaves, seeds) and grind it into a fine powder.[9]

  • Extraction: Extract the powdered material with an appropriate solvent (e.g., 96% ethanol or methanol) under reflux. The ratio of solvent to plant material should be optimized.[2][9]

  • Filtration and Concentration: Filter the extract to remove solid residues. Concentrate the filtrate using a rotary evaporator at low temperature (e.g., 40°C) to obtain the crude extract.[9]

  • Fractionation (Optional): The crude extract can be dissolved in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. PGG typically partitions into the ethyl acetate fraction.[9]

  • Purification: Further purify the PGG-rich fraction using column chromatography (e.g., Sephadex LH-20) or preparative High-Performance Liquid Chromatography (HPLC).[2]

Quantification of PGG using HPLC

HPLC is the most common and reliable method for the quantification of PGG.[2][10] The following is a representative protocol based on the analysis of Paeonia lactiflora root extract.[6][10]

HPLC ParameterSpecificationReference
Instrument High-Performance Liquid Chromatography system with UV/DAD detector[6][10]
Column C18 reverse-phase column[6][10]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water[10]
Mobile Phase B Acetonitrile[10]
Elution Gradient elution (specific gradient profile to be optimized)[10]
Detection Wavelength 280 nm[6][10]
Retention Time Approximately 12 minutes (dependent on exact conditions)[6][10]
Quantification Based on a calibration curve generated from a pure PGG standard[6]

Method Validation Parameters:

ParameterResultReference
Linearity (R²) > 0.9999[6][10]
Limit of Detection (LOD) 0.92 µg/mL[6][10]
Limit of Quantitation (LOQ) 2.72 - 2.78 µg/mL[6][10]
Precision (RSD) 0.12% - 0.50%[6][10]

Conclusion and Future Directions

1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) is a well-characterized gallotannin that is integral to the secondary metabolism of numerous plant species. While its role as a precursor in tannin biosynthesis and its presence as a natural herbivore deterrent are established, its function as an active signaling molecule in plant physiology remains a largely unexplored frontier. The majority of functional studies have been conducted in biomedical contexts, revealing potent antioxidant and signaling-modulatory effects in animal cells.

For plant scientists and drug development professionals, PGG presents a dual opportunity. First, as a valuable natural product, optimizing its extraction and synthesis from plant sources is of commercial interest. Second, future research should focus on elucidating its endogenous roles within plants. Investigating its potential modulation of plant stress signaling pathways, such as the MAPK cascade, and its interaction with phytohormone networks could reveal novel mechanisms of plant defense and development. Such studies would not only fill a significant knowledge gap but could also pave the way for new applications in agriculture, potentially as a biostimulant or a priming agent for enhanced plant resilience.

References

The pADGG Vector and Yeast Two-Hybrid Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An assumption regarding the pADGG vector: Initial searches for the "this compound" vector did not yield specific results. It is highly probable that "this compound" is a laboratory-specific name or a typographical error for a more common yeast two-hybrid (Y2H) prey vector, such as pAD-GAL4 . This guide is therefore based on the features of a pAD-GAL4-like vector, which is a standard tool for Y2H protein-protein interaction studies. This vector functions as the "prey" plasmid, expressing a protein of interest fused to the GAL4 activation domain.

This technical guide provides a comprehensive overview of the use of a pAD-GAL4-type prey vector in yeast two-hybrid assays for researchers, scientists, and drug development professionals. It covers the fundamental principles of the Y2H system, detailed experimental protocols, and data interpretation.

Core Principles of the Yeast Two-Hybrid System

The yeast two-hybrid (Y2H) assay is a powerful in vivo technique used to identify and characterize protein-protein interactions.[1][2][3] The system relies on the modular nature of eukaryotic transcription factors, which typically have a physically separable DNA-binding domain (DBD) and a transcriptional activation domain (AD).[1][3][4] In the widely used GAL4 system, these domains are derived from the yeast Gal4 transcription factor.[1][5]

The core principle involves the following components:

  • Bait Protein: The known protein of interest is fused to the GAL4 DNA-binding domain (DBD). This fusion protein is typically expressed from a "bait" vector (e.g., pGBKT7). The DBD-bait fusion can bind to the upstream activating sequence (UAS) of a reporter gene, but it cannot activate transcription on its own.

  • Prey Protein: A potential interacting partner protein (or a library of proteins) is fused to the GAL4 activation domain (AD). This is expressed from a "prey" vector, such as the assumed pAD-GAL4. The AD-prey fusion protein alone is also unable to activate transcription.

  • Reconstitution of the Transcription Factor: If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor.[2][6] This reconstituted factor can then activate the transcription of one or more reporter genes integrated into the yeast genome.[1][3]

  • Reporter Gene Activation: The expression of reporter genes, such as auxotrophic markers (e.g., HIS3, ADE2) or colorimetric markers (e.g., lacZ), allows for the selection and screening of positive interactions.[1][5]

The pAD-GAL4 Vector: A Profile

The pAD-GAL4 vector is a shuttle plasmid designed for use as a prey vector in the GAL4-based yeast two-hybrid system. It can replicate in both E. coli (for cloning and amplification) and Saccharomyces cerevisiae (for the Y2H assay).

FeatureDescription
Activation Domain GAL4 Activation Domain (AD) (amino acids 768-881)
Promoter Full-length ADH1 promoter for high-level constitutive expression in yeast.
Yeast Selection Marker LEU2 auxotrophic marker for selection on leucine-deficient media.
Bacterial Selection Marker Ampicillin resistance gene (AmpR) for selection in E. coli.
Epitope Tag Typically includes an epitope tag, such as the hemagglutinin (HA) tag, for detection of the fusion protein by Western blotting.
Replication Origins 2µ origin for high-copy replication in yeast and a bacterial origin of replication (e.g., ColE1).

Experimental Workflow

The following diagram illustrates the typical workflow for a yeast two-hybrid screen using a pAD-GAL4-like vector.

Y2H_Workflow cluster_cloning Plasmid Construction cluster_transformation Yeast Transformation Bait_Cloning Clone Gene of Interest into Bait Vector (e.g., pGBKT7) Yeast_Strain_A Transform Bait Plasmid into Haploid Yeast (e.g., MATa) Bait_Cloning->Yeast_Strain_A Prey_Cloning Clone cDNA Library or Gene into Prey Vector (pAD-GAL4) Yeast_Strain_Alpha Transform Prey Plasmid(s) into Haploid Yeast (e.g., MATα) Prey_Cloning->Yeast_Strain_Alpha Mating Yeast Mating Yeast_Strain_A->Mating Yeast_Strain_Alpha->Mating Diploid_Selection Selection of Diploids on -Trp/-Leu Media Mating->Diploid_Selection Interaction_Selection Selection for Interactions on -Trp/-Leu/-His Media (and possibly -Ade) Diploid_Selection->Interaction_Selection Reporter_Assay Reporter Gene Assay (e.g., β-galactosidase) Interaction_Selection->Reporter_Assay Analysis Analysis: - Isolate Prey Plasmid - Sequence Insert - Validate Interaction Reporter_Assay->Analysis

Caption: Yeast Two-Hybrid Experimental Workflow.

Detailed Experimental Protocols

The following are generalized protocols. Specific conditions may need to be optimized for your particular proteins and yeast strains.

Yeast Transformation (Lithium Acetate Method)

This protocol is for introducing the bait and prey plasmids into their respective haploid yeast strains.

  • Prepare Yeast Culture: Inoculate a single colony of the appropriate yeast strain into 5 mL of YPDA medium and grow overnight at 30°C with shaking. The next day, dilute the overnight culture into 50 mL of fresh YPDA to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.5-0.6.

  • Harvest and Wash Cells: Centrifuge the cells at 1,000 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 25 mL of sterile water. Centrifuge again and discard the supernatant.

  • Prepare Competent Cells: Resuspend the yeast pellet in 1 mL of freshly prepared 1x TE/LiAc solution.

  • Transformation Reaction: In a microfuge tube, mix the following in order:

    • 100 µL of competent yeast cells

    • 0.1 µg of plasmid DNA (bait or prey)

    • 0.1 mg of single-stranded carrier DNA (e.g., salmon sperm DNA)

  • Add Transformation Mix: Add 600 µL of sterile 1x PEG/LiAc solution to the cell/DNA mixture. Vortex thoroughly.

  • Incubation: Incubate at 30°C for 30 minutes with shaking.

  • Heat Shock: Add 70 µL of DMSO, mix by inverting, and heat shock at 42°C for 15 minutes.

  • Plating: Pellet the cells by brief centrifugation, remove the supernatant, and resuspend in 100 µL of sterile water. Plate the cell suspension onto the appropriate selective agar (B569324) plates (e.g., SD/-Trp for bait, SD/-Leu for prey).

  • Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.

Yeast Mating

This protocol is used to combine the haploid yeast strains containing the bait and prey plasmids to form diploid cells.

  • Prepare Cultures: Inoculate single colonies of the bait-containing strain (e.g., MATa) and the prey-containing strain (e.g., MATα) into their respective selective media (SD/-Trp and SD/-Leu) and grow overnight at 30°C.

  • Mating: Mix 200 µL of the bait culture with 200 µL of the prey culture in a sterile tube. Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in 200 µL of YPDA medium.

  • Incubation: Spot the cell mixture onto a YPDA plate and incubate at 30°C for 4-6 hours or overnight to allow mating to occur.

  • Diploid Selection: Scrape the cell mixture from the YPDA plate and resuspend it in sterile water. Plate serial dilutions onto SD/-Trp/-Leu plates to select for diploid cells that contain both plasmids. Incubate at 30°C for 3-5 days.

Selection for Protein Interactions
  • Replica Plating: Once diploid colonies have grown on the SD/-Trp/-Leu plates, replica-plate them onto high-stringency selective media, such as SD/-Trp/-Leu/-His and SD/-Trp/-Leu/-His/-Ade.

  • Incubation: Incubate the plates at 30°C for 3-7 days.

  • Scoring: Growth on the high-stringency plates indicates a positive protein-protein interaction. The stringency can be further increased by adding 3-amino-1,2,4-triazole (3-AT), a competitive inhibitor of the HIS3 gene product, to the medium.

β-Galactosidase Filter Lift Assay

This assay provides a colorimetric confirmation of the interaction.

  • Prepare Filter: Place a sterile filter paper onto an agar plate containing the diploid yeast colonies and allow it to become wet.

  • Lyse Cells: Carefully lift the filter and submerge it in liquid nitrogen for 10-15 seconds to freeze-thaw and lyse the cells.

  • Incubation with Substrate: Place the filter in a petri dish containing another filter paper soaked with Z-buffer containing X-gal.

  • Incubation: Incubate at 30°C and monitor for the development of a blue color. The time it takes for the color to develop can be an indicator of the interaction strength.

Quantitative Data and Interpretation

While traditional Y2H is largely qualitative, quantitative data can be obtained to assess the relative strength of protein-protein interactions.[7][8][9]

AssayQuantitative MeasureInterpretation
Growth on Selective Media Growth rate in liquid selective media (e.g., -His)A faster growth rate generally indicates a stronger interaction.[8][9]
Reporter Gene Expression β-galactosidase activity (liquid assay with ONPG or CPRG)Higher enzymatic activity (measured spectrophotometrically) corresponds to a stronger interaction.
Inducible Promoters Minimal concentration of inducer (e.g., copper for a CUP1 promoter) required for reporter gene activationA lower required inducer concentration suggests a stronger interaction.[8][9]

Signaling Pathways and Applications

The yeast two-hybrid system is a versatile tool for elucidating protein-protein interaction networks in various signaling pathways. The following diagram illustrates a generic signal transduction pathway that can be dissected using Y2H.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Y2H Bait: Receptor Y2H Prey: Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 Y2H Bait: Adaptor Y2H Prey: Kinase 1 Kinase2 Kinase 2 Kinase1->Kinase2 Y2H Bait: Kinase 1 Y2H Prey: Kinase 2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor TranscriptionFactor_N Transcription Factor TranscriptionFactor->TranscriptionFactor_N Nuclear Translocation Nucleus Nucleus Gene Target Gene TranscriptionFactor_N->Gene Y2H Bait: TF Y2H Prey: Co-activator

Caption: Generic Signal Transduction Pathway.

Applications in drug development include:

  • Target Identification and Validation: Identifying novel protein interaction partners of a drug target.

  • Mechanism of Action Studies: Elucidating the molecular pathways affected by a drug.

  • Screening for Inhibitors: Developing assays to screen for small molecules that disrupt specific protein-protein interactions.

Limitations and Considerations

  • False Positives: Overexpression of proteins can lead to non-specific interactions. Some proteins can auto-activate the reporter genes.

  • False Negatives: The fusion to the GAL4 domains can sterically hinder the interaction. The protein may not be correctly folded or post-translationally modified in yeast. The interaction may require other cellular components not present in yeast.

  • Localization: The interaction must be able to occur in the nucleus for the system to work.

Due to these limitations, it is crucial to validate putative interactions identified in a Y2H screen using independent biochemical or biophysical methods, such as co-immunoprecipitation, pull-down assays, or surface plasmon resonance.

References

Core Principles of Agroinfiltration: A Technical Guide for Transient Gene Expression in Plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Agroinfiltration is a powerful and widely used technique for rapid, transient gene expression in plants. This method leverages the natural ability of Agrobacterium tumefaciens to transfer a segment of its DNA, known as T-DNA, into the plant cell nucleus. By replacing the pathogenic genes in the T-DNA with a gene of interest, researchers can achieve high levels of recombinant protein expression in a matter of days. This makes agroinfiltration an invaluable tool for functional genomics, protein characterization, and the production of biopharmaceuticals.

This guide provides a comprehensive overview of the fundamental principles of agroinfiltration. While the user requested a focus on a specific vector termed "pADGG," extensive searches of scientific literature and plasmid databases did not yield information on a vector with this designation. Therefore, this document will focus on the general mechanisms and protocols of agroinfiltration, which are broadly applicable across various vector systems. The principles and methodologies described herein will provide a robust foundation for researchers employing this technology.

The Mechanism of Agroinfiltration

The process of agroinfiltration involves several key steps, from the introduction of the expression vector into Agrobacterium to the transient expression of the target gene within the plant cells.

  • Agrobacterium tumefaciens Transformation : The process begins with the introduction of a binary vector system into a suitable strain of Agrobacterium tumefaciens. This system typically consists of a helper plasmid (the Ti plasmid, which provides the virulence genes) and a binary vector that contains the T-DNA region with the gene of interest.

  • Bacterial Culture and Infiltration : The engineered Agrobacterium is cultured to an optimal density and then resuspended in an infiltration buffer. This bacterial suspension is then introduced into the intercellular spaces of a plant leaf, most commonly of Nicotiana benthamiana.[1] This can be achieved through two primary methods:

    • Syringe Infiltration : A needleless syringe is used to gently force the bacterial suspension into the underside of the leaf.[1]

    • Vacuum Infiltration : The entire plant or detached leaves are submerged in the bacterial suspension within a vacuum chamber. The application and subsequent release of the vacuum facilitate the entry of the bacteria into the leaf tissue.[1]

  • T-DNA Transfer : Once inside the leaf, Agrobacterium transfers the T-DNA portion of the binary vector into the plant cells. This process is mediated by a series of virulence (Vir) proteins encoded by the Ti plasmid. The T-DNA, as a single-stranded complex with VirD2 protein, is transported into the plant cell's nucleus.

  • Transient Gene Expression : Inside the nucleus, the T-DNA is not integrated into the host genome, leading to transient, rather than stable, expression of the gene of interest.[2] The plant's cellular machinery then transcribes and translates the gene, resulting in the production of the desired recombinant protein. Expression levels can be detected within days of infiltration.

Key Components of an Agroinfiltration Expression Vector

A typical binary vector used for agroinfiltration contains several essential components within its T-DNA region:

  • Right and Left Borders (RB and LB) : These are short, direct repeat sequences that flank the T-DNA and are essential for its recognition and transfer by the Vir proteins.

  • Promoter : This sequence drives the transcription of the gene of interest. The Cauliflower Mosaic Virus (CaMV) 35S promoter is a commonly used strong, constitutive promoter in plants.

  • Gene of Interest (GOI) : The coding sequence for the protein to be expressed.

  • Terminator : A sequence, such as the nopaline (B31955) synthase (NOS) terminator, that signals the end of transcription.

  • Selectable Marker : A gene that confers resistance to an antibiotic or herbicide, allowing for the selection of successfully transformed bacteria.

Signaling Pathways in Agroinfiltration

The initiation of T-DNA transfer is a complex process involving signaling between the plant and the Agrobacterium.

Signaling_Pathway cluster_plant Plant Cell cluster_agrobacterium Agrobacterium Phenolics Phenolic Compounds (e.g., Acetosyringone) Plant_Signal Plant Signals Phenolics->Plant_Signal Sugars Sugars Sugars->Plant_Signal VirA VirA Plant_Signal->VirA Sensed by VirG VirG VirA->VirG Phosphorylates Vir_Genes Virulence Genes VirG->Vir_Genes Activates T_DNA_Processing T-DNA Processing & Transfer Vir_Genes->T_DNA_Processing Mediates

Experimental Workflow for Agroinfiltration

A generalized workflow for a typical agroinfiltration experiment is outlined below.

Agroinfiltration_Workflow Start Start: Gene of Interest in Expression Vector Transform_Agro Transform Agrobacterium Start->Transform_Agro Culture_Agro Culture Agrobacterium Transform_Agro->Culture_Agro Prepare_Suspension Prepare Infiltration Suspension Culture_Agro->Prepare_Suspension Infiltrate_Plant Infiltrate Plant Leaves Prepare_Suspension->Infiltrate_Plant Incubate Incubate Plant (3-7 days) Infiltrate_Plant->Incubate Harvest Harvest Leaf Tissue Incubate->Harvest Analyze Analyze Protein Expression Harvest->Analyze End End Analyze->End

Detailed Experimental Protocols

The following tables provide representative protocols for key steps in the agroinfiltration process. These are generalized protocols and may require optimization for specific vector systems, Agrobacterium strains, and plant species.

Table 1: Agrobacterium Culture Preparation

StepProcedure
1. Inoculation Inoculate 5 mL of LB medium containing appropriate antibiotics with a single colony of transformed Agrobacterium.
2. Incubation Incubate overnight at 28°C with shaking (200-250 rpm).
3. Sub-culturing Inoculate 50 mL of LB with antibiotics and 100 µM acetosyringone (B1664989) with the overnight culture.
4. Growth Grow at 28°C with shaking to an OD600 of 0.8-1.2.
5. Harvesting Pellet the bacterial cells by centrifugation at 4000 x g for 10 minutes at room temperature.
6. Resuspension Resuspend the pellet in infiltration buffer to a final OD600 of 0.5-1.0.

Table 2: Infiltration Buffer Composition

ComponentFinal Concentration
MES buffer, pH 5.610 mM
MgCl₂10 mM
Acetosyringone100-200 µM

Table 3: Syringe Infiltration Protocol

StepProcedure
1. Preparation Take up the Agrobacterium suspension in a 1 mL needleless syringe.
2. Infiltration Gently press the syringe tip against the underside of a young, fully expanded leaf.
3. Infusion Apply gentle counter-pressure to the top of the leaf and slowly depress the plunger to infiltrate the leaf tissue. A darkening of the leaf indicates successful infiltration.
4. Incubation Place the infiltrated plants in a growth chamber under controlled conditions for 3-7 days.

Enhancing Expression: The Role of Silencing Suppressors

A common challenge in transient expression systems is post-transcriptional gene silencing (PTGS), a natural plant defense mechanism against viruses that can lead to the degradation of the target mRNA. To counteract this, a second Agrobacterium strain carrying a vector that expresses a viral silencing suppressor, such as the p19 protein from the Tomato bushy stunt virus, is often co-infiltrated with the strain carrying the gene of interest. This has been shown to dramatically increase the yield of the recombinant protein.

Quantitative Data in Agroinfiltration

The yield of recombinant protein obtained through agroinfiltration can vary significantly depending on the gene of interest, the vector system used, the plant host, and various experimental parameters. The following table presents representative data from published studies to illustrate typical expression levels.

Table 4: Representative Protein Yields from Agroinfiltration in N. benthamiana

ProteinVector SystemExpression Level (mg/kg fresh leaf weight)Reference
Green Fluorescent Protein (GFP)pEAQ-HT~500(Sainsbury et al., 2009)
Monoclonal Antibody (H10)MagnICON100-500(Marillonnet et al., 2005)
Hemagglutinin (H5)pBYR2e~100(D'Aoust et al., 2008)

Note: These values are illustrative and actual yields may vary.

Conclusion

Agroinfiltration is a cornerstone of modern plant biotechnology, offering a rapid, scalable, and cost-effective method for transient gene expression. Understanding the fundamental principles of Agrobacterium-mediated T-DNA transfer, the components of expression vectors, and the key steps of the experimental protocol is crucial for the successful application of this technology. While specific vector systems may have unique features, the core concepts outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize agroinfiltration for their research and development needs. The continuous optimization of vectors, infiltration methods, and host plants promises to further enhance the utility and efficiency of this powerful technique.

References

Methodological & Application

Application Notes and Protocols for pADGG Vector Cloning

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the pADGG Vector System

The this compound vector is a versatile plasmid designed for robust gene expression in mammalian cells. While the specific characteristics of the this compound vector may vary based on its iteration, it is generally engineered to feature a strong constitutive or inducible promoter for driving high levels of transgene expression, a multiple cloning site (MCS) to facilitate the insertion of a gene of interest, and a selectable marker for the selection of stably transfected cells.[1][2] The vector backbone is optimized for stability and high copy number replication in E. coli for ease of cloning and plasmid preparation.[3] This system is a valuable tool for a range of applications, including protein function studies, drug discovery, and the development of biotherapeutics.[4]

Principle of this compound Vector Cloning

The fundamental principle of cloning into the this compound vector involves the insertion of a foreign DNA fragment (the "insert") into the plasmid backbone (the "vector").[1][5] This is typically achieved through restriction enzyme digestion of both the vector and the insert, followed by ligation of the compatible ends.[2][6] The resulting recombinant plasmid is then transformed into competent E. coli for amplification. Subsequent screening and sequence verification are performed to identify clones containing the correct insert in the proper orientation. The verified recombinant this compound plasmid can then be transfected into mammalian cells for expression of the gene of interest.[7][8]

Key Features of the this compound Vector

While the exact features of the this compound vector can be tailored for specific applications, a typical configuration would include:

FeatureDescription
Promoter A strong viral promoter, such as the CMV promoter, for constitutive high-level expression in a broad range of mammalian cell lines.[7]
Multiple Cloning Site (MCS) A polylinker region containing unique recognition sites for several restriction enzymes, allowing for directional cloning of the insert.[1][2]
Selectable Marker An antibiotic resistance gene (e.g., for ampicillin (B1664943) or neomycin) for selection of transformed bacteria and/or stably transfected mammalian cells.[2][3]
Origin of Replication (ori) A high-copy-number origin of replication for efficient propagation in E. coli.[2][3]
Polyadenylation Signal A polyadenylation signal (e.g., from SV40 or bovine growth hormone) downstream of the MCS to ensure proper termination and stabilization of the mRNA transcript.
Affinity Tag (Optional) A sequence encoding an affinity tag (e.g., 6x-His, FLAG) fused to the N- or C-terminus of the expressed protein to facilitate purification and detection.

Experimental Workflow Overview

The overall workflow for cloning a gene of interest into the this compound vector is a multi-step process that begins with the preparation of the insert and vector and culminates in the verification of the final construct.

G cluster_prep Preparation cluster_cloning Cloning cluster_verification Verification A Insert Preparation (PCR Amplification) C Restriction Digestion A->C B Vector Preparation (Plasmid Miniprep) B->C D Gel Electrophoresis & Purification C->D E Ligation D->E F Transformation into E. coli E->F G Colony Screening (Colony PCR) F->G H Plasmid Miniprep & Restriction Digest G->H I Sanger Sequencing H->I

Figure 1. Experimental workflow for this compound vector cloning.

Detailed Protocols

Preparation of the Insert by PCR

This protocol describes the amplification of the gene of interest from a template DNA, incorporating restriction sites for subsequent cloning.[6][9]

Materials:

  • Template DNA (plasmid or cDNA)

  • Forward and reverse primers with desired restriction sites

  • High-fidelity DNA polymerase (e.g., Q5 High-Fidelity DNA Polymerase)

  • dNTPs

  • Polymerase buffer

  • Nuclease-free water

Protocol:

  • Design primers with appropriate restriction sites at the 5' end. Add 6 extra bases upstream of the restriction site to ensure efficient digestion.[6] The hybridization sequence should typically be 18-21 base pairs long.[9]

  • Set up the PCR reaction as follows:

ComponentVolume (for 50 µL reaction)Final Concentration
5X Polymerase Buffer10 µL1X
10 mM dNTPs1 µL200 µM
10 µM Forward Primer2.5 µL0.5 µM
10 µM Reverse Primer2.5 µL0.5 µM
Template DNA1-10 ngAs needed
High-Fidelity DNA Polymerase0.5 µL1 unit
Nuclease-free Waterto 50 µL-
  • Perform PCR using an appropriate thermal cycling program. A typical program includes an initial denaturation at 98°C for 30 seconds, followed by 30-35 cycles of denaturation at 98°C for 10 seconds, annealing at 55-65°C for 30 seconds, and extension at 72°C for 30-60 seconds per kb of product length. A final extension at 72°C for 2 minutes is recommended.

  • Analyze the PCR product by running a small aliquot on an agarose (B213101) gel to confirm the correct size.

  • Purify the PCR product using a PCR purification kit or by gel extraction.[6][9]

Restriction Digestion of Vector and Insert

This protocol describes the digestion of the this compound vector and the purified PCR product with restriction enzymes to generate compatible ends.[6][10]

Materials:

  • Purified this compound vector DNA

  • Purified PCR product

  • Restriction enzymes and corresponding buffers

  • Nuclease-free water

Protocol:

  • Set up the restriction digestion reactions as follows (a 50 µL reaction is typical for 1 µg of DNA):[6]

ComponentVector DigestionInsert Digestion
DNA1 µg~0.5-1 µg
10X Restriction Buffer5 µL5 µL
Restriction Enzyme 11 µL1 µL
Restriction Enzyme 21 µL1 µL
Nuclease-free Waterto 50 µLto 50 µL
  • Incubate the reactions at the temperature recommended for the specific restriction enzymes for 1-2 hours.

  • Heat inactivate the enzymes if possible, according to the manufacturer's instructions.

Gel Electrophoresis and Purification

This step is crucial for separating the digested vector and insert from uncut plasmid and other fragments.[9]

Materials:

  • Agarose

  • TAE or TBE buffer

  • DNA loading dye

  • DNA ladder

  • Gel extraction kit

Protocol:

  • Prepare an agarose gel of an appropriate percentage (e.g., 1%) in TAE or TBE buffer.

  • Add DNA loading dye to the digestion reactions and load them onto the gel. Include a lane with a DNA ladder.

  • Run the gel at a constant voltage until the DNA fragments are well-separated.

  • Visualize the DNA bands on a UV transilluminator. Use longwave UV to minimize DNA damage.[6]

  • Excise the bands corresponding to the linearized vector and the insert using a clean scalpel.

  • Purify the DNA from the gel slices using a gel extraction kit, following the manufacturer's protocol.

  • Elute the purified DNA in a small volume of elution buffer or nuclease-free water.

Ligation

In this step, the purified, digested insert and vector are joined together by the enzyme DNA ligase.[11]

Materials:

  • Purified, digested this compound vector

  • Purified, digested insert

  • T4 DNA Ligase and buffer

  • Nuclease-free water

Protocol:

  • Set up the ligation reaction. A molar ratio of vector to insert of 1:3 is commonly used.[9]

ComponentVolume
Linearized this compound vector~50-100 ng
Insert DNACalculated for 1:3 molar ratio
10X T4 DNA Ligase Buffer2 µL
T4 DNA Ligase1 µL
Nuclease-free Waterto 20 µL
  • Incubate the reaction at room temperature for 1-2 hours or at 16°C overnight for higher efficiency.[10]

  • Set up a control ligation with only the digested vector to assess the level of vector self-ligation.

Transformation

The ligation mixture is introduced into competent E. coli cells, which will then replicate the plasmid.

Materials:

  • Ligation reaction mixture

  • Competent E. coli cells (e.g., DH5α)

  • SOC medium

  • LB agar (B569324) plates with the appropriate antibiotic

Protocol:

  • Thaw a tube of competent E. coli cells on ice.

  • Add 2-5 µL of the ligation reaction to the cells. Gently mix and incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45 seconds and immediately return them to ice for 2 minutes.

  • Add 950 µL of pre-warmed SOC medium to the cells and incubate at 37°C for 1 hour with shaking.

  • Plate 100-200 µL of the transformed cells onto LB agar plates containing the appropriate antibiotic for this compound vector selection.

  • Incubate the plates overnight at 37°C.

Screening and Verification

Positive clones are identified and the integrity of the cloned insert is verified.

Materials:

  • Bacterial colonies from the transformation plate

  • PCR reagents for colony PCR

  • Plasmid miniprep kit

  • Restriction enzymes for diagnostic digest

  • Sanger sequencing primers

Protocol:

  • Colony PCR: Pick several individual colonies and perform PCR using primers that flank the insert to screen for clones containing an insert of the correct size.

  • Plasmid Miniprep: Inoculate positive colonies into liquid LB medium with the appropriate antibiotic and grow overnight at 37°C. Purify the plasmid DNA using a miniprep kit.

  • Diagnostic Restriction Digest: Digest a portion of the purified plasmid DNA with the same enzymes used for cloning or with other enzymes that will produce a characteristic banding pattern for the correct construct. Run the digest on an agarose gel to verify the presence and orientation of the insert.[9]

  • Sanger Sequencing: Send the purified plasmid DNA for Sanger sequencing using primers that bind to the vector sequence flanking the MCS to confirm the sequence of the insert and ensure that no mutations were introduced during PCR.

Inducible Expression System Pathway

Many advanced vectors, potentially including variants of this compound, utilize inducible expression systems for controlled gene expression.[7][8] A common example is a tetracycline-inducible system.

G cluster_system Tetracycline-Inducible System Tet Tetracycline/Doxycycline rtTA rtTA Protein Tet->rtTA Binds & Activates TRE TRE Promoter rtTA->TRE Binds GOI Gene of Interest TRE->GOI mRNA mRNA GOI->mRNA Transcription Protein Protein mRNA->Protein Translation

Figure 2. A tetracycline-inducible expression pathway.

Troubleshooting

ProblemPossible CauseSuggested Solution
No colonies on transformation plate Inefficient ligation or transformationUse a fresh tube of competent cells. Verify DNA concentrations and ligation ratio. Run a positive control for transformation.
Many colonies on vector-only control plate Incomplete vector digestion or vector self-ligationDephosphorylate the vector after digestion. Ensure complete digestion by increasing incubation time or enzyme amount.
Colonies contain vector without insert Inefficient ligation of insertIncrease the vector:insert molar ratio. Ensure insert ends are compatible with vector ends.
Incorrect insert size in colony PCR Non-specific PCR amplificationOptimize PCR annealing temperature. Design new primers if necessary.
Mutations in the insert sequence Errors introduced during PCRUse a high-fidelity DNA polymerase. Reduce the number of PCR cycles.

References

Application Notes and Protocols: High-Efficiency Cloning of a Gene of Interest into the pADGG AAV Vector

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adeno-associated virus (AAV) vectors are a cornerstone of modern gene therapy and targeted gene delivery in research settings. Their low immunogenicity and ability to transduce a wide range of cell types make them an invaluable tool. The pADGG vector is a state-of-the-art AAV transfer plasmid designed for the seamless and efficient cloning of a gene of interest (GOI) using the Golden Gate assembly method. This vector contains the necessary Inverted Terminal Repeats (ITRs) for viral packaging and is optimized for high-titer recombinant AAV production.

This document provides a detailed protocol for cloning a gene of interest into the this compound vector, from insert preparation to final clone verification.

Principle of Golden Gate Cloning with this compound

Golden Gate cloning utilizes Type IIS restriction enzymes, which cleave DNA outside of their recognition sequence. This allows for the creation of unique, non-palindromic overhangs. The this compound vector is engineered with two BsaI restriction sites flanking a dropout cassette. When the vector and a PCR-amplified insert with corresponding BsaI sites are incubated with BsaI and T4 DNA ligase in a single reaction, the vector is digested, releasing the dropout cassette. The insert, with its compatible overhangs, is then seamlessly ligated into the vector backbone in the correct orientation. This one-pot reaction is highly efficient and minimizes the potential for vector self-ligation.

Key Features of the this compound Vector

FeatureDescription
Vector Backbone High-copy plasmid for robust bacterial propagation.
Promoter Constitutive or tissue-specific promoter for driving transgene expression.
Gene of Interest Insertion Site Flanked by BsaI sites for Golden Gate cloning.
Polyadenylation Signal Ensures proper termination and stabilization of the mRNA transcript.
Inverted Terminal Repeats (ITRs) Essential for AAV replication and packaging into viral capsids.
Antibiotic Resistance Gene For selection of successfully transformed bacteria (e.g., Ampicillin or Kanamycin).

Experimental Workflow

G cluster_0 Phase 1: Insert Preparation cluster_1 Phase 2: Golden Gate Assembly cluster_2 Phase 3: Transformation and Selection cluster_3 Phase 4: Clone Verification A Design Primers with BsaI Sites B PCR Amplification of Gene of Interest A->B C PCR Product Purification B->C D Set up Golden Gate Reaction (this compound Vector, PCR Insert, BsaI, T4 Ligase) C->D E Transform Competent E. coli D->E F Plate on Selective Agar (B569324) Plates E->F G Incubate Overnight F->G H Colony PCR Screening G->H I Miniprep Plasmid DNA H->I J Restriction Digest Analysis I->J K Sanger Sequencing J->K

Caption: Workflow for cloning a gene of interest into the this compound vector.

Detailed Experimental Protocol

Insert Preparation: PCR Amplification
  • Primer Design: Design primers to amplify your gene of interest. Add a BsaI recognition site (GGTCTC) to the 5' end of each primer, followed by a 4-base unique overhang. Ensure the overhangs are complementary to the overhangs generated by BsaI digestion of the this compound vector.

    • Forward Primer: 5'-[BsaI site]-[4-base overhang]-[Gene-specific sequence]-3'

    • Reverse Primer: 5'-[BsaI site]-[4-base overhang]-[Reverse complement gene-specific sequence]-3'

  • PCR Reaction: Perform PCR using a high-fidelity DNA polymerase to amplify your gene of interest. A standard 50 µL reaction is recommended.

    ComponentVolume (µL)Final Concentration
    5X High-Fidelity Buffer101X
    10 mM dNTPs1200 µM
    10 µM Forward Primer2.50.5 µM
    10 µM Reverse Primer2.50.5 µM
    Template DNA (10 ng/µL)110 ng
    High-Fidelity DNA Polymerase0.51.25 units
    Nuclease-free waterto 50
  • PCR Cycling Conditions:

    • Initial Denaturation: 98°C for 30 seconds

    • 30-35 Cycles:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 20 seconds (optimize for your primers)

      • Extension: 72°C for 30 seconds per kb

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • PCR Product Purification: Run the entire PCR reaction on a 1% agarose (B213101) gel. Excise the band corresponding to your gene of interest and purify the DNA using a gel extraction kit. Elute the DNA in 20-30 µL of nuclease-free water or elution buffer.

  • Quantify DNA: Measure the concentration of the purified PCR product using a spectrophotometer (e.g., NanoDrop).

Golden Gate Assembly
  • Reaction Setup: Assemble the Golden Gate reaction in a single tube on ice.

    ComponentAmount
    This compound Vector (100 ng/µL)1 µL (100 ng)
    Purified PCR InsertX µL (molar ratio 1:2 to 1:5 vector:insert)
    10X T4 DNA Ligase Buffer2 µL
    BsaI-HFv2 (20,000 U/mL)1 µL
    T4 DNA Ligase (400,000 U/mL)1 µL
    Nuclease-free waterto 20 µL

    To calculate the amount of insert needed for a specific molar ratio, use the following formula: ng of insert = (ng of vector * size of insert in bp) / size of vector in bp * molar ratio

  • Reaction Incubation: Incubate the reaction in a thermocycler with the following program:

    • 30-60 cycles of:

      • 37°C for 5 minutes

      • 16°C for 5 minutes

    • Final Ligation: 16°C for 10 minutes

    • Final Digestion: 37°C for 10 minutes

    • Heat Inactivation: 80°C for 5 minutes

    • Hold: 4°C

Transformation
  • Thaw Competent Cells: Thaw a 50 µL aliquot of high-efficiency competent E. coli cells (e.g., DH5α) on ice.

  • Add Ligation Reaction: Add 5 µL of the Golden Gate reaction to the competent cells. Gently mix by flicking the tube.

  • Incubation on Ice: Incubate the mixture on ice for 30 minutes.

  • Heat Shock: Transfer the tube to a 42°C water bath for 45 seconds.

  • Recovery: Immediately place the tube back on ice for 2 minutes. Add 950 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking (225 rpm).

  • Plating: Plate 100-200 µL of the transformation culture onto pre-warmed LB agar plates containing the appropriate antibiotic for selection.

  • Incubation: Incubate the plates overnight at 37°C.

Clone Verification
  • Colony PCR: Pick 5-10 individual colonies and perform PCR using primers that flank the insertion site in the this compound vector. This will quickly identify colonies that contain an insert of the correct size.

  • Plasmid Miniprep: Inoculate positive colonies from the colony PCR into 3-5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking. Isolate the plasmid DNA using a miniprep kit.

  • Restriction Digest Analysis: Digest the purified plasmid DNA with restriction enzymes that will produce a characteristic banding pattern for the correctly assembled plasmid. For example, using an enzyme that cuts once within the insert and once in the vector backbone can confirm the presence and orientation of the insert. Run the digested DNA on an agarose gel.

    ComponentVolume (µL)
    Miniprep DNA5 µL (approx. 500 ng)
    10X Restriction Buffer2 µL
    Restriction Enzyme 11 µL
    Restriction Enzyme 21 µL
    Nuclease-free waterto 20 µL

    Incubate at the recommended temperature for 1-2 hours.

  • Sanger Sequencing: To confirm the sequence of the cloned gene of interest and the integrity of the cloning junctions, send the purified plasmid for Sanger sequencing using primers that anneal upstream and downstream of the insertion site.

Data Presentation

Table 1: Quantitative Analysis of Cloning Components
SampleConcentration (ng/µL)A260/A280 Ratio
This compound Vector102.51.85
Purified PCR Insert45.81.82
Table 2: Transformation Efficiency
PlateNumber of Colonies
Ligation Reaction~150-300
Negative Control (Vector only, no ligase)<10
Positive Control (pUC19)>500

Signaling Pathway and Logical Relationships

G cluster_0 This compound Vector Components ITR1 5' ITR Promoter Promoter ITR1->Promoter MCS Golden Gate Cassette (BsaI - Dropout - BsaI) Promoter->MCS Promoter->MCS drives expression of GOI Gene of Interest MCS->GOI Replacement PolyA PolyA Signal MCS->PolyA is replaced by GOI->PolyA ITR2 3' ITR PolyA->ITR2 AmpR Ampicillin Resistance ori Origin of Replication

Caption: Logical relationship of components in the this compound vector.

Conclusion

The this compound vector system, coupled with the Golden Gate cloning methodology, offers a robust and efficient platform for the generation of recombinant AAV transfer plasmids. The detailed protocol provided herein should enable researchers to successfully clone their gene of interest for downstream applications in gene therapy and functional genomics. Adherence to best practices in molecular cloning, including the use of high-fidelity polymerases and thorough verification of final clones, is critical for experimental success.

Application Notes and Protocols for Agroinfiltration of Nicotiana benthamiana

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the transient expression of genes in Nicotiana benthamiana using Agrobacterium tumefaciens-mediated infiltration. This method is a rapid and efficient way to produce recombinant proteins, study gene function, and analyze protein-protein interactions.[1][2][3][4][5]

Introduction

Agroinfiltration is a widely used technique in plant biology for transient gene expression.[3][5] A suspension of Agrobacterium tumefaciens, carrying a gene of interest within a binary vector, is introduced into the leaves of Nicotiana benthamiana.[1][5] The bacteria then transfer the T-DNA from the binary vector into the plant cells, leading to the expression of the target gene.[5] This method offers significant advantages in terms of speed and yield compared to the creation of stable transgenic plant lines.[5] For optimal expression, it is often necessary to co-infiltrate a viral suppressor of gene silencing, such as p19.[1]

Experimental Protocols

This protocol is a synthesis of several published methods and can be adapted for various binary vectors.

Materials

  • Nicotiana benthamiana plants (healthy, 3-4 weeks old)[1]

  • Agrobacterium tumefaciens strain (e.g., GV3101, EHA105, AGL0) harboring the desired binary vector[6][7]

  • Agrobacterium strain containing a p19 silencing suppressor[1]

  • Luria-Bertani (LB) or Yeast Extract Peptone (YEP) medium

  • Appropriate antibiotics (e.g., Kanamycin, Rifampicin)[8][9]

  • MES buffer (pH 5.6)[1][8]

  • Magnesium Chloride (MgCl₂)[1][8]

  • Acetosyringone[1][8]

  • 1 mL needleless syringes[8]

Protocol

  • Preparation of Agrobacterium Cultures (Day 1-3)

    • From a glycerol (B35011) stock, streak the Agrobacterium strain containing your plasmid and the p19 strain onto separate YEP or LB agar (B569324) plates with the appropriate antibiotics.[7] Incubate at 28°C for 2 days.[7]

    • Inoculate a single colony from each plate into 5 mL of liquid LB or YEP medium with antibiotics.[7]

    • Grow overnight at 28°C with shaking at 220-300 rpm.[7][9]

    • The following day, use this starter culture to inoculate a larger volume of LB medium (e.g., 25 mL) containing 10 mM MES (pH 5.6), 20-100 µM acetosyringone, and the appropriate antibiotics.[8] Grow overnight at 28°C to an OD600 of approximately 0.8-1.0.[8][9]

  • Preparation of Infiltration Suspension (Day 4)

    • Measure the final OD600 of the overnight cultures.[1]

    • Pellet the bacterial cells by centrifugation (e.g., 3000g).[8]

    • Resuspend the pellets in infiltration buffer (10 mM MgCl₂, 10 mM MES pH 5.6, 100-200 µM acetosyringone) to a final desired optical density.[8]

    • Adjust the final OD600 of the culture for infiltration. While the optimal OD600 can vary, a common starting point is between 0.5 and 1.0.[8] For co-infiltration, mix the cultures of the gene of interest and the p19 silencing suppressor. A common ratio is to have the final OD600 of the experimental construct at 0.3 and the p19 at 0.1.[1]

    • Incubate the resuspended bacteria at room temperature for 1-3 hours before infiltration.[8]

  • Agroinfiltration Procedure (Day 4)

    • Using a 1 mL needleless syringe, gently press the tip against the underside (abaxial surface) of a young, fully expanded N. benthamiana leaf.[8][9]

    • Slowly depress the plunger to infiltrate the bacterial suspension into the intercellular airspaces of the leaf. A successfully infiltrated area will appear water-soaked.[8]

    • It is advisable to mark the infiltrated areas.[1]

  • Post-Infiltration and Expression Analysis (Day 6-10)

    • Place the infiltrated plants in a growth chamber or greenhouse. For the first 24 hours, they can be kept under dim light and high humidity to aid recovery.[8]

    • Transient gene expression can typically be analyzed 2 to 6 days post-infiltration.[1] The optimal time for expression analysis will depend on the specific protein being expressed.

Data Presentation

The efficiency of agroinfiltration can be influenced by several factors. The following table summarizes key parameters that are often optimized.

ParameterTested RangeOptimal Value/RangeOutcomeReference
Agrobacterium OD6000.1 - 1.50.6 - 0.8Maximized transient gene expression.[6][10]
Acetosyringone Concentration50 µM - 600 µM150 µM - 600 µMIncreased gene expression.[6][10]
Co-infiltration with Silencing Suppressor (p19)With and without p19Co-infiltration with p19 at OD600 of 0.1-0.3Significantly enhanced and prolonged gene expression.[1][6]
Incubation Time Before Infiltration0.5 - 3 hours2 - 3 hoursHigher gene expression levels.[8][10]

Visualizations

Agroinfiltration Experimental Workflow

Agroinfiltration_Workflow cluster_prep Day 1-3: Agrobacterium Preparation cluster_infil Day 4: Infiltration cluster_analysis Day 6-10: Analysis A Streak Agrobacterium (Vector + p19) B Grow Overnight Culture (28°C) A->B C Inoculate Larger Culture + Acetosyringone B->C D Measure OD600 C->D E Pellet and Resuspend in Infiltration Buffer D->E F Incubate at RT (1-3 hours) E->F G Infiltrate N. benthamiana Leaves F->G H Incubate Plants G->H I Analyze Gene Expression (e.g., GFP, Western Blot) H->I

Caption: A flowchart illustrating the key steps and timeline of the Agrobacterium-mediated transient expression protocol in Nicotiana benthamiana.

References

Application Notes and Protocols for Transient Gene Expression in Plants Using the pEAQ Vector System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient gene expression in plants has emerged as a rapid and efficient platform for producing recombinant proteins, including therapeutic molecules like antibodies and vaccines. This method, primarily relying on Agrobacterium-mediated delivery of expression vectors into plant leaves, offers significant advantages in terms of speed, yield, and scalability over stable transformation. While various vector systems are available, the pEAQ series of vectors are specifically designed for high-level, rapid transient expression in plants.[1][2][3] This document provides detailed application notes and protocols for utilizing the pEAQ vector system for transient gene expression in Nicotiana benthamiana, a widely used host for plant-based protein production.

The pEAQ Vector System

The pEAQ vectors are a suite of binary plasmids optimized for agroinfiltration-based transient expression.[3] A key feature of this system is the incorporation of the 5' and 3' untranslated regions (UTRs) from the Cowpea mosaic virus (CPMV) RNA-2, which dramatically enhances the translational efficiency of the gene of interest without the need for viral replication.[1][2][3] Many pEAQ vectors also co-express a suppressor of post-transcriptional gene silencing (PTGS), such as the p19 protein from Tomato bushy stunt virus, to protect the transgene transcripts from degradation and further boost protein accumulation.[2]

Key Features of pEAQ Vectors:
  • High Translational Efficiency: Utilizes CPMV-HT (hyper-translatable) sequences to maximize protein production.[1][3]

  • Suppression of Gene Silencing: Often includes a p19 expression cassette to overcome the plant's natural defense mechanism against foreign RNA.[2]

  • Modularity: Designed for easy cloning and modification, with options for different promoters, terminators, and selection markers.[3]

  • Versatility: Suitable for expressing a wide range of proteins, from fluorescent markers to complex antibodies.[1][2]

Core Applications

The pEAQ vector system is a versatile tool with numerous applications in plant biotechnology and drug development:

  • Rapid Protein Production: Obtain milligram to gram quantities of recombinant protein per kilogram of fresh leaf tissue within days.[3]

  • Functional Genomics: Quickly assess the function of genes by overexpressing them in a plant model system.

  • Antibody and Vaccine Production: A proven platform for the development and manufacturing of plant-made pharmaceuticals.

  • Metabolic Engineering: Express enzymes to modify metabolic pathways in plants for the production of valuable compounds.

Experimental Protocols

This section provides detailed protocols for using the pEAQ vector system for transient gene expression in Nicotiana benthamiana.

Protocol 1: Transformation of Agrobacterium tumefaciens with pEAQ Vectors
  • Prepare Competent Agrobacterium Cells:

    • Inoculate a single colony of Agrobacterium tumefaciens (e.g., strain GV3101 or LBA4404) into 5 mL of LB medium with appropriate antibiotics.

    • Incubate overnight at 28°C with shaking.

    • Use the overnight culture to inoculate 50 mL of LB medium and grow until the OD600 reaches 0.5-0.8.

    • Centrifuge the cells at 4,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet with 1 mL of ice-cold, sterile 20 mM CaCl2.

    • Resuspend the cells in 1 mL of ice-cold, sterile 100 mM CaCl2.

    • The competent cells are now ready for transformation or can be stored at -80°C after adding glycerol (B35011) to a final concentration of 15%.

  • Transform Agrobacterium:

    • Thaw the competent cells on ice.

    • Add 1-5 µL (approximately 100 ng) of the pEAQ plasmid DNA to 50 µL of competent cells.

    • Incubate on ice for 30 minutes.

    • Heat-shock the cells at 42°C for 2 minutes.

    • Immediately place on ice for 5 minutes.

    • Add 1 mL of LB medium and incubate at 28°C for 2-4 hours with gentle shaking.

    • Plate 100 µL of the cell suspension onto LB agar (B569324) plates containing the appropriate antibiotics for selection (e.g., kanamycin (B1662678) for the pEAQ vector and rifampicin (B610482) for the Agrobacterium strain).

    • Incubate the plates at 28°C for 2-3 days until colonies appear.

  • Confirm Transformation:

    • Perform colony PCR or plasmid DNA extraction and restriction digest to verify the presence of the pEAQ vector in the Agrobacterium colonies.

Protocol 2: Agroinfiltration of Nicotiana benthamiana
  • Prepare Agrobacterium Infiltration Culture:

    • Inoculate a single transformed Agrobacterium colony into 5 mL of LB medium with the appropriate antibiotics.

    • Grow overnight at 28°C with shaking.

    • Use the overnight culture to inoculate a larger volume (e.g., 50 mL) of LB with antibiotics and grow until the culture reaches an OD600 of 1.0-1.5.

    • Pellet the bacteria by centrifugation at 4,000 x g for 10 minutes.

    • Resuspend the pellet in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone) to the desired final OD600 (typically between 0.5 and 1.0).

    • Incubate the bacterial suspension at room temperature for 2-4 hours without shaking.

  • Infiltrate N. benthamiana Leaves:

    • Use 4-6 week old N. benthamiana plants.

    • Use a 1 mL needleless syringe to draw up the Agrobacterium suspension.

    • Gently press the tip of the syringe against the underside (abaxial surface) of a fully expanded leaf.

    • Support the leaf with a finger on the top side (adaxial surface).

    • Slowly and steadily inject the bacterial suspension into the leaf intercellular space. A successfully infiltrated area will appear dark and water-soaked.

    • Infiltrate several leaves per plant to maximize protein yield.

  • Post-Infiltration Care:

    • Place the infiltrated plants back in their growth environment (e.g., 16-hour light/8-hour dark cycle at 22-25°C).

    • Monitor the plants daily.

  • Harvesting and Protein Extraction:

    • Harvest the infiltrated leaves 3-7 days post-infiltration, depending on the protein of interest and expression dynamics.

    • Record the fresh weight of the harvested leaves.

    • Freeze the leaves in liquid nitrogen and store at -80°C or proceed directly to protein extraction.

    • Grind the frozen leaf tissue to a fine powder in a mortar and pestle with liquid nitrogen.

    • Add protein extraction buffer (e.g., PBS with protease inhibitors) and homogenize further.

    • Clarify the extract by centrifugation to remove cell debris.

    • The supernatant contains the soluble recombinant protein and is ready for downstream analysis or purification.

Data Presentation

The following tables summarize representative quantitative data for transient expression using viral vector systems, which are conceptually similar to the pEAQ system in their aim for high-level expression.

Vector SystemExpressed ProteinHost PlantExpression Level (% of Total Soluble Protein)Reference
CPMV-basedGreen Fluorescent Protein (GFP)Nicotiana benthamianaUp to 10%(Sainsbury et al., 2009)
TMV-basedMonoclonal AntibodyNicotiana benthamiana1-5 mg/g fresh leaf weight(Giritch et al., 2006)
PVX-basedHuman Growth HormoneNicotiana benthamiana~20%(Marillonnet et al., 2005)

Visualizations

Experimental Workflow for Transient Gene Expression

experimental_workflow cluster_cloning Vector Construction & Transformation cluster_agroinfiltration Agroinfiltration cluster_expression Expression & Analysis gene_cloning Gene of Interest Cloning into pEAQ agrobacterium_transformation Transformation of Agrobacterium gene_cloning->agrobacterium_transformation culture_prep Agrobacterium Culture Preparation agrobacterium_transformation->culture_prep infiltration Syringe Infiltration of N. benthamiana culture_prep->infiltration incubation Plant Incubation (3-7 days) infiltration->incubation harvesting Harvesting of Infiltrated Leaves incubation->harvesting protein_extraction Protein Extraction & Quantification harvesting->protein_extraction analysis Downstream Analysis / Purification protein_extraction->analysis

Caption: A streamlined workflow for transient gene expression.

Key Components of a pEAQ-based Expression Cassette

pEAQ_cassette LB Left Border Promoter 35S Promoter LB->Promoter UTR5 CPMV 5' UTR Promoter->UTR5 GOI Gene of Interest UTR5->GOI UTR3 CPMV 3' UTR GOI->UTR3 Terminator NOS Terminator UTR3->Terminator p19_cassette p19 Silencing Suppressor Cassette Terminator->p19_cassette RB Right Border p19_cassette->RB

Caption: Schematic of a typical pEAQ T-DNA region.

Signaling Pathway of Agrobacterium-mediated T-DNA Transfer

TDNA_transfer cluster_agro Agrobacterium cluster_plant Plant Cell VirA VirA VirG VirG VirA->VirG phosphorylates VirD2_E2 VirD2/VirE2 VirG->VirD2_E2 activates transcription of vir genes, leading to T-DNA processing and coating with VirD2/E2 T_pilus T-pilus VirD2_E2->T_pilus T-DNA complex cytoplasm Cytoplasm T_pilus->cytoplasm transfers T-DNA complex plant_signal Wounded Plant Cell Signal (e.g., Acetosyringone) plant_signal->VirA activates receptor Plant Receptor nucleus Nucleus cytoplasm->nucleus import genome Plant Genome nucleus->genome integration (for stable) or transient expression

Caption: Agrobacterium T-DNA transfer to a plant cell.

Troubleshooting

ProblemPossible CauseSuggestion
Low or no protein expressionPoor infiltrationEnsure the infiltrated area appears water-soaked. Practice the infiltration technique.
Low Agrobacterium concentrationOptimize the OD600 of the infiltration culture.
Post-transcriptional gene silencingCo-infiltrate with a silencing suppressor like p19 if not already in the vector.
Incorrect vector constructionVerify the integrity and sequence of your pEAQ construct.
Necrosis of infiltrated leavesHigh Agrobacterium concentrationReduce the OD600 of the infiltration culture.
Protein toxicityTry expressing the protein in a different subcellular compartment or reduce the infiltration OD.
Plant stress responseEnsure optimal plant growth conditions.
Inconsistent resultsVariable plant age or healthUse plants of a consistent age and in good health for all experiments.
Inconsistent infiltrationInfiltrate multiple leaves on multiple plants to average out variability.

Conclusion

The pEAQ vector system, in conjunction with agroinfiltration of Nicotiana benthamiana, provides a robust, rapid, and high-yielding platform for transient gene expression in plants. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this powerful technology for a wide range of applications in plant biotechnology.

References

Application Notes: Transformation of pADGG Vector into Agrobacterium tumefaciens

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Agrobacterium tumefaciens is a soil bacterium widely utilized in plant biotechnology for its natural ability to transfer a segment of its DNA, known as T-DNA (transfer DNA), into the plant genome.[1][2] This capability has been harnessed by molecular biologists to introduce genes of interest into plants for various research and agricultural applications, including crop improvement and the production of therapeutic proteins. The process relies on the use of a binary vector system, which separates the T-DNA region from the virulence (vir) genes required for the transfer process.[1]

The pADGG vector is a state-of-the-art binary vector designed for efficient gene delivery and expression in plants. While the specific characteristics of the "this compound" vector are proprietary, this document outlines generalized protocols for its transformation into common Agrobacterium tumefaciens strains such as EHA105, GV3101, AGL-1, and LBA4404.[3][4] These protocols are based on established methods of electroporation and freeze-thaw, which are widely used for introducing plasmid DNA into Agrobacterium.

Key Features of a Typical Binary Vector (Assumed for this compound)

  • T-DNA Region: Flanked by Left and Right Border sequences, this region contains the gene of interest and a plant-selectable marker (e.g., resistance to kanamycin (B1662678) or hygromycin).

  • Bacterial Selectable Marker: Allows for the selection of Agrobacterium cells that have successfully taken up the this compound vector (e.g., resistance to spectinomycin (B156147) or kanamycin).

  • Origin of Replication: Includes origins for replication in both E. coli (for cloning and plasmid propagation) and Agrobacterium.

Experimental Workflow Overview

The general workflow for transforming the this compound vector into Agrobacterium involves preparing competent cells, introducing the plasmid DNA, and selecting for successful transformants.

G cluster_prep Phase 1: Preparation cluster_transform Phase 2: Transformation cluster_recovery Phase 3: Recovery & Selection A Streak Agrobacterium Strain on LB Agar B Inoculate Single Colony in Liquid Culture A->B C Grow to Mid-Log Phase (OD600 = 0.5-1.0) B->C D Prepare Competent Cells C->D E Mix Competent Cells with this compound Vector DNA D->E F Transformation (Electroporation or Freeze-Thaw) E->F G Incubate in Recovery Medium (e.g., SOC or YEB) F->G H Plate on Selective Agar G->H I Incubate at 28°C for 2-3 Days H->I J Verify Colonies by PCR I->J G cluster_cells Competent Cell Preparation cluster_electro Electroporation cluster_plate Recovery and Plating A Grow Agrobacterium culture to OD600 = 0.6-0.7 B Harvest cells by centrifugation at 4°C A->B C Wash cell pellet multiple times with ice-cold, sterile 10% glycerol B->C D Resuspend in 10% glycerol and store at -80°C C->D E Thaw competent cells on ice D->E F Add 1-3 µl of this compound plasmid DNA to 50-80 µl of cells E->F G Transfer mixture to a chilled 2 mm electroporation cuvette F->G H Apply electrical pulse G->H I Immediately add 1 ml of cold SOC medium to the cuvette H->I J Incubate at 28°C with shaking for 2-4 hours I->J K Plate on selective LB agar J->K L Incubate at 28°C for 2-3 days K->L G cluster_cells Competent Cell Preparation cluster_transform Transformation cluster_plate Recovery and Plating A Grow Agrobacterium culture to mid-log phase (OD600 = 0.5-1.0) B Harvest cells by centrifugation at 4°C A->B C Resuspend pellet in ice-cold 20 mM CaCl2 B->C D Aliquot and store at -80°C C->D E Thaw competent cells on ice D->E F Add 1-2 µg of this compound plasmid DNA E->F G Incubate on ice for 5 minutes F->G H Flash-freeze in liquid nitrogen for 5 minutes G->H I Thaw in a 37°C water bath for 5 minutes H->I J Add 1 ml of YEB or LB medium I->J K Incubate at 28°C with shaking for 2-4 hours J->K L Plate on selective agar K->L M Incubate at 28°C for 2-3 days L->M

References

Application Notes and Protocols for Yeast Two-Hybrid Screening Using pAD-GAL4-2.1 and pBD-GAL4 Cam Vectors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The yeast two-hybrid (Y2H) system is a powerful in vivo technique used to identify and characterize binary protein-protein interactions.[1][2][3] This method is based on the modular nature of eukaryotic transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD).[2][3][4] In the GAL4-based Y2H system, these domains are separated and fused to two proteins of interest, a "bait" and a "prey".[2][5][6] An interaction between the bait and prey proteins brings the BD and AD into close proximity, reconstituting a functional transcription factor that activates reporter genes.[2][5][6][7]

This application note provides a detailed protocol for performing a yeast two-hybrid screening using the pAD-GAL4-2.1 (prey) and pBD-GAL4 Cam (bait) vectors.[8][9] These vectors are part of the widely used GAL4 two-hybrid system and are designed for expression in Saccharomyces cerevisiae.[8][9] The pBD-GAL4 Cam vector carries the TRP1 selectable marker for selection in tryptophan-deficient media, while the pAD-GAL4-2.1 vector contains the LEU2 marker for selection in leucine-deficient media.[8][9] Successful interaction between the bait and prey fusion proteins leads to the expression of reporter genes, such as HIS3, ADE2, and lacZ, enabling yeast to grow on selective media and providing a colorimetric signal for confirmation.[2][5][8]

Principle of the GAL4 Yeast Two-Hybrid System

The core principle of the GAL4 Y2H system is the reconstitution of the GAL4 transcription factor's function. The bait protein (X) is fused to the GAL4 DNA-binding domain (BD), and a library of prey proteins (Y) is fused to the GAL4 activation domain (AD).[5][7][10] Neither the BD-bait nor the AD-prey fusion protein alone can activate transcription.[3][10] However, if the bait and a prey protein interact, the BD and AD are brought together, forming a functional transcriptional activator that binds to the upstream activating sequence (UAS) of the reporter genes, initiating their transcription.[3][10]

cluster_no_interaction No Interaction cluster_interaction Interaction Bait Bait (X) + GAL4-BD UAS_NI UAS Bait->UAS_NI Binds Prey Prey (Y) + GAL4-AD Reporter_NI Reporter Gene (e.g., HIS3, lacZ) UAS_NI->Reporter_NI No Transcription Bait_I Bait (X) + GAL4-BD Complex Bait-Prey Complex Bait_I->Complex Prey_I Prey (Y) + GAL4-AD Prey_I->Complex UAS_I UAS Complex->UAS_I Binds Reporter_I Reporter Gene (e.g., HIS3, lacZ) UAS_I->Reporter_I Transcription

Figure 1: Principle of the GAL4 Yeast Two-Hybrid System.

Experimental Workflow Overview

The overall workflow for a yeast two-hybrid screen involves several key stages, from bait plasmid construction to the identification and validation of interacting prey proteins.

A 1. Bait Plasmid Construction (pBD-GAL4 Cam + Gene X) B 2. Bait Characterization - Transform into Yeast - Test for Autoactivation & Toxicity A->B C 3. Library Screening - Co-transform Bait and Prey Library (pAD-GAL4-2.1) - Or Yeast Mating B->C D 4. Selection of Positive Clones - Plate on selective media (-Trp, -Leu, -His, +/- 3-AT) - Growth indicates interaction C->D E 5. Confirmation of Positives - β-galactosidase Assay D->E F 6. Identification of Interactors - Isolate Prey Plasmids - Sequence cDNA inserts E->F G 7. Validation of Interactions - Co-immunoprecipitation - Other in vitro/in vivo assays F->G

Figure 2: Yeast Two-Hybrid Experimental Workflow.

Materials and Reagents

Plasmids and Yeast Strains
  • Bait Vector: pBD-GAL4 Cam (contains TRP1 selectable marker)

  • Prey Vector/Library: pAD-GAL4-2.1 (contains LEU2 selectable marker)

  • Yeast Strain: e.g., AH109 or Y187, which contain the necessary reporter genes.

  • Control Plasmids: Positive and negative control vectors are highly recommended.

Media and Buffers
  • YPD Medium: For routine yeast growth.

  • Dropout Media (SD):

    • SD/-Trp: For selection of bait plasmid transformants.

    • SD/-Leu: For selection of prey plasmid transformants.

    • SD/-Trp/-Leu: For selection of diploid yeast containing both plasmids.

    • SD/-Trp/-Leu/-His: For selection of positive interactions.

    • SD/-Trp/-Leu/-Ade: For stringent selection of positive interactions.

  • 3-Amino-1,2,4-triazole (3-AT): To suppress background growth on -His media.

  • Lithium Acetate (LiAc) Solution (10x): For yeast transformation.

  • Polyethylene Glycol (PEG) Solution (50% w/v): For yeast transformation.

  • TE Buffer: For DNA manipulation.

  • Z-buffer, X-gal, and CPRG: For β-galactosidase assays.

Detailed Experimental Protocols

Phase 1: Bait Plasmid Construction and Characterization
  • Cloning the Bait Gene: Clone the gene of interest (your "bait") into the multiple cloning site of the pBD-GAL4 Cam vector, ensuring it is in-frame with the GAL4 DNA-binding domain.

  • Transformation into Yeast: Transform the bait plasmid into a suitable yeast strain (e.g., AH109) using the Lithium Acetate method.

    • Grow a single yeast colony overnight in 5 mL of YPD medium at 30°C with shaking.

    • Inoculate 50 mL of YPD with the overnight culture to an OD600 of ~0.2-0.3 and grow to an OD600 of 0.5-0.6.

    • Pellet the cells and wash with sterile water.

    • Resuspend the cells in 1x LiAc/TE buffer.

    • Add plasmid DNA and carrier DNA (e.g., denatured salmon sperm DNA).

    • Add PEG/LiAc/TE solution and incubate at 30°C for 30 minutes.

    • Heat shock at 42°C for 15 minutes.

    • Pellet the cells, resuspend in sterile water, and plate on SD/-Trp agar (B569324) plates.

    • Incubate at 30°C for 2-4 days until colonies appear.

  • Testing for Autoactivation: It is crucial to determine if the bait protein itself can activate the reporter genes in the absence of a prey protein.

    • Patch the transformed yeast colonies onto SD/-Trp, SD/-His, and SD/-Ade plates.

    • Also, perform a β-galactosidase assay on the bait-containing yeast.

    • If the bait autoactivates transcription (i.e., growth on selective media or blue color in the β-gal assay), it may require modification or the use of a more stringent reporter strain or higher concentrations of 3-AT.

  • Testing for Toxicity: Assess whether the expression of the bait protein is toxic to the yeast cells by comparing the growth rate and colony size of yeast transformed with the bait plasmid to those transformed with an empty pBD-GAL4 Cam vector.

Phase 2: Library Screening

The most common method for library screening is the yeast mating approach, which is generally more efficient than co-transformation for screening large libraries.

  • Prepare the Bait Strain: Grow a large-scale culture of the yeast strain containing your bait plasmid in SD/-Trp medium.

  • Prepare the Prey Library: The prey library, typically a cDNA library in the pAD-GAL4-2.1 vector, is usually provided pre-transformed into a yeast strain of the opposite mating type (e.g., Y187).

  • Yeast Mating:

    • Combine the bait and prey yeast cultures in a 2:1 ratio in YPD medium.

    • Allow mating to occur for 20-24 hours at 30°C with gentle shaking.

  • Selection of Diploids: Plate the mating mixture on SD/-Trp/-Leu agar plates to select for diploid yeast that have successfully mated and contain both the bait and prey plasmids.

  • Screening for Interactions: Replica-plate the diploid colonies onto selective media (SD/-Trp/-Leu/-His and SD/-Trp/-Leu/-Ade) to identify colonies where a protein-protein interaction is occurring. The addition of 3-AT to the -His plates can help reduce the number of false positives.

Phase 3: Confirmation and Identification of Positive Interactions
  • β-Galactosidase Assay: Perform a colony-lift filter assay or a liquid culture assay using X-gal or CPRG as a substrate to confirm the activation of the lacZ reporter gene in the positive clones.

  • Plasmid Rescue: Isolate the prey plasmids from the confirmed positive yeast colonies.

    • Grow the positive yeast colonies in SD/-Leu liquid medium.

    • Isolate the total yeast DNA.

    • Transform the isolated DNA into E. coli competent cells and select for the prey plasmid (usually on ampicillin (B1664943) plates, as most yeast shuttle vectors have an ampicillin resistance gene for propagation in E. coli).

  • Sequencing: Sequence the insert of the rescued prey plasmids to identify the gene encoding the interacting protein.

Data Presentation and Interpretation

Quantitative data from a yeast two-hybrid screen can be summarized to assess the success of the experiment and the strength of the interactions.

Table 1: Transformation and Screening Efficiency

ParameterTypical ValueNotes
Bait Transformation Efficiency10³ - 10⁴ colonies/µg DNAVaries with yeast strain and transformation protocol.
Library Screening Titer> 1 x 10⁷ cfu/mLThe number of independent clones screened is critical for comprehensive library coverage.
Number of Positive ClonesHighly variableDepends on the bait protein and the library being screened.
False Positive Rate< 0.1%Can be minimized by using stringent selection and confirmation assays.

Table 2: Example of Quantitative β-Galactosidase Assay Results

Bait-Prey Pairβ-Galactosidase Activity (Miller Units)Interaction Strength
Bait + Known Interactor (Positive Control)150.5 ± 12.3Strong
Bait + Non-Interactor (Negative Control)1.2 ± 0.3None
Bait + Prey 185.7 ± 9.8Moderate
Bait + Prey 225.3 ± 4.1Weak

Troubleshooting

  • High Background/False Positives:

    • Increase the concentration of 3-AT on the -His selection plates.

    • Use a more stringent selection medium (e.g., SD/-Trp/-Leu/-Ade).

    • Ensure the bait protein is not auto-activating.

  • No Positive Clones:

    • Confirm the expression and nuclear localization of the bait protein.

    • The bait protein may not have any interacting partners in the library screened.

    • The interaction may be too weak to be detected by this system.

    • The fusion proteins may be misfolded or unstable.

  • Difficulty with Plasmid Rescue:

    • Use a high-quality yeast DNA isolation kit.

    • Use highly competent E. coli for transformation.

Conclusion

The yeast two-hybrid system using pAD-GAL4-2.1 and pBD-GAL4 Cam vectors is a robust and widely used method for discovering novel protein-protein interactions. A carefully designed and executed screen, including proper controls and confirmation steps, can yield valuable insights into cellular pathways and protein function, which is of particular interest in drug development and fundamental research.

References

Application Notes and Protocols for Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: November 2025

A General Guide for Recombinant Protein Production from E. coli Expression Vectors

Disclaimer: The specific vector "pADGG" could not be identified in our search. The following application notes and protocols are a general guide for protein expression and purification using a common Escherichia coli (E. coli) expression system. The provided workflows are representative of those used for vectors containing common features such as a T7 promoter, an N-terminal Hexahistidine (6xHis) tag, and a Tobacco Etch Virus (TEV) protease cleavage site. Researchers should adapt these protocols based on the specific features of their expression vector and the characteristics of the target protein.

Introduction to Recombinant Protein Expression and Purification

Recombinant protein production is a cornerstone of modern biotechnology, enabling the generation of large quantities of specific proteins for research, therapeutic, and diagnostic purposes. The process begins with the cloning of a gene of interest into an expression vector, which is then introduced into a suitable host organism, most commonly E. coli. The host's cellular machinery is then harnessed to produce the desired protein. Subsequent purification steps are necessary to isolate the target protein from the host cell components. This document provides a detailed overview and step-by-step protocols for the expression and purification of a protein of interest from an E. coli host.

The Expression Vector: A Generalized Overview

While the specific details of the "this compound" vector are unknown, a typical E. coli expression vector contains several key elements that regulate the expression and facilitate the purification of the target protein.

  • Promoter: Controls the transcription of the gene of interest. Inducible promoters, such as the T7 promoter, are commonly used to allow for cell growth to a desired density before initiating protein expression.

  • Selectable Marker: An antibiotic resistance gene (e.g., ampicillin, kanamycin) that allows for the selection of bacteria that have successfully taken up the vector.

  • Origin of Replication (ori): A DNA sequence that initiates the replication of the plasmid.

  • Multiple Cloning Site (MCS): A region containing several unique restriction enzyme sites to facilitate the insertion of the gene of interest.

  • Affinity Tag: A sequence encoding a tag (e.g., 6xHis-tag, GST-tag) that is fused to the target protein. This tag is used for purification by affinity chromatography.

  • Protease Cleavage Site: A specific amino acid sequence (e.g., for TEV protease, Thrombin) located between the affinity tag and the target protein, allowing for the removal of the tag after purification.

Experimental Workflow Overview

The overall workflow for recombinant protein expression and purification can be broken down into several key stages.

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Analysis Cloning Gene of Interest Cloning into Expression Vector Transformation Transformation into E. coli Host Cloning->Transformation Culture Cell Culture and Induction of Expression Transformation->Culture Harvest Cell Harvest Culture->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Lysate Clarification Lysis->Clarification Purification Affinity Chromatography Clarification->Purification Cleavage Tag Cleavage (Optional) Purification->Cleavage Polishing Further Purification (e.g., IEX, SEC) Cleavage->Polishing Analysis Purity and Yield Analysis (SDS-PAGE, Concentration Assay) Polishing->Analysis

Caption: A generalized workflow for recombinant protein expression and purification.

Detailed Experimental Protocols

Transformation of the Expression Vector into E. coli

This protocol describes the transformation of a plasmid vector into a suitable E. coli expression host strain (e.g., BL21(DE3)).

Materials:

  • Expression vector (e.g., pET-based vector with the gene of interest)

  • Chemically competent E. coli cells (e.g., BL21(DE3))

  • LB agar (B569324) plates with the appropriate antibiotic

  • SOC medium

  • Water bath

  • Incubator

Protocol:

  • Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.

  • Add 1-5 µL of the plasmid DNA (typically 1-100 ng) to the cells.

  • Gently mix the contents by flicking the tube and incubate on ice for 30 minutes.

  • Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.

  • Immediately transfer the tube back to ice and incubate for 2 minutes.

  • Add 250 µL of pre-warmed SOC medium to the cells and incubate at 37°C for 1 hour with shaking (225 rpm).

  • Spread 50-100 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic.

  • Incubate the plate overnight at 37°C.

Protein Expression

This protocol outlines the steps for inducing the expression of the target protein.

Materials:

  • LB medium with the appropriate antibiotic

  • Overnight culture of E. coli containing the expression vector

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)

  • Shaking incubator

  • Spectrophotometer

Protocol:

  • Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony from the transformation plate. Grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1]

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. The optimal IPTG concentration should be determined empirically.

  • Continue to incubate the culture under conditions optimized for the target protein (e.g., 16-20°C overnight for soluble proteins, or 3-4 hours at 30-37°C for higher yields that may result in inclusion bodies).

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[1]

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Protein Purification: Native Conditions

This protocol describes the purification of a soluble His-tagged protein under native conditions.

Materials:

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)

  • Protease inhibitor cocktail

  • Lysozyme (B549824)

  • DNase I

  • Ni-NTA affinity resin

  • Chromatography column

Protocol:

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 20-30 mL per liter of culture) supplemented with protease inhibitors, lysozyme (0.2 mg/mL), and DNase I (10 µg/mL).

  • Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice. Perform short bursts (e.g., 30 seconds) with cooling periods in between to prevent overheating.

  • Clarify the lysate by centrifugation at 18,000 x g for 30 minutes at 4°C to pellet cell debris.[2]

  • Equilibrate a Ni-NTA column with 5-10 column volumes (CVs) of Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins.

  • Elute the target protein with 5-10 CVs of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

Data Presentation

The following tables present example data that might be obtained during a typical protein expression and purification experiment.

Table 1: Expression Conditions and Yield

ParameterCondition 1Condition 2Condition 3
Host Strain BL21(DE3)BL21(DE3)Rosetta(DE3)
Induction Temp (°C) 372018
Induction Time (hr) 41620
IPTG (mM) 1.00.50.2
Soluble Protein Yield (mg/L) 21012
Inclusion Body Formation HighLowMinimal

Table 2: Purification Summary

Purification StepTotal Protein (mg)Target Protein (mg)Purity (%)Yield (%)
Clarified Lysate 500255100
Ni-NTA Elution 22209180
TEV Cleavage & Reverse Ni-NTA 1716>9564
Size Exclusion Chromatography 1413.5>9854

Signaling Pathways and Logical Relationships

The regulation of protein expression from a T7 promoter in BL21(DE3) E. coli is a well-defined pathway.

T7_Expression_System IPTG IPTG lacI lacI Repressor IPTG->lacI Inhibits lac_promoter lac Promoter lacI->lac_promoter Represses T7_RNA_Pol T7 RNA Polymerase lac_promoter->T7_RNA_Pol Drives Expression of T7_promoter T7 Promoter T7_RNA_Pol->T7_promoter Binds to Target_Gene Target Gene T7_promoter->Target_Gene Drives Transcription of Target_Protein Target Protein Target_Gene->Target_Protein Is Translated to

Caption: Regulation of protein expression from a T7 promoter system.

References

Application Notes and Protocols for Bimolecular Fluorescence Complementation (BiFC) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bimolecular Fluorescence Complementation (BiFC) for the investigation of protein-protein interactions (PPIs) in living cells. While specific information regarding a "pADGG" vector system was not publicly available, this document outlines the principles and protocols applicable to Gateway-compatible BiFC vector systems, which are widely used in the field.

Introduction to Bimolecular Fluorescence Complementation (BiFC)

Bimolecular Fluorescence Complementation (BiFC) is a powerful technique for the direct visualization of protein-protein interactions in vivo.[1][2][3] The assay is based on the principle that two non-fluorescent fragments of a fluorescent protein can associate to form a functional, fluorescent complex when brought into close proximity by the interaction of two proteins fused to these fragments.[2][4][5][6] This method allows for the identification of the subcellular localization of protein interactions within the cellular environment.[4][7][8]

The BiFC Vector System

Modern BiFC assays often utilize Gateway-compatible vectors for the rapid and efficient cloning of genes of interest.[9][10][11] These systems facilitate the creation of fusion proteins with the N-terminal or C-terminal fragments of a fluorescent protein. A typical Gateway-based BiFC vector system would include a pair of vectors, one containing the N-terminal fragment of a fluorescent protein (e.g., nYFP, nVenus) and the other containing the C-terminal fragment (e.g., cYFP, cVenus), both downstream of an attR recombination site for Gateway cloning.

Table 1: Common Components of BiFC Vector Systems

ComponentDescriptionCommon Examples
Fluorescent Protein Fragments Split N- and C-terminal non-fluorescent fragments of a fluorescent protein.nVenus, cVenus; nYFP, cYFP; nCFP, cCFP
Cloning Technology Method for inserting the gene of interest in frame with the fluorescent protein fragment.Gateway Cloning (attR sites), Traditional Restriction Cloning (Multiple Cloning Site)
Promoter Drives the expression of the fusion protein.CaMV 35S for plant cells; CMV for mammalian cells
Selection Marker For selection of transformed cells/organisms.Kanamycin resistance, Hygromycin resistance, Ampicillin resistance
Linker Peptide A flexible peptide sequence between the protein of interest and the fluorescent protein fragment to allow for proper folding and interaction.(Gly4Ser)n, GGSGGS

Principle of the BiFC Assay

The BiFC assay relies on the reconstitution of a fluorescent protein from its two non-fluorescent fragments. The proteins of interest, Protein A and Protein B, are fused to the N-terminal and C-terminal fragments of a fluorescent protein, respectively. When these fusion proteins are co-expressed in a cell, the interaction between Protein A and Protein B brings the fluorescent protein fragments into close enough proximity to refold and form a functional chromophore, resulting in a detectable fluorescent signal. The location of this fluorescence within the cell reveals the subcellular compartment where the protein-protein interaction occurs.

BiFC_Principle cluster_0 No Interaction cluster_1 Interaction ProteinA_nFP Protein A nFP NoFluorescence No Fluorescence ProteinB_cFP Protein B cFP Complex Protein A nFP Protein B cFP ProteinA_nFP_bound Protein A nFP ProteinB_cFP_bound Protein B cFP ProteinA_nFP_bound:f0->ProteinB_cFP_bound:f0 Fluorescence Fluorescence ProteinA_nFP_bound->Fluorescence ProteinB_cFP_bound->Fluorescence

Caption: Principle of Bimolecular Fluorescence Complementation (BiFC).

Application Note: Experimental Design

Careful experimental design is crucial for obtaining reliable and interpretable BiFC results. Key considerations include the choice of fluorescent protein fragments, the orientation of the fusions, and the inclusion of appropriate controls.

Table 2: Key Considerations for BiFC Experimental Design

ConsiderationDetailsRecommendations
Fusion Protein Orientation The N- or C-terminal fusion of the fluorescent protein fragment to the protein of interest can affect the ability of the fragments to reconstitute.[12] It is recommended to test all possible orientations (N- and C-terminal fusions for both proteins).[4][5]Create and test all eight possible fusion combinations for a new protein pair.[10]
Linker Sequences Flexible linkers between the protein of interest and the fluorescent protein fragment can provide the necessary flexibility for the fragments to interact and reconstitute.[1][12]Use linkers of at least 5-10 amino acids (e.g., (Gly4Ser)2).
Expression System The choice of expression system depends on the organism and cell type being studied. Transient expression systems are often used for rapid screening.Agrobacterium-mediated transient expression in Nicotiana benthamiana is a common system for plant studies.[13] Mammalian cell lines can be transfected with plasmids.
Negative Controls Essential to rule out false-positive signals due to overexpression or spontaneous association of the fluorescent protein fragments.[14][15]- Co-expression of one fusion protein with an empty vector. - Co-expression of one fusion protein with an unrelated protein fused to the other fragment. - Use of a mutant version of one of the interacting proteins that is known to abolish the interaction.[4][12]
Positive Controls To ensure that the experimental system is working correctly.Use a pair of proteins known to interact strongly in the chosen system.
Expression Levels High levels of fusion protein expression can lead to non-specific interactions and background fluorescence.[1]Use weaker promoters or lower amounts of DNA for transfection/infiltration to maintain expression levels close to physiological levels.[4]

Experimental Protocols

Cloning into Gateway-Compatible BiFC Vectors

This protocol describes the cloning of a gene of interest (GOI) into a Gateway-compatible destination vector for BiFC.

  • Primer Design: Design primers to amplify your GOI with attB sites for Gateway cloning. Ensure the GOI is in frame with the fluorescent protein fragment.

  • PCR Amplification: Amplify the GOI using a high-fidelity DNA polymerase.

  • BP Reaction: Perform a BP recombination reaction to clone the PCR product into a pDONR vector to create an entry clone.

  • Sequence Verification: Sequence the entry clone to confirm the integrity of your GOI.

  • LR Reaction: Perform an LR recombination reaction to transfer the GOI from the entry clone to the BiFC destination vector.

  • Transformation: Transform the resulting expression vector into E. coli for plasmid amplification.

  • Plasmid Purification: Purify the plasmid DNA for subsequent transfection or transformation.

Transient Expression in Nicotiana benthamiana (Agroinfiltration)

This protocol is for the transient expression of BiFC constructs in plant leaves.

  • Transformation of Agrobacterium tumefaciens: Transform the BiFC expression vectors into a suitable Agrobacterium strain (e.g., GV3101).

  • Culture Preparation: Inoculate a liquid culture of Agrobacterium containing the BiFC constructs and grow overnight.

  • Infiltration Preparation: Pellet the Agrobacterium cells and resuspend them in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl2, 150 µM acetosyringone) to a final OD600 of 0.5-1.0.

  • Leaf Infiltration: Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves with the Agrobacterium suspension using a needleless syringe.

  • Incubation: Incubate the infiltrated plants in the dark for 1-2 days, followed by 1-2 days under normal light conditions.[13]

BiFC_Workflow cluster_0 Vector Construction cluster_1 Transient Expression cluster_2 Data Acquisition & Analysis Cloning Clone GOI into BiFC vectors Transformation_Ecoli Transform E. coli Cloning->Transformation_Ecoli Plasmid_Prep Plasmid Purification Transformation_Ecoli->Plasmid_Prep Transformation_Agro Transform Agrobacterium Plasmid_Prep->Transformation_Agro Infiltration Infiltrate N. benthamiana Transformation_Agro->Infiltration Incubation Incubate Plants Infiltration->Incubation Microscopy Confocal Microscopy Incubation->Microscopy Image_Analysis Image Analysis & Quantification Microscopy->Image_Analysis Interpretation Interpretation of Results Image_Analysis->Interpretation

Caption: General experimental workflow for a BiFC assay in plants.

Microscopy and Data Analysis
  • Sample Preparation: Excise a small section of the infiltrated leaf and mount it on a microscope slide in a drop of water.

  • Confocal Microscopy: Visualize the samples using a confocal microscope with the appropriate laser excitation and emission filter settings for the fluorescent protein used (e.g., YFP, Venus).

  • Image Acquisition: Capture images of the fluorescent signal, along with bright-field or chlorophyll (B73375) autofluorescence images to visualize the cell structure.

  • Quantitative Analysis: The intensity and localization of the BiFC signal can be quantified using image analysis software (e.g., ImageJ/Fiji). This may involve measuring the mean fluorescence intensity in a region of interest or counting the number of fluorescent cells.

Data Presentation

Quantitative data from BiFC experiments should be presented in a clear and structured format to allow for easy comparison between different experimental conditions and controls.

Table 3: Example of Quantitative Data Summary from a BiFC Experiment

Protein PairFusion OrientationMean Fluorescence Intensity (Arbitrary Units) ± SDPercentage of Fluorescent Cells ± SDSubcellular Localization
Positive Control pA-nYFP + pB-cYFP1500 ± 12085 ± 5%Nucleus
Test Pair 1 pX-nYFP + pY-cYFP800 ± 9040 ± 8%Cytoplasm
Test Pair 1 nYFP-pX + cYFP-pY50 ± 15< 5%-
Negative Control 1 pX-nYFP + empty-cYFP45 ± 10< 5%-
Negative Control 2 pX-nYFP + pZ-cYFP55 ± 20< 5%-

Troubleshooting

Table 4: Common Issues and Solutions in BiFC Assays

ProblemPossible CauseSuggested Solution
No fluorescent signal with known interacting proteins - Incorrect fusion orientation. - Steric hindrance preventing fragment association. - Low protein expression.- Test all fusion orientations. - Increase the length of the linker. - Confirm protein expression by Western blot.
High background fluorescence in negative controls - Overexpression of fusion proteins. - Spontaneous self-assembly of fluorescent protein fragments.- Reduce the amount of DNA/Agrobacterium used. - Use a fluorescent protein with reduced self-assembly (e.g., Venus). - Perform experiments at a lower temperature.
Inconsistent fluorescence between replicates - Variation in transfection/infiltration efficiency. - Differences in protein expression levels.- Normalize fluorescence to an internal control (e.g., co-expressed mCherry). - Increase the number of biological replicates.
Signal in an unexpected subcellular location - The fusion tag may be masking a localization signal. - The protein interaction may occur in a different compartment than expected.- Test different fusion orientations. - Use immunofluorescence or fluorescent protein tagging of individual proteins to confirm their localization.

References

Application Notes and Protocols for Virus-Induced Gene Silencing (VIGS) using the Apple Latent Spherical Virus (ALSV) Vector System

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Virus-Induced Gene Silencing (VIGS) is a powerful and rapid reverse genetics tool used for the functional analysis of genes in plants. This technology leverages the plant's natural defense mechanism against viruses to silence the expression of a target gene. While the specific term "pADGG vector" did not yield direct results in the provided search, the Apple Latent Spherical Virus (ALSV) vector system is a well-documented and highly effective platform for VIGS in a broad range of plant species. This document provides detailed application notes and protocols for utilizing the ALSV vector system for VIGS.

The ALSV vector offers several advantages for VIGS, including a wide host range, induction of uniform and stable gene silencing, and a general lack of viral symptoms in most host plants, which allows for the clear observation of silencing phenotypes.[1][2][3]

Mechanism of Virus-Induced Gene Silencing

VIGS is a manifestation of Post-Transcriptional Gene Silencing (PTGS), a plant's innate defense against viruses. The process is initiated by the presence of double-stranded RNA (dsRNA), which is recognized by the plant's cellular machinery as foreign.

The key steps in the VIGS mechanism are as follows:

  • Introduction of the Recombinant Virus: A modified virus carrying a fragment of the host target gene is introduced into the plant.

  • Formation of dsRNA: During viral replication, dsRNA molecules are formed.

  • Dicer-like Enzyme Cleavage: The dsRNA is recognized and cleaved into small interfering RNAs (siRNAs) of 21-25 nucleotides by a Dicer-like enzyme.

  • RISC Formation: The siRNAs are incorporated into the RNA-Induced Silencing Complex (RISC).

  • Target mRNA Degradation: The siRNA-programmed RISC targets and degrades the endogenous host mRNA that is homologous to the inserted gene fragment, leading to the silencing of the target gene.

VIGS_Mechanism cluster_plant_cell Plant Cell Recombinant_Virus Recombinant Virus (with target gene fragment) Viral_Replication Viral Replication Recombinant_Virus->Viral_Replication dsRNA dsRNA Formation Viral_Replication->dsRNA Dicer Dicer-like Enzyme dsRNA->Dicer cleavage siRNA siRNAs Dicer->siRNA RISC_Assembly RISC Assembly siRNA->RISC_Assembly RISC Activated RISC RISC_Assembly->RISC Degradation mRNA Degradation RISC->Degradation Target_mRNA Target mRNA Target_mRNA->RISC target recognition Silencing Gene Silencing Degradation->Silencing

Caption: The molecular mechanism of Virus-Induced Gene Silencing (VIGS) in a plant cell.

The Apple Latent Spherical Virus (ALSV) Vector System

ALSV is a spherical virus with a bipartite single-stranded RNA genome, designated as RNA1 and RNA2.[3]

  • RNA1: Encodes proteins essential for viral replication.

  • RNA2: Encodes the movement protein and three capsid proteins. For VIGS, a fragment of the target gene is typically inserted into the RNA2 sequence.

Key Features of the ALSV Vector:

FeatureDescriptionReferences
Host Range Infects a wide variety of plants, including model organisms (Arabidopsis thaliana, Nicotiana species) and economically important crops (cucumber, soybean, tomato, fruit trees).[1][2][3]
Symptoms Infection is typically asymptomatic in most host plants, preventing interference with the observation of silencing phenotypes.[1][2][4]
Silencing Stability Induces a uniform and persistent knockout phenotype that can last throughout the plant's growth.[1][2][5]
Systemic Spread The virus spreads systemically throughout the plant, including the meristems, leading to widespread gene silencing.[3]

Experimental Protocols

ALSV-VIGS Vector Construction

The general procedure involves cloning a fragment of the target gene into the ALSV RNA2 vector.

Protocol:

  • Target Gene Fragment Selection:

    • Select a 200-400 bp fragment of the coding region of the target gene.[6] This size range is generally effective for silencing while minimizing the chances of off-target effects.

    • Use bioinformatics tools to ensure the selected fragment is specific to the target gene and has minimal homology to other genes.

  • Primer Design and PCR Amplification:

    • Design primers with appropriate restriction sites (e.g., XhoI and BamHI) to facilitate cloning into the ALSV vector.

    • Amplify the selected gene fragment from cDNA of the host plant using PCR.

  • Cloning into ALSV Vector:

    • Digest both the PCR product and the ALSV RNA2 vector with the corresponding restriction enzymes.

    • Ligate the digested gene fragment into the linearized ALSV vector.

    • Transform the ligation product into competent E. coli cells for plasmid propagation.

    • Confirm the insertion of the gene fragment by colony PCR and Sanger sequencing.

Plant Inoculation with ALSV

Several methods can be used to inoculate plants with the recombinant ALSV vector. The choice of method may depend on the plant species.

a) Biolistic Inoculation (Gene Gun):

This method is highly effective for many plant species, including those that are difficult to infect by mechanical means.[2][4]

Protocol:

  • Preparation of Gold Particles:

    • Sterilize gold or tungsten microcarriers.

    • Coat the microcarriers with the purified recombinant ALSV RNA1 and RNA2 plasmids.

  • Plant Preparation:

    • Use young, healthy seedlings for inoculation. The developmental stage can be critical for successful infection.[3]

    • Place the seedlings in a suitable arrangement for bombardment.

  • Bombardment:

    • Use a gene gun to deliver the coated microcarriers into the plant tissues, typically the cotyledons or young leaves.

b) Rub-Inoculation:

This method is simpler but may be less efficient for some plant species.[4]

Protocol:

  • Preparation of Inoculum:

    • Prepare a crude homogenate from ALSV-infected Chenopodium quinoa leaves or use a concentrated virus preparation.

    • Alternatively, in vitro transcribed RNA can be used.

  • Inoculation:

    • Lightly dust the leaves of the target plant with carborundum powder to create small abrasions.

    • Gently rub the inoculum onto the leaf surface.

    • Rinse the leaves with water after inoculation.

Evaluation of Gene Silencing

The effectiveness of VIGS can be assessed through phenotypic observation and molecular analysis.

a) Phenotypic Analysis:

  • For visual marker genes like phytoene (B131915) desaturase (PDS) or magnesium chelatase subunit (SU), silencing results in a clear photobleaching or yellow-leaf phenotype, respectively.[2][5] This serves as a positive control for the VIGS experiment.

  • Observe and document the specific phenotypes associated with the silencing of the target gene.

b) Molecular Analysis (RT-qPCR):

  • RNA Extraction and cDNA Synthesis: Extract total RNA from silenced and control plants and synthesize cDNA.

  • Quantitative PCR: Perform real-time quantitative PCR (RT-qPCR) using primers specific to the target gene to quantify the reduction in its mRNA levels. A housekeeping gene should be used as an internal control for normalization.

Experimental Workflow

VIGS_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_analysis Analysis cluster_outcome Outcome Select_Gene Select Target Gene Fragment (200-400 bp) Clone_Vector Clone Fragment into ALSV RNA2 Vector Select_Gene->Clone_Vector Prepare_Inoculum Prepare Inoculum (Plasmids/Virus Prep) Clone_Vector->Prepare_Inoculum Inoculate_Plant Inoculate Young Plants (e.g., Biolistics) Prepare_Inoculum->Inoculate_Plant Observe_Phenotype Observe Phenotype (2-4 weeks post-inoculation) Inoculate_Plant->Observe_Phenotype Molecular_Analysis Molecular Analysis (RT-qPCR) Observe_Phenotype->Molecular_Analysis Functional_Characterization Functional Characterization of Target Gene Molecular_Analysis->Functional_Characterization

Caption: A generalized experimental workflow for ALSV-mediated Virus-Induced Gene Silencing.

Quantitative Data Summary

ParameterValue/RangePlant SpeciesReference
Infection Rate (Biolistics) ~90%Chili Pepper[4]
Infection Rate (Biolistics) 80-90%Chili Pepper Seedlings[4]
Target Gene Fragment Size 201 nucleotidesChili Pepper (pAMT gene)[4]
Target Gene Fragment Size 102 bp, 189 bpCucumber (CsPDS, CsRDR3)[2]
Foreign DNA Insert Size 500-750 bpCotton (CLCrV vector)[6]
Time to Silencing Phenotype 3-4 weeksGeneral[7]

Applications in Research and Development

The ALSV-VIGS system is a versatile tool with numerous applications in plant science and agriculture:

  • Functional Genomics: Rapidly determine the function of novel genes by observing the effects of their silencing.[4][8]

  • Disease Resistance Studies: Identify and characterize genes involved in plant-pathogen interactions.

  • Metabolic Engineering: Modify metabolic pathways by silencing key enzymatic genes, as demonstrated by the alteration of capsaicin (B1668287) content in chili peppers.[4]

  • Accelerated Breeding: ALSV vectors can be used for "virus-induced flowering" to shorten the generation time of fruit trees like grapevines, thereby accelerating breeding programs.[3]

  • Cross-Protection: Genetically engineered ALSV vectors containing sequences from pathogenic viruses can act as a "vaccine" to protect plants against those pathogens.[1]

Conclusion

The Apple Latent Spherical Virus-based VIGS system is a robust and efficient method for transient gene silencing in a wide array of plant species. Its ability to induce strong, uniform, and lasting silencing without causing disease symptoms makes it an invaluable tool for researchers in plant biology, genetics, and crop improvement. The protocols outlined in this document provide a comprehensive guide for the successful application of this technology.

References

Application Notes and Protocols for Library Construction in a GAL4 Activation Domain Vector for Yeast Two-Hybrid (Y2H) Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Yeast Two-Hybrid (Y2H) system is a powerful molecular biology technique used to identify protein-protein interactions in vivo. A crucial step in a successful Y2H screen is the construction of a high-quality cDNA library in an activation domain (AD) vector. This document provides detailed application notes and protocols for constructing a cDNA library in a GAL4-based AD vector, such as the pGADT7-Rec vector, for use in Y2H screening. The principles and methods described herein are broadly applicable to other similar GAL4 AD vectors.

The establishment of a Y2H library is based on the principle of reconstituting a functional transcription factor.[1] In the GAL4 system, the transcription factor is split into two independent domains: a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[1][2] The "bait" protein is fused to the DBD, and the "prey" proteins, encoded by a cDNA library, are fused to the AD.[3] If the bait and a prey protein interact, the DBD and AD are brought into close proximity, activating the transcription of reporter genes.[3][4][5]

I. Overview of the Library Construction Workflow

Modern Y2H library construction often utilizes SMART® (Switching Mechanism At 5' end of RNA Transcript) technology for cDNA synthesis and in vivo homologous recombination in yeast for cloning.[6][7][8] This approach is more efficient than traditional ligation-based cloning methods.[6][7]

The overall workflow can be summarized in four main steps:

  • First-Strand cDNA Synthesis: Generation of single-stranded cDNA from total RNA or mRNA using a modified oligo(dT) primer and an MMLV reverse transcriptase.[7] The SMARTer oligo allows the reverse transcriptase to add a known sequence to the 3' end of the first-strand cDNA.[7]

  • Second-Strand cDNA Synthesis by PCR: Amplification of the first-strand cDNA using primers that anneal to the SMART sequence and the modified oligo(dT) sequence, resulting in double-stranded cDNA (ds-cDNA) with ends homologous to the AD vector.[6][7]

  • Co-transformation and in vivo Recombination: The ds-cDNA and the linearized AD vector (e.g., pGADT7-Rec) are co-transformed into a suitable yeast strain (e.g., Y187 or AH109).[6][8] The yeast's natural recombination machinery then ligates the cDNA inserts into the vector.[4][6]

  • Library Harvesting and Quality Control: The transformed yeast colonies are pooled, aliquoted, and stored. The quality of the library is assessed by determining the library titer, insert size, and recombination rate.[8]

Logical Workflow for Y2H Library Construction

Y2H_Library_Construction_Workflow cluster_rna RNA Source cluster_cdna cDNA Synthesis cluster_cloning Library Generation in Yeast cluster_library Final Library Total_RNA Total RNA/mRNA First_Strand First-Strand Synthesis (SMART Technology) Total_RNA->First_Strand Second_Strand Second-Strand PCR (ds-cDNA generation) First_Strand->Second_Strand Purification ds-cDNA Purification & Size Selection Second_Strand->Purification Cotransformation Co-transformation of ds-cDNA & Linearized Vector Purification->Cotransformation Recombination In vivo Homologous Recombination Cotransformation->Recombination Plating Plating on Selective Media Recombination->Plating Harvesting Harvesting & Pooling of Colonies Plating->Harvesting QC Quality Control (Titer, Insert Size) Harvesting->QC Storage Aliquoting & Storage at -80°C QC->Storage

Caption: Workflow for Y2H library construction.

II. Signaling Pathway of the GAL4-based Y2H System

The GAL4 Y2H system relies on the modular nature of the GAL4 transcription factor.[1][3] The DBD binds to the Upstream Activating Sequence (UAS) in the promoter of the reporter genes, while the AD recruits the transcription machinery.[1] When the bait (fused to DBD) and prey (fused to AD) proteins interact, the functional transcription factor is reconstituted, leading to the expression of reporter genes.

GAL4 Y2H Signaling Pathway

GAL4_Y2H_Signaling_Pathway cluster_nucleus Yeast Nucleus cluster_reporter Reporter Gene UAS UAS Promoter Promoter Reporter_Gene Reporter Gene (e.g., HIS3, ADE2, lacZ) Bait Bait DBD Bait:f1->UAS Binds Prey Prey AD Bait:f0->Prey:f0 Interaction RNAPol RNA Polymerase II & Transcription Machinery Prey:f1->RNAPol Recruits RNAPol->Reporter_Gene Activates Transcription

Caption: GAL4 Y2H signaling pathway diagram.

III. Quantitative Data and Quality Control

The quality of the Y2H library is paramount for a successful screen. Key parameters to evaluate include library titer, the number of independent clones, insert size, and the rate of non-recombined plasmids.

ParameterTypical ValueSignificanceReference
Transformation Efficiency > 1 x 10^6 cfu/µg of vectorIndicates the efficiency of yeast transformation.[9]
Library Titer (Primary) > 1 x 10^7 cfu/mLRepresents the concentration of viable yeast cells containing a plasmid.[8]
Number of Independent Clones > 1 x 10^6Ensures high complexity and representation of the original mRNA population.[1]
Average Insert Size 0.5 - 3.0 kbReflects the size of the cDNA fragments incorporated into the library.[8] A good range ensures representation of full-length proteins and functional domains.[8]
Recombination Rate > 85%The percentage of plasmids containing a cDNA insert.[8]
Empty Vector Rate < 15%The percentage of plasmids without a cDNA insert.[1]

IV. Detailed Experimental Protocols

Materials:

  • Total RNA or poly(A)+ RNA from the tissue or cell line of interest

  • SMART cDNA Synthesis Kit (or equivalent)

  • Long-distance PCR (LD-PCR) enzyme mix

  • pGADT7-Rec vector (linearized)

  • Competent yeast cells (e.g., AH109 or Y187)

  • Yeast transformation kit

  • Appropriate selective dropout (SD) media and plates

  • YPDA medium with 25% glycerol (B35011) (freezing medium)

Protocol 1: First-Strand cDNA Synthesis

This protocol is based on SMART® technology.[7]

  • Prepare the RNA template: Start with 100 ng to 1 µg of high-quality total RNA or poly(A)+ RNA. The OD260/280 ratio should be ~2.0.[1]

  • Set up the reverse transcription reaction: In a sterile PCR tube, combine the RNA, a modified oligo(dT) primer, and the SMART oligo.

  • Incubate at 72°C for 3 minutes to denature the RNA, then cool on ice.

  • Add the reverse transcriptase, dNTPs, and reaction buffer.

  • Incubate at 42°C for 1-1.5 hours to allow for first-strand synthesis and template switching.

  • Terminate the reaction by heating at 75°C for 10 minutes.

Protocol 2: Second-Strand cDNA Synthesis (LD-PCR)
  • Set up the PCR reaction: Use an aliquot of the first-strand cDNA reaction as the template. Add a high-fidelity LD-PCR enzyme mix, PCR primers corresponding to the SMART and oligo(dT) sequences, and dNTPs.

  • Perform PCR: The number of cycles should be optimized to generate 2-5 µg of ds-cDNA while avoiding over-amplification, which can introduce bias. A typical cycling protocol is:

    • 95°C for 1 min

    • 15-25 cycles of:

      • 95°C for 15 sec

      • 65°C for 30 sec

      • 68°C for 6 min

  • Analyze the ds-cDNA: Run a small aliquot on a 1% agarose (B213101) gel to confirm a smear of cDNA ranging from approximately 0.3 to >4 kb.[7]

Protocol 3: ds-cDNA Purification and Size Selection
  • Purify the PCR product: Use a column-based purification kit to remove primers, dNTPs, and enzymes.

  • Size-select the ds-cDNA: To enrich for larger cDNA fragments, use a size-selection method such as CHROMA SPIN columns or gel extraction to remove fragments smaller than ~400 bp.[6][8]

  • Quantify the purified ds-cDNA.

Protocol 4: Co-transformation and Library Generation
  • Prepare the transformation mix: Combine the purified, size-selected ds-cDNA with the linearized pGADT7-Rec vector and Herring Testes Carrier DNA.[8]

  • Transform competent yeast cells: Use a high-efficiency yeast transformation protocol.

  • Plate the transformation: Spread the transformed yeast cells onto large (150 mm) SD/-Leu plates to select for transformants containing the pGADT7-Rec vector.[8]

  • Incubate at 30°C for 3-6 days until colonies appear.[8]

Protocol 5: Library Harvesting and Quality Control
  • Harvest the library: Add freezing medium (YPDA with 25% glycerol) to the plates and gently scrape the colonies to create a cell suspension. Pool the suspensions from all plates.[8]

  • Determine the library titer:

    • Create a serial dilution of the pooled yeast library (e.g., 10⁻³ to 10⁻⁵).[8]

    • Plate 100 µL of each dilution onto SD/-Leu plates and incubate for 3-6 days.[8]

    • Count the colonies to calculate the library titer (cfu/mL).[8]

  • Assess insert size and recombination rate:

    • Randomly pick 20-30 individual colonies.

    • Perform colony PCR using primers flanking the multiple cloning site of pGADT7-Rec.

    • Run the PCR products on an agarose gel to determine the size of the inserts and the percentage of clones containing an insert.[8]

  • Aliquot and store: Aliquot the library into single-use vials and store at -80°C.[8]

V. Conclusion and Best Practices

The construction of a high-quality Y2H library is a critical determinant for the successful identification of novel protein-protein interactions. By employing SMART® technology for cDNA synthesis and in vivo homologous recombination in yeast, researchers can efficiently generate complex and representative libraries.

Key recommendations for success:

  • Start with high-quality, intact RNA.

  • Optimize PCR conditions to avoid over-amplification and the introduction of bias.

  • Perform size selection to enrich for larger, more likely full-length, cDNA clones.

  • Aim for a library with a high number of independent clones to ensure complexity.

  • Thoroughly validate the quality of the library before proceeding with a large-scale screen.

  • Always include appropriate positive and negative controls in your Y2H screen to validate the results.[10]

By following these detailed protocols and paying close attention to quality control, researchers can construct robust Y2H libraries to facilitate the discovery of new protein interactions, thereby advancing our understanding of cellular processes and aiding in drug development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Protein Expression with pBAD-Based Vectors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low protein expression with vectors utilizing the arabinose-inducible pBAD promoter system, which we believe may be what you are referring to with "pADGG vector".

Frequently Asked Questions (FAQs)

Q1: What is the pBAD expression system and how does it work?

The pBAD expression system is a tightly regulated bacterial expression system based on the E. coli arabinose operon.[1] Expression of the gene of interest is controlled by the pBAD promoter, which is both positively and negatively regulated by the AraC protein.[1][2]

  • In the absence of L-arabinose: The AraC protein acts as a repressor, forming a DNA loop that blocks transcription.[1]

  • In the presence of L-arabinose: L-arabinose binds to AraC, causing a conformational change that converts AraC into an activator of transcription, leading to the expression of the target protein.[1]

This system allows for fine-tuned control over protein expression levels by varying the concentration of L-arabinose in the culture medium.[3][4]

Q2: Why am I getting very low or no protein expression after induction with L-arabinose?

Several factors can contribute to low or no protein expression. These can be broadly categorized into issues with the induction conditions, the expression vector or host strain, or the properties of the protein itself. A systematic troubleshooting approach, as outlined in the guides below, is recommended.

Q3: Can glucose in my media affect protein expression?

Yes, glucose can significantly reduce protein expression from the pBAD promoter through a mechanism called catabolite repression.[2][3] The presence of glucose lowers the intracellular levels of cyclic AMP (cAMP). The cAMP-CAP complex is required for maximal activation of the pBAD promoter.[1] Therefore, it is crucial to ensure that glucose is depleted from the culture medium before inducing with L-arabinose.

Q4: What is "leaky" expression and how can I minimize it?

Leaky expression refers to the basal level of transcription from the pBAD promoter in the absence of the inducer, L-arabinose.[2] This can be a problem if the protein of interest is toxic to the host cells. To minimize leaky expression, you can add glucose (e.g., 0.2%) to the growth medium during the growth phase before induction.[3]

Troubleshooting Guide: Low Protein Expression

Use the following table to diagnose and resolve common issues leading to low protein expression.

Potential Cause Recommended Solution
Suboptimal L-arabinose Concentration Perform a dose-response experiment to determine the optimal L-arabinose concentration for your protein. Test a range of concentrations from 0.0002% to 0.2%.[3]
Catabolite Repression by Glucose If using a rich medium like LB, ensure the culture has reached a sufficient density (mid-to-late log phase) to deplete any residual glucose before induction. Alternatively, use a defined medium without glucose or with a non-repressing carbon source like glycerol.[5]
Inappropriate Host Strain Ensure you are using an appropriate E. coli strain for pBAD expression. Strains like TOP10 or LMG194 are commonly used.[3] Avoid using strains that may have mutations in the arabinose transport or metabolism pathways.
Incorrect Induction Time or Temperature Optimize the post-induction incubation time (e.g., 4 hours to overnight) and temperature (e.g., 18°C, 25°C, 30°C, 37°C).[6] Lower temperatures can sometimes improve protein solubility and yield.
Plasmid Integrity Issues Verify the integrity of your plasmid construct by restriction digest and DNA sequencing to ensure the gene of interest is correctly cloned and in frame.
Protein Toxicity If the protein is toxic, even low levels of leaky expression can inhibit cell growth. Add glucose to the growth media to further repress basal expression. Induce at a lower cell density and for a shorter period.
Codon Bias The codon usage of your gene of interest may not be optimal for E. coli. This can lead to translational stalling and low expression. Consider synthesizing a codon-optimized version of your gene.
Protein Degradation Your protein may be susceptible to degradation by host cell proteases. Try using protease-deficient E. coli strains.
Protein Misfolding and Insolubility The expressed protein may be misfolding and forming insoluble inclusion bodies. Check the insoluble pellet of your cell lysate by SDS-PAGE. To improve solubility, try expressing at a lower temperature, using a lower L-arabinose concentration, or co-expressing with molecular chaperones.[6]

Experimental Protocols

Protocol 1: Optimization of L-arabinose Concentration

This protocol will help you determine the optimal L-arabinose concentration for inducing your target protein.

Materials:

  • Your pBAD expression plasmid in a suitable E. coli host strain.

  • LB medium (or other appropriate growth medium) with the appropriate antibiotic.

  • Sterile L-arabinose stock solution (e.g., 20% w/v).

  • Culture tubes or flasks.

  • Incubator shaker.

  • SDS-PAGE reagents.

Methodology:

  • Inoculate a 5 mL overnight culture of your expression strain in LB medium with the appropriate antibiotic and grow at 37°C with shaking.

  • The next day, inoculate 10 mL of fresh LB medium (with antibiotic) in six separate flasks with 100 µL of the overnight culture.

  • Grow the cultures at 37°C with shaking until the OD600 reaches ~0.5.

  • Induce the cultures with different final concentrations of L-arabinose. For example: 0%, 0.0002%, 0.002%, 0.02%, 0.2%. One culture will serve as the uninduced control.

  • Continue to incubate the cultures for 4 hours at the desired expression temperature (e.g., 30°C).

  • After induction, harvest 1 mL of each culture. Normalize the samples by OD600 to ensure you are comparing equivalent numbers of cells.

  • Prepare cell lysates and analyze the protein expression levels by SDS-PAGE and Coomassie staining or Western blot.

Expected Results: This experiment will reveal the L-arabinose concentration that yields the highest level of soluble protein expression.

L-arabinose (%)00.00020.0020.020.2
Relative Protein Yield -+++++++++
Solubility N/AHighHighModerateLow
Note: This is an example data table. Your results may vary.
Protocol 2: Troubleshooting Low Expression via Western Blot

This protocol helps determine if low expression is due to protein degradation or insolubility.

Materials:

  • Induced cell cultures from your expression experiment.

  • Lysis buffer (e.g., BugBuster or a Tris-based buffer with lysozyme (B549824) and DNase).

  • Protease inhibitor cocktail.

  • SDS-PAGE and Western blot reagents.

  • Primary antibody specific to your protein of interest or a purification tag.

  • Secondary antibody.

Methodology:

  • Harvest 1 mL of your induced cell culture by centrifugation.

  • Resuspend the cell pellet in 100 µL of lysis buffer containing protease inhibitors.

  • Incubate on ice for 30 minutes.

  • Centrifuge the lysate at maximum speed for 15 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

  • Carefully collect the supernatant (soluble fraction).

  • Resuspend the pellet in 100 µL of lysis buffer (insoluble fraction).

  • Run equal volumes of the total cell lysate (before separation), the soluble fraction, and the insoluble fraction on an SDS-PAGE gel.

  • Transfer the proteins to a membrane and perform a Western blot using an antibody against your protein or its tag.

Interpretation of Results:

  • Strong band in the insoluble fraction: Your protein is likely forming inclusion bodies. Refer to the troubleshooting table for solutions to improve solubility.

  • Faint or no band in any fraction: This suggests a problem with transcription or translation. Re-verify your plasmid sequence, check for codon bias, and optimize induction conditions.

  • Multiple lower molecular weight bands: This may indicate protein degradation. Use a protease-deficient host strain and always use protease inhibitors during lysis.

Visualizing Workflows and Concepts

Troubleshooting_Workflow cluster_start Start cluster_check_plasmid Plasmid Verification cluster_optimization Induction Optimization cluster_analysis Protein Analysis cluster_solutions Advanced Solutions Start Low Protein Expression Observed Verify_Plasmid Verify Plasmid Integrity (Sequencing & Restriction Digest) Start->Verify_Plasmid Optimize_Induction Optimize Induction Conditions (Arabinose Conc., Temp., Time) Verify_Plasmid->Optimize_Induction Plasmid OK Check_Media Check for Glucose in Media Optimize_Induction->Check_Media Analyze_Lysate Analyze Soluble & Insoluble Fractions (SDS-PAGE & Western Blot) Check_Media->Analyze_Lysate Glucose Absent Codon_Optimization Codon Optimize Gene Analyze_Lysate->Codon_Optimization No/Low Expression Change_Strain Change Host Strain (e.g., Protease Deficient) Analyze_Lysate->Change_Strain Degradation/ Insolubility

Caption: A flowchart for troubleshooting low protein expression.

pBAD_Expression_System cluster_no_arabinose No L-arabinose cluster_with_arabinose With L-arabinose AraC_Repressor AraC (Repressor) pBAD_Off pBAD Promoter (OFF) AraC_Repressor->pBAD_Off Forms DNA Loop Gene_Off Gene of Interest (No Expression) pBAD_Off->Gene_Off Transcription Blocked Arabinose L-arabinose AraC_Activator AraC (Activator) Arabinose->AraC_Activator Binds & Activates pBAD_On pBAD Promoter (ON) AraC_Activator->pBAD_On Initiates Transcription Gene_On Gene of Interest (Protein Expressed) pBAD_On->Gene_On Transcription

Caption: The mechanism of the pBAD expression system.

References

Technical Support Center: Troubleshooting pADGG Cloning and Ligation Failures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during pADGG cloning and ligation experiments. The content is tailored for researchers, scientists, and drug development professionals.

A Note on "this compound": The term "this compound" does not correspond to a standardized, widely recognized cloning vector or system in the available scientific literature. It may refer to a custom-designed vector, an internal laboratory designation, or a potential misspelling of another system (e.g., pADD, Gateway, Golden Gate). Therefore, this guide provides comprehensive troubleshooting advice applicable to common modern cloning techniques that may be in use, including restriction-ligation, Gibson Assembly, Gateway, and Golden Gate cloning.

Frequently Asked Questions (FAQs)

No Colonies on the Plate After Transformation

Question: I performed my ligation and transformation, but I don't see any colonies. What went wrong?

Answer: This is a common issue with several potential causes. Systematically check the following:

  • Transformation Efficiency: Your competent cells may have low efficiency. Always run a positive control transformation with a known amount of a supercoiled plasmid (e.g., pUC19) to check the efficiency of your competent cells. Efficiencies below 1 x 10^6 cfu/µg may be too low for successful cloning of ligated products.[1][2]

  • Antibiotic Selection: Ensure you are using the correct antibiotic for your vector's resistance marker and that the concentration in your plates is appropriate.[1][3] Old or improperly stored antibiotic plates can also be a cause of failure.

  • Ligation Reaction: The ligation step may have failed. This could be due to inactive ligase, degraded ATP in the buffer, or incompatible DNA ends.[4][5][6]

  • DNA Quality and Quantity: Impurities in your DNA prep (e.g., salts, ethanol (B145695), phenol) can inhibit both ligation and transformation.[7] Also, ensure you are using an appropriate amount of DNA in your ligation and transformation reactions.[8]

  • Heat Shock Step: For chemically competent cells, the duration and temperature of the heat shock are critical. Ensure your water bath is at the correct temperature (typically 42°C) and you are heat-shocking for the recommended time (usually 30-60 seconds).[2]

Many Colonies, but All Are Background (No Insert)

Question: I have a lawn of colonies, or when I screen them, they are all empty vectors. How can I reduce this background?

Answer: High background is often due to the presence of undigested or re-ligated vector. Here are some strategies to minimize it:

  • Complete Vector Digestion: Ensure your vector is completely linearized by the restriction enzyme(s). You can optimize this by increasing the digestion time or the amount of enzyme. Gel purifying the linearized vector is highly recommended to separate it from any uncut plasmid.[9][10]

  • Vector Dephosphorylation: If you are using a single restriction enzyme or enzymes that produce compatible ends, treat the digested vector with a phosphatase (e.g., Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP)) to remove the 5' phosphate (B84403) groups. This prevents the vector from re-ligating to itself.

  • Vector:Insert Ratio: Optimize the molar ratio of insert to vector. A common starting point is a 3:1 molar ratio of insert to vector, but this can be optimized from 1:1 to 10:1.[11] Using a molar ratio calculator can help determine the precise amounts.

  • Colony Screening: When picking colonies, select larger, well-established ones. Very small "satellite" colonies can sometimes grow in the vicinity of a true antibiotic-resistant colony where the antibiotic has been locally degraded and may not contain the correct plasmid.[7]

Colonies Contain the Incorrect Construct or Mutations

Question: I have colonies with an insert, but it's the wrong size, in the wrong orientation, or has mutations. What should I do?

Answer: This can be frustrating, but there are clear steps to troubleshoot this:

  • Incorrect Insert Size: This can result from non-specific PCR amplification. Optimize your PCR conditions (annealing temperature, extension time) and consider gel-purifying your PCR product to ensure you are using the correct DNA fragment.[7]

  • Incorrect Orientation: If you are using a single restriction enzyme, the insert can ligate in either orientation. To ensure directional cloning, use two different restriction enzymes that produce incompatible ends.[12]

  • Mutations in the Insert: PCR-introduced errors are a common source of mutations. Use a high-fidelity DNA polymerase with proofreading activity for your PCR.[7] Also, minimize the exposure of your DNA to UV light during gel extraction, as this can cause DNA damage. Use a long-wavelength UV source (360 nm) if possible.[7]

Troubleshooting Guides

Table 1: Troubleshooting Ligation Failures
Problem Potential Cause Recommended Solution
No or few colonies Inactive T4 DNA ligase or expired buffer.Test ligase activity on a control DNA (e.g., lambda DNA-HindIII digest). Use fresh ligation buffer as ATP degrades with freeze-thaw cycles.[6][11]
Incompatible DNA ends.Ensure vector and insert are cut with enzymes that produce compatible overhangs. If blunt-end cloning, ensure ends are properly polished.
Inhibitors in the DNA preparation (salts, EDTA).Purify DNA fragments using a column-based kit or ethanol precipitation.[7]
Incorrect vector:insert molar ratio.Optimize the molar ratio. Start with 1:3 (vector:insert) and try other ratios like 1:1, 1:5, or 1:10.[11]
High background of empty vector Incomplete vector digestion.Increase digestion time, use more enzyme, and always gel-purify the linearized vector.[9]
Vector re-ligation (single digest or compatible ends).Dephosphorylate the vector using an alkaline phosphatase (e.g., CIP, SAP).
Incorrect insert Non-specific PCR product.Optimize PCR conditions and gel-purify the insert of the correct size.[7]
Contamination with another DNA fragment.Use fresh, dedicated reagents and sterile techniques.
Table 2: Troubleshooting Transformation Failures
Problem Potential Cause Recommended Solution
No colonies Low transformation efficiency of competent cells.Use commercially prepared high-efficiency competent cells or prepare fresh cells. Always perform a positive control with a known plasmid.[1]
Incorrect antibiotic or concentration.Double-check the antibiotic resistance of your vector and use fresh plates with the correct antibiotic concentration.[3]
Too much ligation mix added to cells.Use 1-5 µL of the ligation reaction for 50 µL of competent cells.[6] High salt from the ligation buffer can inhibit transformation.
Improper heat shock.Ensure the water bath is at 42°C and the heat shock time is optimized for your cells (typically 30-60 seconds).[2]
Lawn of cells Inactive antibiotic in plates.Prepare fresh antibiotic plates and test them with a non-resistant bacterial strain.[3]
Satellite colonies Plates incubated for too long.Pick well-isolated, larger colonies. Reduce incubation time.[3]

Experimental Protocols

Protocol 1: Control Ligation Reactions

To diagnose ligation problems, it is essential to perform a set of control reactions.

Materials:

  • Digested and purified vector

  • Purified insert

  • T4 DNA Ligase and 10X Ligation Buffer

  • Nuclease-free water

Procedure:

  • Test Ligation (Vector + Insert + Ligase):

    • Vector DNA: 50 ng

    • Insert DNA: Calculated for a 3:1 molar ratio to the vector

    • 10X Ligation Buffer: 2 µL

    • T4 DNA Ligase: 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Vector Self-Ligation Control (Vector + Ligase):

    • Vector DNA: 50 ng

    • 10X Ligation Buffer: 2 µL

    • T4 DNA Ligase: 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Vector Background Control (Vector only, no Ligase):

    • Vector DNA: 50 ng

    • 10X Ligation Buffer: 2 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubate all reactions at room temperature for 1 hour or at 16°C overnight.

  • Transform 2-5 µL of each reaction into competent cells and plate on selective media.

Interpreting Results:

  • Test Ligation: Should yield a significant number of colonies.

  • Vector Self-Ligation Control: A high number of colonies indicates incomplete dephosphorylation or compatible ends allowing re-ligation.

  • Vector Background Control: Any colonies here are due to undigested vector. The number of colonies should be less than 1% of a positive control transformation.[1]

Protocol 2: High-Efficiency Bacterial Transformation

This protocol is for the transformation of chemically competent E. coli.

Materials:

  • Competent E. coli cells (e.g., DH5α)

  • Ligation reaction or control plasmid DNA

  • SOC medium

  • Selective agar (B569324) plates

Procedure:

  • Thaw a 50 µL aliquot of competent cells on ice.

  • Add 1-5 µL of your ligation reaction or 1-10 ng of control plasmid DNA to the cells. Gently mix by flicking the tube.

  • Incubate the mixture on ice for 30 minutes.[8]

  • Heat shock the cells by placing the tube in a 42°C water bath for 45 seconds.[2]

  • Immediately return the tube to ice for 2 minutes.

  • Add 950 µL of pre-warmed SOC medium to the tube.

  • Incubate at 37°C for 1 hour with shaking (250 rpm). This allows for the expression of the antibiotic resistance gene.[1]

  • Plate 100-200 µL of the cell suspension onto pre-warmed selective agar plates.

  • Incubate the plates overnight at 37°C.

Visualizations

Troubleshooting Workflow for No Colonies

No_Colonies_Workflow Start No Colonies Observed Check_Cells Check Competent Cell Efficiency Start->Check_Cells Positive_Control Run Positive Control (e.g., pUC19) Check_Cells->Positive_Control How? Low_Efficiency Low Efficiency: Prepare or purchase new competent cells Positive_Control->Low_Efficiency Fails Good_Efficiency Good Efficiency Positive_Control->Good_Efficiency Works Check_Ligation Troubleshoot Ligation Good_Efficiency->Check_Ligation Ligation_Controls Run Ligation Controls: - Vector + Ligase - Vector only (no ligase) Check_Ligation->Ligation_Controls How? Ligation_OK Ligation Likely OK Ligation_Controls->Ligation_OK Controls OK Ligation_Fail Ligation Failed: - Check enzyme/buffer - Check DNA ends Ligation_Controls->Ligation_Fail Controls Fail Check_Plates Check Antibiotic Plates Ligation_OK->Check_Plates Plates_OK Plates OK Check_Plates->Plates_OK Confirmed Plates_Bad Plates Bad: - Remake plates - Check antibiotic stock Check_Plates->Plates_Bad Suspect Final_Review Review Entire Protocol - DNA purity - Transformation steps Plates_OK->Final_Review

Caption: A logical workflow for troubleshooting experiments that yield no colonies.

Workflow for Reducing High Background Colonies

High_Background_Workflow Start High Background Colonies (Empty Vector) Check_Digestion Assess Vector Digestion Start->Check_Digestion Incomplete_Digestion Incomplete Digestion: - Increase enzyme/time - Gel purify vector Check_Digestion->Incomplete_Digestion Suspected Complete_Digestion Digestion is Complete Check_Digestion->Complete_Digestion Confirmed Check_Religation Assess Vector Re-ligation Complete_Digestion->Check_Religation Single_Digest Single Digest or Blunt Ends Check_Religation->Single_Digest Yes Double_Digest Directional Cloning (Incompatible Ends) Check_Religation->Double_Digest No Dephosphorylate Dephosphorylate Vector (e.g., with CIP/SAP) Single_Digest->Dephosphorylate Check_Ratio Optimize Vector:Insert Molar Ratio Dephosphorylate->Check_Ratio Double_Digest->Check_Ratio Optimize_Ratio Test Ratios: 1:1, 1:3, 1:5, 1:10 Check_Ratio->Optimize_Ratio How? Screen_Colonies Screen More Colonies & Verify by Digestion Optimize_Ratio->Screen_Colonies

Caption: A decision-making workflow for reducing a high background of empty vector colonies.

References

Technical Support Center: Optimizing Agroinfiltration with pADGG Vector

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the pADGG vector system for transient protein expression in plants.

Troubleshooting Guide

This section addresses specific issues that may arise during your agroinfiltration experiments.

Problem 1: Low or No Target Protein Expression
Possible Cause Recommended Solution
Suboptimal Agrobacterium Density (OD600) The concentration of Agrobacterium is a critical factor. A low density may lead to insufficient T-DNA delivery, while a high density can trigger a hypersensitive response and necrosis, reducing overall yield.[1] The optimal OD600 should be determined empirically for your specific construct and plant system. Start with a range of OD600 values (e.g., 0.1, 0.5, 1.0, 1.5) to identify the best concentration for this compound.[2]
Post-Transcriptional Gene Silencing (PTGS) Plants have a natural defense mechanism against foreign nucleic acids called PTGS, which can degrade the mRNA of your target gene.[3][4] To counteract this, co-infiltrate with an Agrobacterium strain carrying a silencing suppressor, such as the p19 protein from Tomato bushy stunt virus (TBSV).[3][5][6] Mixing cultures of Agrobacterium containing your this compound construct and a p19 construct prior to infiltration can increase protein expression by up to 50-fold.[3][6][7]
Inefficient Infiltration Buffer The composition of the infiltration buffer significantly impacts T-DNA transfer efficiency. A standard, effective buffer contains 10 mM MgCl₂, 10 mM MES, and 150 µM acetosyringone (B1664989) at a pH of 5.6.[8] Acetosyringone is a phenolic compound that induces the virulence (vir) genes of Agrobacterium, which are essential for T-DNA transfer.[2][3] Increasing the acetosyringone concentration up to 450-600 µM may enhance expression.[2]
Suboptimal Post-Infiltration Conditions Environmental conditions following infiltration play a crucial role in protein expression.[9] The optimal temperature for T-DNA transfer is between 18-23°C.[9] Higher temperatures (e.g., 28°C and above) can almost completely inhibit T-DNA transfer.[9] Also, maintaining high humidity can be beneficial.
Incorrect Plant Age or Health The developmental stage and overall health of the plant can significantly affect its competency for transformation.[10] For Nicotiana benthamiana, 4-6 week old plants are often optimal as they balance biomass with ease of infiltration.[1] Ensure plants are healthy and not under stress before infiltration.
Problem 2: Necrosis in Infiltrated Leaf Tissue
Possible Cause Recommended Solution
Agrobacterium Overgrowth or High Density An overly concentrated Agrobacterium suspension is a common cause of leaf necrosis due to a strong plant immune response.[1] Test a range of lower OD600 values to find a balance between expression and plant health. An OD600 of 0.12 has been shown to be optimal in some systems to maximize transgene delivery without causing necrosis.[1]
Toxicity of the Expressed Protein Some recombinant proteins can be toxic to plant cells, leading to cell death.[11] If you suspect this, try using a weaker promoter in your this compound construct or targeting the protein to a different subcellular compartment (e.g., apoplast) to sequester it from the cytoplasm.
Endoplasmic Reticulum (ER) Stress High levels of protein expression can overwhelm the ER's folding capacity, leading to the unfolded protein response (UPR) and subsequent cell death. Lowering the post-infiltration temperature can sometimes mitigate ER stress.
Hypersensitive Response The plant may recognize components of the Agrobacterium or the expressed protein as pathogenic, triggering a hypersensitive response (HR), a form of programmed cell death.[9] Some Agrobacterium strains are known to suppress HR.[12]
Solution: Ascorbic Acid Application Spraying infiltrated leaves with a high concentration of sodium ascorbate (B8700270) (e.g., 100-200 mM) has been shown to suppress necrosis and can increase the accumulation of recombinant proteins.[13][14]
Problem 3: Inconsistent Results Between Experiments
Possible Cause Recommended Solution
Variability in Plant Growth Conditions Inconsistent temperature, light intensity, humidity, and nutrition can lead to physiological differences in plants, affecting their response to agroinfiltration.[9][10] Maintain consistent and controlled growth conditions for your plants.
Inconsistent Agrobacterium Culture Preparation The growth phase of the Agrobacterium at the time of harvesting is important. Always use fresh cultures and standardize the growth time and conditions.[1]
Variable Infiltration Technique Inconsistent pressure or coverage during syringe infiltration can lead to variable results.[15] Practice the technique to ensure even and complete infiltration of the leaf lamina. The successfully infiltrated area will appear darker green.[1][10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal OD600 for my Agrobacterium culture before infiltration?

A1: The optimal OD600 is highly dependent on the plant species, the specific this compound construct, and the Agrobacterium strain. There is no single universal value. A common starting point is an OD600 of 0.5-1.0, but it is crucial to perform a dilution series (e.g., 0.1, 0.3, 0.6, 1.0) to determine the ideal concentration that maximizes expression without causing significant necrosis.[1][16][17]

Q2: Which Agrobacterium tumefaciens strain is best to use with the this compound vector?

A2: Commonly used laboratory strains include EHA105, GV3101, AGL1, and LBA4404.[18] The choice of strain can significantly impact transformation efficiency. EHA105 and GV3101 are widely used and have shown high transformation efficiencies in various plant species.[19][20] For example, in tomato, GV3101 showed the highest transformation rate, but EHA105 provided a good balance of high efficiency and single T-DNA insertion events.[19][20] It is recommended to test a few strains to find the most effective one for your specific experimental system.

Q3: How long should I wait after infiltration to harvest my tissue for protein analysis?

A3: The peak of transient expression typically occurs between 2 to 6 days post-infiltration (dpi).[17][21] However, this can vary. It is advisable to perform a time-course experiment, harvesting tissue at different time points (e.g., 2, 3, 4, 5, 6 dpi) to determine the optimal harvest time for the protein expressed from your this compound construct. Expression of some proteins may be strong from 5 to 9 dpi.[21]

Q4: What is a silencing suppressor and why do I need it?

A4: A silencing suppressor is a viral protein that counteracts the plant's natural defense mechanism of post-transcriptional gene silencing (PTGS).[3][5] PTGS can identify and degrade the mRNA from your this compound construct, leading to low or no protein expression.[4] By co-expressing a silencing suppressor like p19, you can protect your target mRNA from degradation, often leading to a dramatic increase in protein yield.[6][7][22]

Q5: Can I infiltrate the same leaf with multiple different constructs?

A5: Yes, syringe agroinfiltration allows for the infiltration of different bacterial suspensions into distinct zones of the same leaf.[8] This is a major advantage of the technique, as it allows for direct comparison of different constructs (e.g., this compound with different promoters) or controls under identical physiological conditions.

Data and Protocols

Quantitative Data Summary

Table 1: Recommended Infiltration Buffer Compositions

ComponentStandard Buffer[8]Alternative Buffer[23]High-Efficiency Buffer[24]
MES 10 mM10 mM-
MgCl₂ 10 mM10 mM10 mM
MgSO₄ ---
Acetosyringone 150 µM100 µM100 µM
pH 5.6-6.0
Sucrose --1%
Surfactant (Silwet L-77) --0.005%
Additives Consider adding 20 µM 5-Azacytidine, 0.56 mM Ascorbic Acid, and 0.03% Tween-20 to potentially increase transgene expression over 6-fold.[8]

Table 2: Comparison of Common Agrobacterium tumefaciens Strains

StrainCommon Chromosomal BackgroundKey CharacteristicsReferences
GV3101 C58High transformation efficiency, often used for Arabidopsis and Nicotiana.[18][19]
EHA105 C58High transformation efficiency, good balance for single T-DNA insertions.[19][20]
AGL1 C58Reported to be superior in some species like switchgrass.[20]
LBA4404 Ach5Widely used, effective in many plant species.[12][18]
Experimental Protocol: Standard Syringe Agroinfiltration

This protocol provides a general workflow for transient expression using the this compound vector in Nicotiana benthamiana.

  • Agrobacterium Culture Preparation: a. Inoculate 5-10 mL of LB medium containing the appropriate antibiotics for your this compound plasmid and the Agrobacterium strain. b. Grow the culture overnight at 28°C with shaking (200-250 rpm). c. The next day, measure the OD600. d. Pellet the bacteria by centrifugation (e.g., 4000 x g for 10 min).[25] e. Resuspend the pellet in infiltration buffer to the desired final OD600 (e.g., 0.5).[8] f. If using a silencing suppressor (e.g., p19), prepare this culture separately and then mix the final suspensions together in a 1:1 ratio. g. Incubate the final bacterial suspension at room temperature for 2-3 hours in the dark.[2]

  • Plant Infiltration: a. Select healthy, fully expanded leaves of a 4-6 week old N. benthamiana plant.[1] b. Use a 1 mL needleless syringe to draw up the Agrobacterium suspension. c. Gently press the tip of the syringe against the underside (abaxial surface) of the leaf. d. Apply gentle counter-pressure with your finger on the top side of the leaf. e. Slowly depress the plunger to infiltrate the buffer into the intercellular air spaces of the leaf. A successfully infiltrated area will appear dark and water-soaked.[15] f. Continue until the desired area of the leaf is infiltrated.

  • Post-Infiltration Incubation and Harvest: a. Place the plants back into their growth chamber. Maintain a temperature of 20-23°C and high humidity.[9] b. Monitor the plants daily. c. Harvest the infiltrated leaf tissue at the optimal time point (typically 2-6 dpi) for your protein analysis (e.g., Western blot, ELISA, activity assay).[21]

Visualizations

Agroinfiltration_Workflow cluster_prep Phase 1: Preparation cluster_infil Phase 2: Infiltration cluster_expr Phase 3: Expression & Analysis A Transform this compound into Agrobacterium B Culture Agrobacterium (Overnight, 28°C) A->B C Pellet & Resuspend in Infiltration Buffer B->C D Incubate at RT (2-3 hours) C->D F Infiltrate Leaf Underside with Needleless Syringe D->F E Select Healthy N. benthamiana Plant E->F G Incubate Plant (2-6 days) F->G H Harvest Infiltrated Leaf Tissue G->H I Protein Extraction & Analysis H->I

Caption: Experimental workflow for agroinfiltration.

TDNA_Transfer cluster_agro Agrobacterium tumefaciens cluster_plant Plant Cell Agro Agrobacterium PlantCell Plant Cell Wall & Membrane Agro->PlantCell Attachment & T-DNA Injection (Type IV Secretion) TiPlasmid Ti-Plasmid with This compound T-DNA Nucleus Nucleus TiPlasmid->Nucleus T-DNA Import VirGenes Virulence (vir) Genes VirGenes->TiPlasmid T-DNA Excision & Transfer mRNA This compound mRNA Nucleus->mRNA Transcription Protein Target Protein mRNA->Protein Translation PlantSignal Plant Phenolic Signals (e.g., Acetosyringone) PlantSignal->VirGenes Induction

Caption: Simplified T-DNA transfer pathway.

Troubleshooting_Logic Start Low/No Protein Expression CheckOD Was an OD600 titration performed? Start->CheckOD UseSuppressor Was a silencing suppressor (e.g., p19) co-infiltrated? CheckOD->UseSuppressor  Yes Sol_OD Optimize OD600: Test a range from 0.1 to 1.5 CheckOD->Sol_OD No   CheckBuffer Is the infiltration buffer fresh and complete? UseSuppressor->CheckBuffer  Yes Sol_Suppressor Co-infiltrate with p19 at a 1:1 ratio with this compound UseSuppressor->Sol_Suppressor No   CheckPlants Are plants healthy and of optimal age (4-6 weeks)? CheckBuffer->CheckPlants  Yes Sol_Buffer Prepare fresh buffer with 10mM MgCl2, 10mM MES, 150µM Acetosyringone CheckBuffer->Sol_Buffer No   Sol_Plants Use healthy, non-stressed plants for experiments CheckPlants->Sol_Plants No  

Caption: Troubleshooting logic for low protein expression.

References

Technical Support Center: pADGG Yeast Two-Hybrid System

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the pADGG yeast two-hybrid system. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on reducing auto-activation.

Troubleshooting Guides

Issue: My bait protein shows significant background growth on selective media in the absence of a prey protein.

This is a classic case of auto-activation, where the bait protein itself can activate the reporter genes. Here’s a step-by-step guide to troubleshoot and mitigate this issue.

1. Confirm Auto-activation

  • Question: How do I confirm that my bait protein is auto-activating the reporter genes?

  • Answer: To confirm auto-activation, you need to perform a "prey-only" control. Co-transform your yeast strain with the bait plasmid (e.g., pGBKT7-Bait) and an empty prey plasmid (e.g., pGADT7). If you observe growth on the selective media comparable to your positive control, your bait is auto-activating the reporters.[1]

2. Titrate with 3-Amino-1,2,4-triazole (3-AT)

  • Question: What is 3-AT and how can it help reduce auto-activation?

  • Answer: 3-AT is a competitive inhibitor of the HIS3 gene product, a common reporter in yeast two-hybrid systems.[2] By adding 3-AT to your selective media, you increase the stringency of the selection, requiring a stronger interaction to produce enough HIS3 to allow for growth. This helps to suppress background growth caused by leaky HIS3 expression or weak auto-activation.

  • Prepare Yeast Cultures: Grow a fresh culture of your yeast strain transformed with the auto-activating bait plasmid and an empty prey plasmid.

  • Prepare Plates: Prepare a series of selective media plates (SD/-Trp/-Leu/-His) with varying concentrations of 3-AT. A common range to test is 0 mM, 5 mM, 10 mM, 25 mM, and 50 mM.[3]

  • Plate Yeast: Plate serial dilutions of your yeast culture onto each of the 3-AT plates, as well as on a non-selective plate (SD/-Trp/-Leu) to verify cell viability.

  • Incubate: Incubate the plates at 30°C for 3-5 days.

  • Analyze Results: Identify the lowest concentration of 3-AT that completely suppresses the growth of the auto-activating bait. This concentration should be used for your subsequent library screening.

The following table provides an example of how increasing concentrations of 3-AT can reduce the number of false-positive interactions, thereby increasing the confidence in the identified interactions.

3-AT ConcentrationNumber of Observed InteractionsPercentage of Interactions Detected at Highest Stringency (10 mM 3-AT)
0 mMHighLow
3 mMModerateModerate
10 mMLow100%

This table is illustrative and based on findings that show a decrease in observed interactions with increasing 3-AT concentrations, indicating a reduction in false positives.

3. Utilize Alternative Reporter Genes

  • Question: My bait auto-activates even at high concentrations of 3-AT. What are my other options?

  • Answer: Most modern yeast two-hybrid systems, including those utilizing this compound vectors, often employ multiple reporter genes with varying levels of stringency (e.g., HIS3, ADE2, AUR1-C, lacZ).[4] If your bait strongly auto-activates the HIS3 reporter, you may still be able to screen your library using a more stringent reporter like ADE2 or AUR1-C.

Reporter GeneSelection/AssayCommon Stringency LevelNotes
HIS3Growth on -His mediaLow to MediumProne to leaky expression; often requires 3-AT for suppression.
ADE2Growth on -Ade mediaMedium to HighGenerally provides a more stringent selection than HIS3.[2]
lacZBlue color on X-gal platesHighA colorimetric assay that is less prone to auto-activation than nutritional markers.
AUR1-CGrowth on Aureobasidin AVery HighA dominant drug resistance marker that provides a very stringent selection.[4]

4. Swap Bait and Prey Vectors

  • Question: Can changing the vector of my auto-activating protein help?

  • Answer: Yes, if your bait protein auto-activates when fused to the DNA-binding domain (DBD), cloning it into the activation domain (AD) vector (pGADT7) and your library into the DBD vector (pGBKT7) can sometimes resolve the issue.[5] This is because the auto-activating properties are often context-dependent.

  • Subclone: Clone your "bait" protein into the pGADT7 vector and a known interactor (or your entire library) into the pGBKT7 vector.

  • Transform: Co-transform the new bait and prey plasmids into the appropriate yeast strains.

  • Test for Auto-activation: Perform a control experiment by co-transforming the new pGADT7-Bait with an empty pGBKT7 vector to ensure it does not auto-activate in this new configuration.

  • Screen: If no auto-activation is observed, proceed with your screen.

Frequently Asked Questions (FAQs)

  • What are the common causes of auto-activation in the this compound yeast two-hybrid system?

    • The bait protein may have an acidic domain that can function as a transcriptional activation domain.

    • The bait protein may bind non-specifically to the promoter regions of the reporter genes.

    • The bait protein may be a transcription factor itself.

  • Can the prey protein also cause auto-activation?

    • While less common, a prey protein fused to the activation domain can sometimes auto-activate if it has a DNA-binding domain that recognizes sequences in the reporter gene promoters.[3] This can be tested by co-transforming the prey plasmid with an empty bait plasmid.

  • What is the purpose of the this compound vector specifically?

    • The "GG" in this compound often refers to Gateway cloning compatibility, allowing for easy transfer of open reading frames from entry clones into the yeast two-hybrid vectors. This facilitates high-throughput screening and vector swapping.

  • Should I use multiple reporter genes for my screen?

    • Yes, using multiple reporter genes with different promoters and varying levels of stringency greatly increases the confidence in your results and helps to eliminate false positives.[2]

Visualizations

Yeast_Two_Hybrid_Principle cluster_no_interaction No Interaction cluster_interaction Interaction DBD_Bait DBD + Bait UAS UAS UAS->Promoter Reporter Reporter Gene Promoter->Reporter DBD_Bait_int DBD + Bait AD_Prey_int AD + Prey DBD_Bait_int->AD_Prey_int UAS_int UAS DBD_Bait_int->UAS_int Reporter_int Reporter Gene AD_Prey_int->Reporter_int Activation UAS_int->Promoter_int Promoter_int->Reporter_int

Caption: Principle of the Yeast Two-Hybrid System.

Auto_Activation_Cause Bait_Auto Bait with Activation Domain Fusion DBD-Bait Fusion Bait_Auto->Fusion DBD DNA-Binding Domain (DBD) DBD->Fusion UAS UAS Fusion->UAS Activation Transcriptional Activation Fusion->Activation Reporter Reporter Gene UAS->Reporter Binding Activation->Reporter

Caption: Cause of Bait-mediated Auto-activation.

Troubleshooting_Workflow Start Auto-activation Suspected Confirm Confirm with Prey-Only Control Start->Confirm Titrate Titrate with 3-AT Confirm->Titrate Auto-activation confirmed Check_Reporters Use More Stringent Reporter Genes Titrate->Check_Reporters Auto-activation persists Success Proceed with Screen Titrate->Success Background suppressed Swap Swap Bait and Prey Vectors Check_Reporters->Swap Still auto-activates Check_Reporters->Success Background suppressed Redesign Redesign Bait (e.g., truncations) Swap->Redesign Still auto-activates Swap->Success No auto-activation Redesign->Success No auto-activation Failure Consider Alternative Interaction Assay Redesign->Failure Still auto-activates

Caption: Workflow for Troubleshooting Auto-activation.

References

Technical Support Center: pADGG Plasmid in Agrobacterium tumefaciens

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the pADGG plasmid series. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound plasmids in Agrobacterium tumefaciens for plant transformation and other applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to plasmid instability.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Agrobacterium culture transformed with this compound is growing, but I'm getting very low to no plant transformation efficiency. What could be the problem?

A1: Low transformation efficiency despite bacterial growth is often a primary indicator of this compound plasmid instability or loss. While the bacteria may survive due to chromosomal resistance or residual antibiotic activity, the plasmid carrying your gene of interest may have been lost from a significant portion of the cell population. Plasmid instability can result in the transfer of incomplete or altered genetic sequences, leading to aberrant gene products or a complete lack of transformation.[1]

To troubleshoot this issue, consider the following:

  • Verify Plasmid Presence: Perform a plasmid mini-prep from your Agrobacterium culture followed by restriction digestion and gel electrophoresis to confirm the presence and integrity of the this compound plasmid.[2]

  • Assess Culture Conditions: Ensure you are using the correct antibiotic concentration and that the growth temperature does not exceed 28-30°C, as higher temperatures can lead to plasmid loss.[3]

  • Perform a Plasmid Stability Assay: To quantify the extent of plasmid loss, a stability assay is recommended. See the detailed protocol below.

Q2: I've noticed that after several rounds of subculturing my Agrobacterium containing this compound, my experimental results are inconsistent. Could this be related to plasmid instability?

A2: Yes, inconsistent results after subculturing are a classic sign of plasmid instability. In the absence of continuous antibiotic selection, cells that have lost the plasmid can often grow faster than plasmid-bearing cells due to a reduced metabolic burden.[3][4] This leads to an enrichment of plasmid-free cells in the population over time.

Solutions:

  • Limit Subculturing: Always start new cultures from a fresh glycerol (B35011) stock rather than repeatedly subculturing.

  • Maintain Antibiotic Selection: Ensure that the appropriate antibiotic is always present in your liquid cultures and on your plates to select for cells that retain the this compound plasmid.[5] However, be aware that high concentrations of antibiotics can also impose stress and potentially affect plasmid stability.[4]

Q3: I am working with a large gene insert in my this compound plasmid. Could this be the reason for the instability I am observing?

A3: It is highly likely. The size of the foreign DNA insert is a known factor that can affect plasmid stability.[1] Large inserts can increase the metabolic burden on the host cell, making plasmid replication and maintenance less efficient.[1] This can lead to a higher rate of plasmid loss. Overexpression of certain genes, particularly those that are toxic to the bacterial host, can also contribute to instability.

Recommendations:

  • Optimize Your Construct: If possible, remove any non-essential sequences from your insert to reduce its size.

  • Use a Different Agrobacterium Strain: Some Agrobacterium strains are more robust and can better tolerate large plasmids. For instance, studies have shown varying levels of plasmid stability among strains like LBA4404, EHA105, and AGL1.[1]

  • Consider a Low-Copy Number Plasmid Backbone: If you are not already using one, switching to a low-copy number backbone for your this compound construct may reduce the metabolic load on the host.

Q4: My this compound plasmid appears to be unstable even with antibiotic selection. What other factors could be at play?

A4: Several other factors can contribute to plasmid instability:

  • Vector Type and Host Genotype: The specific origin of replication on your this compound plasmid and the genetic background of your Agrobacterium strain can influence stability.[1]

  • Repetitive DNA Sequences: Large, repetitive sequences within your gene of interest can be prone to recombination, leading to deletions or rearrangements in the plasmid.

  • Suboptimal Growth Temperature: Agrobacterium is sensitive to higher temperatures. Growth above 28-30°C can significantly decrease plasmid stability and the efficiency of the T-DNA transfer machinery.[3]

Troubleshooting Steps:

  • Sequence Verify Your Plasmid: Ensure that the plasmid you are using has the correct sequence and has not undergone any rearrangements.

  • Optimize Growth Conditions: Strictly maintain the optimal growth temperature for your Agrobacterium strain.

  • Test Different Strains: As mentioned previously, transforming your this compound plasmid into different Agrobacterium strains can help identify a more stable host-vector combination.

Quantitative Data Summary

The stability of a plasmid in Agrobacterium can be influenced by several factors. The following table summarizes representative data on how different conditions can affect plasmid retention.

FactorCondition A% Plasmid Retention (A)Condition B% Plasmid Retention (B)Reference
Temperature 25°C~95%37°C<50%[3]
Antibiotic Selection With Selection>99%Without Selection60-80% (after 40 generations)[4]
Agrobacterium Strain LBA4404~75%EHA105~0%[1]
Agrobacterium Strain AGL1~50%EHA105~0%[1]
Plasmid Backbone With par locusHigher StabilityWithout par locusLower Stability[1]

Note: The values presented are illustrative and can vary depending on the specific plasmid, insert, and experimental conditions.

Experimental Protocols

Protocol 1: Plasmid Stability Assay in Agrobacterium

This protocol is used to determine the rate of this compound plasmid loss in an Agrobacterium population over several generations in the absence of antibiotic selection.

Materials:

  • Agrobacterium strain containing the this compound plasmid

  • LB medium (or appropriate growth medium)

  • LB medium with the appropriate antibiotic for this compound selection

  • LB agar (B569324) plates

  • LB agar plates with the appropriate antibiotic

  • Sterile culture tubes and flasks

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator shaker

Procedure:

  • Initial Culture: Inoculate a single colony of Agrobacterium carrying the this compound plasmid into 5 mL of LB medium containing the appropriate selective antibiotic. Incubate overnight at 28°C with shaking.

  • Start of Non-Selective Growth (Time 0): The next day, measure the optical density (OD600) of the overnight culture. Dilute the culture into a flask of fresh LB medium without antibiotics to an initial OD600 of approximately 0.05. This is your Generation 0 culture.

  • Initial Plating (Time 0): Immediately after dilution, take a sample from the Generation 0 culture. Create a series of 10-fold serial dilutions in sterile LB medium. Plate 100 µL of appropriate dilutions onto both non-selective LB agar plates and selective LB agar plates (with antibiotic). Aim for 100-200 colonies per plate. Incubate the plates at 28°C for 2-3 days.

  • Continuous Culture: Incubate the non-selective liquid culture at 28°C with shaking.

  • Sampling at Intervals: At regular time intervals (e.g., every 8, 12, or 24 hours) for a total of 48-72 hours, repeat the serial dilution and plating process from the non-selective culture onto both non-selective and selective agar plates.

  • Colony Counting: After incubation, count the number of colonies on both types of plates for each time point.

  • Calculation of Plasmid Stability:

    • For each time point, calculate the percentage of plasmid-containing cells: % Plasmid Stability = (Number of colonies on selective plate / Number of colonies on non-selective plate) x 100

    • Plot the percentage of plasmid stability against the number of generations (can be estimated from the growth curve based on OD600 readings) to visualize the rate of plasmid loss.

Protocol 2: Agrobacterium tumefaciens Electroporation

This protocol describes a standard method for introducing the this compound plasmid into electrocompetent Agrobacterium cells.

Materials:

  • Electrocompetent Agrobacterium tumefaciens cells

  • This compound plasmid DNA (10-100 ng)

  • Electroporation cuvettes (1 or 2 mm gap)

  • Electroporator

  • LB medium

  • LB agar plates with appropriate antibiotics

  • Ice

  • Microcentrifuge tubes

Procedure:

  • Thaw a tube of electrocompetent Agrobacterium cells on ice.

  • Add 1-2 µL of this compound plasmid DNA to 50 µL of competent cells. Mix gently by tapping the tube.

  • Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette.

  • Electroporate the cells using the manufacturer's recommended settings for Agrobacterium.

  • Immediately after the pulse, add 1 mL of cold LB medium to the cuvette to resuspend the cells.

  • Transfer the cell suspension to a microcentrifuge tube and incubate at 28°C for 2-4 hours with gentle shaking to allow for recovery and expression of the antibiotic resistance marker.

  • Plate 100-200 µL of the cell suspension onto LB agar plates containing the appropriate antibiotics for selecting transformed colonies.

  • Incubate the plates at 28°C for 2-3 days until colonies appear.

Protocol 3: Plasmid Mini-prep from Agrobacterium tumefaciens

This protocol is for isolating this compound plasmid DNA from Agrobacterium for verification purposes, such as restriction digestion.

Materials:

  • Overnight culture of Agrobacterium containing this compound

  • Plasmid mini-prep kit (most commercial kits for E. coli can be adapted)

  • Lysozyme (B549824) solution (50 mg/mL)

  • Microcentrifuge

  • Microcentrifuge tubes

Procedure:

  • Pellet 1-3 mL of the overnight Agrobacterium culture by centrifugation.

  • Resuspend the cell pellet in the resuspension buffer provided with the mini-prep kit.

  • Modification for Agrobacterium: Add 20 µL of lysozyme solution (50 mg/mL) to the resuspended cells. Incubate at room temperature for 5-10 minutes to aid in cell wall degradation.

  • Proceed with the lysis, neutralization, and binding steps as per the manufacturer's protocol for the plasmid mini-prep kit.

  • Wash the spin column with the provided wash buffer.

  • Elute the plasmid DNA in elution buffer or nuclease-free water.

  • The purified this compound plasmid DNA is now ready for downstream applications like restriction analysis.

Visualizations

pADGG_Instability cluster_factors Contributing Factors cluster_mechanisms Molecular Mechanisms cluster_outcomes Observed Outcomes cluster_consequences Experimental Consequences Large_Insert Large Gene Insert (>15kb) High_Temp High Growth Temperature (>30°C) Replication_Error Impaired Plasmid Replication High_Temp->Replication_Error induces Segregation_Failure Inefficient Plasmid Segregation High_Temp->Segregation_Failure promotes No_Selection Lack of Antibiotic Selection Plasmid_Loss Complete Plasmid Loss No_Selection->Plasmid_Loss allows overgrowth of plasmid-free cells Host_Strain Suboptimal Host Strain Host_Strain->Segregation_Failure can lead to Repetitive_DNA Repetitive DNA Sequences Recombination Homologous Recombination Repetitive_DNA->Recombination promotes Metabolic_Burden Increased Metabolic Burden Replication_Error->Plasmid_Loss results in Segregation_Failure->Plasmid_Loss causes Structural_Instability Plasmid Rearrangement/Deletion Recombination->Structural_Instability results in Inconsistent_Results Inconsistent Experimental Results Plasmid_Loss->Inconsistent_Results Low_Efficiency Low/No Transformation Efficiency Structural_Instability->Low_Efficiency Structural_Instability->Inconsistent_Results

Figure 1. Factors and mechanisms leading to this compound plasmid instability in Agrobacterium.

References

unexpected results with pADGG in transient expression

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the pADGG vector series. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address unexpected results during your transient expression experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general architecture of the this compound vector?

A1: The this compound vector is a mammalian expression plasmid designed for high-level transient expression of a gene of interest (GOI). It typically contains a strong constitutive promoter (e.g., CMV), a multiple cloning site (MCS) for insertion of your GOI, a bovine growth hormone (BGH) polyadenylation signal, and an ampicillin (B1664943) resistance gene for selection in E. coli. Specific variants may contain different promoters or reporter genes.

Q2: I see no or very low expression of my protein of interest after transfecting with my this compound construct. What are the possible causes?

A2: Low or no protein expression can stem from several factors, including issues with the plasmid construct itself, suboptimal transfection conditions, or problems with the host cells. We recommend verifying the integrity of your plasmid DNA and optimizing your transfection protocol. Refer to the "Low or No Protein Expression" troubleshooting guide below for a detailed workflow.

Q3: My cells look unhealthy or are dying after transfection with the this compound vector. What could be the reason?

A3: Post-transfection cytotoxicity can be caused by the transfection reagent, the quality and amount of plasmid DNA, or the expressed protein itself being toxic to the cells. It is crucial to have proper controls and to optimize the transfection conditions to minimize cell death. See our "High Cell Viability Issues / Cytotoxicity" guide for more information.

Q4: I am observing significant variability in expression levels between experiments. How can I improve reproducibility?

A4: Inconsistent results in transient expression are often due to variations in cell culture conditions, transfection efficiency, and plasmid DNA quality.[1] Maintaining consistent cell density, passage number, and using a standardized transfection protocol are key to improving reproducibility. For more details, consult the "Inconsistent Expression Results" guide.

Troubleshooting Guides

Low or No Protein Expression

If you are experiencing low or no expression of your target protein from the this compound vector, follow this troubleshooting workflow.

LowExpressionWorkflow cluster_plasmid Plasmid Troubleshooting cluster_transfection Transfection Optimization cluster_cell Cell Culture Verification start Start: Low/No Expression plasmid_check 1. Verify Plasmid Integrity start->plasmid_check transfection_check 2. Optimize Transfection plasmid_check->transfection_check Plasmid OK p1 Sequencing to confirm insert plasmid_check->p1 cell_health_check 3. Check Cell Health & Conditions transfection_check->cell_health_check Transfection Optimized t1 Optimize DNA:Reagent ratio transfection_check->t1 protein_analysis 4. Analyze Protein Expression & Stability cell_health_check->protein_analysis Cells Healthy c1 Ensure optimal cell density (70-90% confluency) cell_health_check->c1 success Success: Protein Detected protein_analysis->success p2 Restriction digest p1->p2 p3 Check for promoter/polyA signal integrity p2->p3 t2 Test different transfection reagents t1->t2 t3 Include a positive control (e.g., this compound-GFP) t2->t3 c2 Use low passage number cells c1->c2 c3 Test for mycoplasma contamination c2->c3

Caption: Troubleshooting workflow for low or no protein expression.

Potential Causes and Solutions:

Potential Cause Recommended Action
Plasmid Integrity Verify your this compound construct via Sanger sequencing and restriction digest to ensure the insert is correct and in-frame.
Suboptimal Transfection Optimize the DNA to transfection reagent ratio. Include a positive control vector (e.g., this compound-GFP) to assess transfection efficiency.[1]
Cell Condition Ensure cells are healthy, actively dividing, and at an optimal density.[1] High cell density can hinder DNA uptake.
Gene Silencing Post-transcriptional gene silencing (PTGS) can reduce expression levels.[2] Consider co-expressing PTGS suppressors if this is suspected.
Protein Instability The expressed protein may be rapidly degraded. Perform a time-course experiment to find the optimal harvest time.
High Cell Viability Issues / Cytotoxicity

Excessive cell death post-transfection can mask protein expression and lead to failed experiments.

CytotoxicityCauses cluster_solutions Mitigation Strategies cytotoxicity High Cytotoxicity reagent Transfection Reagent Toxicity cytotoxicity->reagent dna Plasmid DNA Toxicity cytotoxicity->dna protein Protein of Interest is Toxic cytotoxicity->protein contamination Culture Contamination cytotoxicity->contamination s1 Decrease reagent concentration reagent->s1 s2 Use higher quality DNA (Endo-free prep) dna->s2 s3 Use an inducible promoter version of this compound protein->s3 s4 Perform mycoplasma testing contamination->s4 SignalingPathway cluster_cell1 Transfected Cell (HEK293) cluster_cell2 Target Cell This compound This compound-SecretedProtein SecretedProtein Secreted Protein This compound->SecretedProtein Expression & Secretion Receptor Surface Receptor SecretedProtein->Receptor Binds to KinaseCascade Kinase Cascade Receptor->KinaseCascade activates TF Transcription Factor KinaseCascade->TF phosphorylates GeneExpression Target Gene Expression TF->GeneExpression induces

References

Technical Support Center: Optimizing Protein Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the solubility of recombinant proteins expressed from various constructs, including those potentially designated as pADGG.

Troubleshooting Guide: Protein Insolubility

When encountering issues with protein insolubility, a systematic approach to optimizing expression and lysis conditions is crucial. The following table outlines common problems, their potential causes, and recommended solutions.

Problem IDIssuePotential Cause(s)Recommended Solution(s)
SOL-01 Low or no soluble protein expression High rate of protein expression leading to aggregation.[1]Lower the induction temperature to 15-25°C to slow down cellular processes.[1][2]
Codon bias between the gene of interest and the E. coli expression host.[1]Use codon-optimized synthetic genes or co-express rare tRNAs.[1]
High concentration of the inducing agent causing rapid, overwhelming protein production.[1][3][4]Reduce the concentration of the inducer (e.g., IPTG) to decrease the rate of transcription.[1][2][4]
The protein may require specific chaperones for proper folding that are not sufficiently available.Co-express molecular chaperones to assist in proper protein folding.
SOL-02 Expressed protein is found in inclusion bodies The expressed protein is misfolded and has aggregated.[3][5]Optimize expression conditions as in SOL-01. Solubilize inclusion bodies with denaturants like urea (B33335) or guanidinium (B1211019) hydrochloride, followed by a refolding protocol.[3][4]
The protein has a high molecular weight, making it prone to aggregation.[1]Express smaller domains of the protein individually.[1]
Disulfide bonds are not forming correctly in the reducing environment of the E. coli cytoplasm.[1]Target the protein to the periplasm, which is a more oxidizing environment, or use engineered E. coli strains (e.g., trxB/gor mutants) that facilitate cytoplasmic disulfide bond formation.[1]
SOL-03 Soluble protein aggregates during purification The buffer conditions (pH, ionic strength) are not optimal for protein stability.[6][7]Screen different buffer pH and salt concentrations to find conditions that maintain solubility.[6][7]
High protein concentration during elution or concentration steps.[6]Perform purification steps at lower protein concentrations or add stabilizing excipients to the buffers.[6]
The protein is unstable at the purification temperature.[6]Conduct purification steps at a lower temperature (e.g., 4°C) and store the purified protein at -80°C with a cryoprotectant like glycerol.[6]
SOL-04 Low yield of functional protein despite some solubility A significant fraction of the soluble protein is misfolded or inactive.[5]Test the addition of solubility-enhancing fusion tags (e.g., MBP, SUMO) to the N- or C-terminus of the protein.[2][5]
The protein requires a specific cofactor for its activity and stability.[3][4]Supplement the culture medium with the necessary cofactor.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if my protein is completely insoluble?

A1: The first and often most effective step is to lower the expression temperature after induction.[1][2] Reducing the temperature from 37°C to a range of 15-25°C slows down the rate of protein synthesis, allowing more time for the newly synthesized polypeptide chains to fold correctly before they can aggregate.[1]

Q2: How can I determine the optimal concentration of the inducer (e.g., IPTG)?

A2: To find the optimal inducer concentration, you should perform a small-scale expression trial with a range of concentrations. For example, you can test IPTG concentrations from 0.005 mM to 1 mM.[4] After expression, analyze the soluble and insoluble fractions by SDS-PAGE to identify the concentration that yields the most soluble protein.

Q3: Are there specific E. coli strains that can improve the solubility of my protein?

A3: Yes, several engineered E. coli strains can enhance protein solubility. For proteins with rare codons, strains that contain plasmids encoding these rare tRNAs are beneficial.[1] For proteins requiring disulfide bonds, strains with mutations in thioredoxin reductase (trxB) and/or glutathione (B108866) reductase (gor) can promote their formation in the cytoplasm.[1]

Q4: What are solubility-enhancing fusion tags and how do they work?

A4: Solubility-enhancing tags are peptides or proteins that are genetically fused to your target protein to improve its solubility and expression.[2][5] Tags like Maltose Binding Protein (MBP) and Small Ubiquitin-like Modifier (SUMO) are highly soluble and can help to keep the target protein in a soluble state.[5] They may also act as chaperones, assisting in the correct folding of the fusion partner.[5] It is often necessary to test multiple tags and their placement (N- or C-terminus) to find the best option for your protein.[2]

Q5: Can the composition of the growth media affect protein solubility?

A5: Yes, the choice of media can influence protein expression and solubility.[1] Additionally, supplementing the media with certain additives can have a positive effect. For instance, the presence of glycylglycine (B550881) in the medium has been shown to significantly enhance the solubility of some overexpressed proteins.[3] For proteins that require cofactors, adding these to the medium can also improve soluble expression.[3]

Experimental Protocols

Protocol 1: Small-Scale Expression Trial for Optimizing Temperature and Inducer Concentration
  • Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring your expression plasmid. Grow overnight at 37°C with shaking.

  • Secondary Culture: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD₆₀₀ of ~0.1. Grow at 37°C with shaking.

  • Induction: When the OD₆₀₀ reaches 0.6-0.8, divide the culture into smaller, equal volumes (e.g., 5 mL each) in separate flasks.

  • Variable Conditions:

    • Temperature Screen: Induce separate cultures with a standard IPTG concentration (e.g., 0.5 mM) and incubate them at different temperatures (e.g., 18°C, 25°C, 30°C, 37°C) for a set time (e.g., 4 hours or overnight for lower temperatures).

    • Inducer Screen: At a constant temperature (e.g., 25°C), induce separate cultures with varying IPTG concentrations (e.g., 0.01 mM, 0.05 mM, 0.1 mM, 0.5 mM, 1 mM).

  • Cell Harvest: After the induction period, harvest 1 mL of each culture by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Lysis: Resuspend the cell pellets in 200 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, with lysozyme (B549824) and DNase). Incubate on ice for 30 minutes, then sonicate briefly.

  • Fractionation: Centrifuge the lysates at 15,000 x g for 20 minutes at 4°C. Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in an equal volume of lysis buffer.

  • Analysis: Analyze samples of the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the conditions that yield the highest amount of soluble protein.

Protocol 2: Screening for Optimal Lysis Buffer Conditions
  • Expression: Perform a larger scale expression of your protein using the optimized conditions from Protocol 1.

  • Harvest and Resuspend: Harvest the cells and resuspend the pellet in a base buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Aliquoting: Aliquot the resuspended cells into several microcentrifuge tubes.

  • Buffer Variation: To each aliquot, add different additives to screen for their effect on solubility. Prepare a lysis buffer matrix with varying:

    • Salt Concentration: e.g., NaCl at 50 mM, 150 mM, 300 mM, 500 mM.

    • pH: e.g., Buffers with pH values of 6.5, 7.5, 8.5.

    • Additives: e.g., 5-10% glycerol, 1-2 M urea (mild denaturant), non-ionic detergents (e.g., Triton X-100, Tween 20), or specific salts.[7]

  • Lysis and Analysis: Lyse the cells in each buffer condition and analyze the soluble and insoluble fractions by SDS-PAGE as described in Protocol 1.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_expression Expression Optimization cluster_analysis Analysis start Start with Expression Construct transform Transform into E. coli start->transform culture Grow Overnight Culture transform->culture induce Induce Protein Expression culture->induce temp_screen Screen Temperatures (18°C, 25°C, 37°C) induce->temp_screen iptg_screen Screen IPTG Concentrations (0.01mM - 1mM) induce->iptg_screen harvest Harvest Cells temp_screen->harvest iptg_screen->harvest lyse Lyse Cells harvest->lyse fractionate Separate Soluble & Insoluble Fractions lyse->fractionate sds_page Analyze by SDS-PAGE fractionate->sds_page result Identify Optimal Conditions sds_page->result

Caption: Workflow for optimizing protein expression conditions.

troubleshooting_logic start Protein is Insoluble q1 Is expression level high? start->q1 a1_yes Lower Temperature & [IPTG] q1->a1_yes Yes q2 Is the protein in inclusion bodies? q1->q2 No a1_yes->q2 a2_yes Denature & Refold q2->a2_yes Yes q3 Does protein have disulfide bonds? q2->q3 No end Soluble Protein a2_yes->end a2_no Modify Construct a3 Add Solubility Tag (MBP, SUMO) a2_no->a3 a4 Express Protein Domains a2_no->a4 a3->end a4->end q3->a2_no No a5 Target to Periplasm or use trxB/gor strains q3->a5 Yes a5->end

Caption: Decision tree for troubleshooting protein insolubility.

References

Technical Support Center: pADGG Vector Recombination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent recombination of the pADGG vector during cloning and propagation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound vector recombination and why does it occur?

A1: this compound vector recombination is the process where the plasmid DNA rearranges itself, often leading to the deletion of parts of your insert or vector backbone. This is a common issue with vectors that contain repetitive sequences, such as Long Terminal Repeats (LTRs), which are often found in viral vectors.[1][2] The bacterial host's own DNA repair and recombination machinery, particularly the RecA protein, can mistakenly recognize these repeats as homologous sequences and initiate recombination between them.[1][3][4] This process can result in the formation of smaller, non-functional plasmids.[1]

Q2: What are the signs of this compound vector recombination?

A2: You may suspect recombination if you observe any of the following:

  • Incorrect restriction digest patterns: When you digest the plasmid DNA with restriction enzymes, the resulting fragments on an agarose (B213101) gel do not match the expected sizes. You might see smaller bands than anticipated.[1]

  • PCR amplification failure: Primers designed to amplify a specific region of your insert or vector fail to produce a product, or produce a product of the wrong size.

  • Inconsistent sequencing results: Sequencing data does not align with the expected sequence of your this compound construct.

  • Appearance of smaller plasmid bands on an uncut plasmid gel: When running an uncut plasmid on an agarose gel, you may see an additional band that is smaller than the expected supercoiled, nicked, and linear forms of your full-length plasmid.[1]

Q3: How can I prevent this compound vector recombination?

A3: Several strategies can be employed to minimize or prevent recombination:

  • Use of recombination-deficient E. coli strains: This is the most critical step. Strains engineered to be deficient in the RecA protein and other recombination-related enzymes significantly reduce the chances of recombination.[1][3][5]

  • Optimize bacterial culture conditions: Growing your bacterial cultures at a lower temperature (e.g., 30°C or even 25°C) can slow down bacterial growth and reduce the activity of enzymes that promote recombination.[1][6] Avoid overgrowing your cultures.

  • Careful colony selection and screening: Always pick and screen multiple individual colonies after transformation. Recombination can occur in a subset of the bacterial population.[1]

  • Vector design: If possible, when designing your constructs, try to avoid or minimize long, directly repeated sequences.

Troubleshooting Guide

Issue: I suspect my this compound vector has undergone recombination. What should I do?

This guide provides a step-by-step approach to troubleshooting and resolving this compound vector recombination.

Step 1: Confirm Recombination

  • Action: Perform a diagnostic restriction digest on plasmid DNA isolated from several individual colonies.

  • Expected Outcome: The restriction pattern should match the theoretical map of your intact this compound vector.

  • Troubleshooting: If you observe unexpected band sizes, particularly smaller fragments, recombination has likely occurred.[1]

Step 2: Re-streak for Single Colonies

  • Action: If your plasmid prep appears to be a mix of correct and recombined plasmids, re-streak the original glycerol (B35011) stock or transformation plate to obtain well-isolated single colonies.

  • Rationale: This helps to isolate clones that may still contain the correct, full-length plasmid.

  • Procedure:

    • Use a sterile loop to pick a small amount of bacteria from your glycerol stock or a previous plate.

    • Streak onto a fresh LB agar (B569324) plate containing the appropriate antibiotic.

    • Incubate at 30°C overnight to obtain small, distinct colonies.

Step 3: Screen Multiple Colonies

  • Action: Pick at least 5-10 individual colonies and grow them in small-scale liquid cultures.

  • Rationale: Recombination can be a stochastic event, and screening multiple clones increases the probability of finding one with the intact plasmid.[1]

  • Procedure:

    • Inoculate 2-5 mL of LB broth with a single colony for each clone.

    • Incubate at 30°C with shaking for 16-18 hours.

    • Isolate plasmid DNA from each culture (miniprep).

    • Perform a diagnostic restriction digest on each miniprep to identify the correct clone.

Step 4: Optimize Bacterial Strain and Growth Conditions

  • Action: If recombination is persistent, switch to a more robust recombination-deficient E. coli strain and optimize your culture conditions.

  • Recommended Strains: See Table 1 for a comparison of commonly used strains for cloning unstable DNA.

  • Optimized Conditions:

    • Growth Temperature: Incubate both plates and liquid cultures at 25-30°C.[1][6]

    • Shaking Speed: For liquid cultures, use a lower shaking speed (e.g., 180-200 rpm).

    • Culture Time: Avoid letting your cultures grow for extended periods (e.g., >24 hours).

Data Presentation

Table 1: Comparison of E. coli Strains for Cloning Unstable DNA

StrainKey Genotype FeaturesRecommended Use
Stbl3™ recA13, mcrB, mrrCloning of unstable inserts, such as lentiviral vectors with direct repeats.[7][8][9][10]
NEB® Stable recA1Specifically designed for the stable maintenance of plasmids with direct or inverted repeats.
DH5α™ recA1, endA1General cloning, but may not be sufficient for highly unstable constructs.[1]

Experimental Protocols

Protocol 1: Transformation into Recombination-Deficient E. coli

This protocol is a general guideline for transforming your this compound vector into a chemically competent recombination-deficient E. coli strain like Stbl3™.

  • Thaw Competent Cells: Thaw a 50 µL aliquot of chemically competent cells on ice.

  • Add DNA: Add 1-5 µL of your this compound ligation reaction or purified plasmid to the competent cells. Mix gently by tapping the tube. Do not pipette up and down.

  • Incubate on Ice: Incubate the mixture on ice for 30 minutes.

  • Heat Shock: Transfer the tube to a 42°C water bath for 45 seconds.

  • Recovery on Ice: Immediately place the tube back on ice for 2 minutes.

  • Add SOC Medium: Add 250 µL of pre-warmed S.O.C. medium to the cells.

  • Outgrowth: Incubate at 37°C for 1 hour with shaking at 225 rpm. For unstable plasmids, consider a lower temperature of 30°C for this step.

  • Plating: Spread 50-100 µL of the transformation mixture onto a pre-warmed LB agar plate containing the appropriate antibiotic.

  • Incubation: Incubate the plate at 30°C for 18-24 hours, or until colonies are visible.

Protocol 2: Diagnostic Restriction Digest

  • Set up the Digestion: In a microfuge tube, combine the following:

    • Plasmid DNA (miniprep): 200-500 ng

    • Restriction Enzyme 1: 0.5 µL

    • Restriction Enzyme 2 (optional): 0.5 µL

    • 10X Restriction Buffer: 2 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubate: Incubate the reaction at the temperature recommended for your specific restriction enzymes for 1-2 hours.

  • Analyze on Agarose Gel: Load the entire digestion reaction mixed with loading dye onto a 1% agarose gel. Run the gel until the DNA fragments are well-separated.

  • Visualize: Visualize the DNA bands under UV light and compare the fragment sizes to your expected results.

Mandatory Visualization

G cluster_0 This compound Vector Recombination Pathway pADGG_intact Intact this compound Vector (with LTR repeats) RecA RecA-mediated Homologous Recombination pADGG_intact->RecA Recognizes Repeats Recombined Recombined Plasmids (smaller, non-functional) RecA->Recombined Catalyzes Recombination G cluster_1 Troubleshooting Workflow for this compound Recombination start Suspicion of Recombination digest Perform Diagnostic Restriction Digest start->digest check Correct Bands? digest->check success Success! Proceed with Experiment check->success Yes restreak Re-streak for Single Colonies check->restreak No screen Screen Multiple Colonies restreak->screen screen->digest optimize Use recA- Strain & Lower Growth Temp (30°C) screen->optimize re_transform Re-transform this compound optimize->re_transform fail Persistent Recombination Contact Technical Support optimize->fail re_transform->digest

References

Technical Support Center: Optimizing Induction Parameters for pADGG Expression

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guides are based on common principles for IPTG-inducible protein expression in E. coli. The pADGG vector's specific characteristics are not publicly documented. It is presumed to be an E. coli expression vector, likely utilizing a T7 or a standard lac promoter system. For definitive information, please consult the documentation provided by your vector supplier.

Frequently Asked Questions (FAQs)

Q1: How do I know which promoter system my this compound vector uses?

A1: The promoter is a critical element for expression. Check your vector's documentation or map for keywords like "T7 promoter," "T5 promoter," or "lac promoter." If your documentation recommends using E. coli host strains like BL21(DE3), it is highly likely a T7-based system. If it is recommended for use in strains like DH5α or TOP10 for expression, it might be a standard lac or tac promoter.

Q2: Which E. coli strain should I use for my this compound vector?

A2: The choice of E. coli strain is crucial and depends on the promoter system.

  • For T7 promoter systems: BL21(DE3) is the most common host strain as it contains the T7 RNA polymerase gene necessary for transcription. For potentially toxic proteins, consider using BL21(DE3)pLysS or BL21-AI strains which offer tighter control over basal expression.

  • For lac promoter systems: Strains like DH5α or TOP10 can be used, although they are typically used for cloning. For higher expression levels, strains like BL21 are also suitable.

Q3: What is the role of IPTG in protein expression?

A3: Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a molecular mimic of allolactose, a natural inducer of the lac operon. IPTG binds to the LacI repressor protein, causing it to release from the lac operator. This allows for the transcription of the gene of interest. In T7 systems, this derepression leads to the production of T7 RNA polymerase, which then transcribes your target gene. In a standard lac promoter system, it directly allows E. coli's own RNA polymerase to transcribe the gene.

Q4: Should I use auto-induction media?

A4: Auto-induction media can be a time-saving alternative to manual IPTG induction.[1][2] These media contain a mixture of glucose, lactose, and other components that initially support cell growth while repressing expression, and then automatically induce expression as the glucose is depleted.[3] This is particularly useful for high-throughput screening of multiple clones.

Troubleshooting Guides

Problem: No or Low Protein Expression

Q: I've induced my culture with IPTG, but I don't see my protein on an SDS-PAGE gel. What could be wrong?

A: This is a common issue with several potential causes. Let's break down the troubleshooting steps.

  • Verify Your Plasmid and Host Strain:

    • Correct Host Strain: Ensure you are using the correct E. coli strain. T7 promoter-based vectors require a strain that expresses T7 RNA polymerase, such as BL21(DE3).[4]

    • Plasmid Integrity: Confirm the integrity of your this compound plasmid by restriction digest or sequencing to ensure the gene of interest is correctly cloned and in the correct reading frame.

  • Optimize Induction Parameters:

    • IPTG Concentration: The optimal IPTG concentration can range from 0.1 mM to 1.0 mM.[2] While 1 mM is a common starting point, high concentrations can sometimes be toxic to the cells. Try a range of concentrations to find the optimum for your protein.[2][5]

    • Cell Density at Induction (OD600): Inducing during the mid-log phase of growth is crucial for optimal expression.[2][6] The ideal OD600 is typically between 0.4 and 0.8.[4][7]

    • Induction Temperature and Time: Lower temperatures (e.g., 16-25°C) with longer induction times (e.g., overnight) can sometimes improve protein yield and solubility.[2][8] Higher temperatures (30-37°C) with shorter induction times (2-4 hours) can also be effective but may lead to protein misfolding.[2][6]

  • Check for Protein Toxicity:

    • If your protein is toxic to the host cells, you may observe slow cell growth or cell death after induction. To mitigate this, consider using a host strain with tighter control over basal expression (e.g., BL21(DE3)pLysS) or lowering the induction temperature and IPTG concentration.

Problem: Protein is Insoluble (Inclusion Bodies)

Q: I see a strong band for my protein on the gel, but it's all in the insoluble pellet after cell lysis. What should I do?

A: The formation of insoluble protein aggregates, known as inclusion bodies, is a frequent challenge. Here are some strategies to improve solubility:

  • Lower the Induction Temperature: This is one of the most effective methods to improve protein folding and solubility. Try expressing your protein at lower temperatures such as 16°C, 20°C, or 25°C for a longer period (e.g., 16-24 hours).[2][8]

  • Reduce the Inducer (IPTG) Concentration: High levels of protein expression can overwhelm the cell's folding machinery. Lowering the IPTG concentration (e.g., to 0.1 mM or even 0.05 mM) can slow down the rate of protein synthesis, allowing more time for proper folding.[9]

  • Change the E. coli Host Strain: Some strains are engineered to facilitate protein folding. For example, strains that co-express chaperones can assist in the proper folding of your protein.

  • Test Different Lysis Buffers: The composition of your lysis buffer can impact protein solubility. Consider adding detergents, salts, or other additives to help keep your protein in solution.

Problem: Protein is Toxic to the Host Cells

Q: My cells grow very slowly or lyse after I add IPTG. How can I express a toxic protein?

A: Expressing toxic proteins requires careful control over the expression system.

  • Use a Tightly Regulated Expression System: If you are using a T7-based system, switch to a host strain that reduces basal ("leaky") expression before induction. BL21(DE3)pLysS and BL21-AI are excellent choices for this purpose. The pLysS plasmid produces T7 lysozyme, which inhibits T7 RNA polymerase, thus reducing background expression.

  • Lower Induction Temperature and IPTG Concentration: As with solubility issues, reducing the temperature and the amount of inducer can decrease the metabolic burden on the cells and mitigate the toxic effects of your protein.

  • Add Glucose to the Growth Media: For some promoter systems, adding glucose to the media can help to further repress protein expression before the addition of IPTG.

Data Presentation: Optimizing Induction Parameters

Table 1: Recommended Starting Conditions for IPTG Induction

ParameterRecommended RangeCommon Starting PointNotes
IPTG Concentration 0.1 mM - 1.0 mM[2][5]0.5 mMHigher concentrations can be toxic; lower concentrations may improve solubility.[2][9]
OD600 at Induction 0.4 - 0.8[4][7]0.6Induction in the mid-logarithmic growth phase is optimal.[2]
Induction Temperature 16°C - 37°C[2]37°C (for rapid expression) or 18-25°C (for solubility)Lower temperatures often improve protein folding and solubility.[2]
Induction Duration 2 hours - Overnight[2]3-4 hours at 37°C; 16-24 hours at 18-25°CLonger induction times are needed at lower temperatures.

Experimental Protocols

Protocol 1: Small-Scale Expression Trial

This protocol is designed to test the expression of your protein in the this compound vector.

  • Transformation: Transform your this compound construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 50 mL of fresh LB medium (with antibiotic) with 0.5 mL of the overnight starter culture in a 250 mL baffled flask.

  • Growth: Incubate at 37°C with vigorous shaking (200-250 rpm) until the OD600 reaches 0.4-0.6.[2]

  • Pre-Induction Sample: Aseptically remove a 1 mL aliquot of the culture. Centrifuge at maximum speed for 1 minute, discard the supernatant, and store the cell pellet at -20°C. This will serve as your uninduced control.

  • Induction: Add IPTG to a final concentration of 0.5 mM.

  • Post-Induction Growth: Continue to incubate the culture under your desired induction conditions (e.g., 37°C for 4 hours).

  • Harvesting: After the induction period, measure the final OD600. Take a 1 mL sample, normalize by OD600 to match the pre-induction sample, centrifuge, and store the pellet at -20°C.

  • Analysis: Resuspend both the pre- and post-induction cell pellets in SDS-PAGE sample buffer. Analyze by SDS-PAGE to check for a protein band of the expected molecular weight in the post-induction sample.

Protocol 2: Optimizing Induction Temperature and IPTG Concentration

This protocol allows for the systematic optimization of induction parameters.

  • Prepare Main Culture: Grow a 200 mL main culture as described in Protocol 1, steps 1-4.

  • Aliquoting: Once the OD600 reaches 0.4-0.6, distribute the culture into smaller, labeled flasks (e.g., 20 mL in 125 mL flasks).

  • Varying Parameters:

    • Temperature: Place sets of flasks at different temperatures (e.g., 37°C, 30°C, 25°C, and 18°C).

    • IPTG Concentration: To each set of flasks at a given temperature, add different final concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM). Include a no-IPTG control for each temperature.

  • Induction: Incubate the flasks with shaking for the appropriate duration (e.g., 4 hours for 37°C and 30°C, 6 hours for 25°C, and overnight for 18°C).

  • Harvest and Analyze: Harvest the cells from each condition as described in Protocol 1. Analyze all samples by SDS-PAGE to determine which combination of temperature and IPTG concentration gives the highest yield of soluble protein.

Visualizations

T7_Induction_Pathway cluster_Host_Genome E. coli Host Genome (BL21(DE3)) cluster_pADGG_Vector This compound Plasmid lacI_gene lacI gene LacI_protein LacI Repressor lacI_gene->LacI_protein lac_promoter lacUV5 promoter T7_pol_gene T7 RNA Polymerase gene lac_promoter->T7_pol_gene T7_RNA_Polymerase T7 RNA Polymerase lac_promoter->T7_RNA_Polymerase Transcription lac_operator lac operator LacI_protein->lac_operator Binds and Represses T7_promoter T7 promoter T7_promoter->lac_operator GOI Gene of Interest (this compound) lac_operator->GOI Target_Protein Target Protein GOI->Target_Protein Translation IPTG IPTG (Inducer) IPTG->LacI_protein Inactivates T7_RNA_Polymerase->T7_promoter Binds and Transcribes

Caption: T7 Promoter Induction Pathway in BL21(DE3) cells.

Lac_Promoter_Induction cluster_Host_System E. coli Host System cluster_pADGG_Vector This compound Plasmid lacI_gene lacI gene LacI_protein LacI Repressor lacI_gene->LacI_protein Ecoli_RNAP E. coli RNA Polymerase lac_promoter lac promoter Ecoli_RNAP->lac_promoter Binds and Transcribes lac_operator lac operator lac_promoter->lac_operator GOI Gene of Interest (this compound) lac_operator->GOI Target_Protein Target Protein GOI->Target_Protein Translation IPTG IPTG (Inducer) IPTG->LacI_protein Inactivates LacI_protein->lac_operator Binds and Represses

Caption: Standard Lac Promoter Induction Pathway.

Protein_Expression_Workflow Start Start: this compound Plasmid with Gene of Interest Transformation Transform into E. coli Expression Host Start->Transformation Starter_Culture Grow Overnight Starter Culture Transformation->Starter_Culture Main_Culture Inoculate and Grow Main Culture to OD600 0.4-0.6 Starter_Culture->Main_Culture Induction Induce with IPTG Main_Culture->Induction Post_Induction_Growth Incubate at Optimized Temperature and Duration Induction->Post_Induction_Growth Harvest Harvest Cells by Centrifugation Post_Induction_Growth->Harvest Analysis Analyze Protein Expression (e.g., SDS-PAGE) Harvest->Analysis End End: Purify Target Protein Analysis->End

Caption: General Workflow for Protein Expression Optimization.

References

Validation & Comparative

validating pADGG yeast two-hybrid results

Author: BenchChem Technical Support Team. Date: November 2025

A researcher's journey from identifying a potential protein-protein interaction (PPI) to confirming its biological relevance is paved with meticulous validation. The Yeast Two-Hybrid (Y2H) system is a powerful screening technique to uncover novel interactions, but its inherent limitations necessitate further experimental verification. This guide provides a comparative overview of robust methods to validate findings from Y2H screens, particularly those employing pADGG-type vectors, ensuring the reliability of your results.

The Y2H system is prone to a significant rate of false positives, which can arise from various factors including overexpression of non-native fusion proteins.[1][2] Therefore, it is crucial to validate putative interactions using independent, preferably in vivo or in vitro, methods to confirm the physiological relevance of the observed interaction.[2][3]

Comparison of Key Validation Methods

Two widely accepted methods for validating Y2H results are Co-Immunoprecipitation (Co-IP) and Gluthathione S-Transferase (GST) Pull-Down assays. Each technique offers distinct advantages and is suited for different experimental contexts.

FeatureCo-Immunoprecipitation (Co-IP)GST Pull-Down Assay
Principle In vivo co-precipitation of interacting proteins from cell lysates using an antibody targeting one of the proteins.In vitro binding of a purified GST-tagged "bait" protein with a "prey" protein from a cell lysate.[4][5][6]
Environment More physiologically relevant as it detects interactions within a cellular context.Less physiological as it involves purified proteins and cell lysates, but allows for testing direct vs. indirect interactions.
Interaction Type Can identify components of a larger protein complex.Primarily used to confirm direct binary interactions.[4][6]
Requirements A specific and high-affinity antibody for the bait protein; expression of both proteins in a suitable cell line.Expression and purification of a GST-tagged bait protein; expression of the prey protein.[5][7]
Throughput Lower throughput, typically validating one interaction at a time.Can be adapted for higher throughput screening of multiple potential interactors.
Common Readout Western BlottingSDS-PAGE with Coomassie/Silver staining or Western Blotting.[5][6][7]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is key to understanding and implementing these validation techniques.

Yeast_Two_Hybrid_Workflow cluster_Y2H Yeast Two-Hybrid System Bait Bait Protein (fused to DNA-Binding Domain) Prey Prey Protein (fused to Activation Domain) Bait->Prey Interaction Nucleus Yeast Nucleus Bait->Nucleus Localizes to reporter gene promoter Reporter Reporter Gene (e.g., HIS3, lacZ) Prey->Reporter Activates transcription Prey->Nucleus Enters nucleus

Caption: Workflow of the Yeast Two-Hybrid system for detecting protein-protein interactions.

Co_IP_Workflow cluster_CoIP Co-Immunoprecipitation (Co-IP) Workflow Lysate Cell Lysate containing Protein Complex Incubate1 Incubate Lysate with Antibody Lysate->Incubate1 Antibody Antibody against Bait Protein Antibody->Incubate1 Beads Protein A/G Beads Incubate2 Add Beads to Capture Antibody-Protein Complex Beads->Incubate2 Incubate1->Incubate2 Wash Wash to Remove Non-specific Binders Incubate2->Wash Elute Elute Proteins from Beads Wash->Elute Analysis Analyze by Western Blot Elute->Analysis

Caption: Step-by-step workflow for Co-Immunoprecipitation (Co-IP).

GST_Pull_Down_Workflow cluster_GST GST Pull-Down Assay Workflow GST_Bait Purified GST-tagged Bait Protein Bind_Bait Bind GST-Bait to Beads GST_Bait->Bind_Bait Beads Glutathione Beads Beads->Bind_Bait Incubate Incubate Beads with Prey Lysate Bind_Bait->Incubate Prey_Lysate Cell Lysate containing Prey Protein Prey_Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Proteins Wash->Elute Analysis Analyze by SDS-PAGE or Western Blot Elute->Analysis

References

Confirming Protein-Protein Interactions of Protein Arginine Deiminases (PADs): A Comparative Guide to Co-Immunoprecipitation and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The user query specified "pADGG," which is not a recognized protein. This guide proceeds under the assumption that the intended protein family of interest is the Protein Arginine Deiminases (PADs) .

This guide provides a comprehensive comparison of co-immunoprecipitation (Co-IP) and alternative techniques for validating protein-protein interactions involving the PAD family of enzymes. PADs are crucial regulators of protein function through citrullination, and understanding their interaction networks is vital for elucidating their roles in health and disease.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their experimental goals.

Co-Immunoprecipitation (Co-IP) for PAD Interaction Analysis

Co-IP is a robust and widely used antibody-based technique to isolate a protein of interest (the "bait") along with its interacting partners (the "prey") from a cell or tissue lysate.[4][5][6] This method is invaluable for confirming suspected interactions and identifying novel components of protein complexes in a near-physiological context.

Quantitative Comparison of Methods

While Co-IP is primarily a qualitative technique, it can be adapted for semi-quantitative analysis.[7][8] The following table compares Co-IP with other common methods for studying protein-protein interactions, highlighting their suitability for quantitative analysis.

MethodPrincipleThroughputQuantitative CapabilityNotes for PAD Interactions
Co-Immunoprecipitation (Co-IP) Antibody-based pulldown of a target protein and its binding partners.Low to MediumSemi-quantitative with careful controls and densitometry.[7]Well-suited for validating interactions with endogenous PADs. Calcium-dependence of PAD activity must be considered in buffer formulations.
Pull-Down Assay An affinity-tagged "bait" protein captures interacting "prey" proteins.Low to MediumCan be quantitative with purified components.Useful for in vitro validation of direct PAD interactions, avoiding the complexity of cell lysates.
Yeast Two-Hybrid (Y2H) Genetic method in yeast to detect binary protein interactions.HighPrimarily qualitative, but can be adapted for relative strength.Good for initial screening of potential PAD interactors, but prone to false positives and negatives.[9]
Surface Plasmon Resonance (SPR) Measures binding kinetics and affinity in real-time by detecting changes in refractive index.LowHighly quantitative (kon, koff, KD).Provides detailed kinetic data on PAD interactions with purified proteins. Requires specialized equipment.
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip to determine binding.Medium to HighHighly quantitative (kon, koff, KD).Similar to SPR but often higher throughput. Suitable for screening libraries of potential PAD interactors.[10]
Fluorescence Resonance Energy Transfer (FRET) Measures the transfer of energy between two fluorescently tagged proteins in close proximity.Low to MediumCan be quantitative for in situ interactions.Allows for the visualization and quantification of PAD interactions within living cells.[9]
Proximity Ligation Assay (PLA) Generates a fluorescent signal when two antibody-probed proteins are in close proximity.Low to MediumQuantitative, providing in situ detection and localization.Excellent for visualizing and quantifying endogenous PAD interactions within cells with high specificity.[9]

Experimental Protocols

Co-Immunoprecipitation Protocol for PAD4 Interactions

This protocol outlines the steps for performing a Co-IP experiment to confirm the interaction of PAD4 with a putative binding partner.

Materials:

  • Cell line expressing endogenous or tagged PAD4 (e.g., MCF-7)

  • IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, with freshly added protease and phosphatase inhibitors)

  • Anti-PAD4 antibody (IP-grade)

  • Normal IgG from the same species as the anti-PAD4 antibody (negative control)

  • Protein A/G magnetic beads

  • Elution buffer (e.g., 1X SDS-PAGE sample buffer)

  • Antibody against the putative interacting protein (for Western blot detection)

Procedure:

  • Cell Lysis:

    • Culture and harvest cells.

    • Lyse cells in ice-cold IP Lysis/Wash Buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G magnetic beads to the cell lysate.

    • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[11]

    • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-PAD4 antibody to the pre-cleared lysate. For the negative control, add the normal IgG.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes:

    • Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold IP Lysis/Wash Buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in elution buffer (1X SDS-PAGE sample buffer).

    • Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.

  • Analysis:

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform Western blotting using an antibody against the putative interacting protein to detect its presence in the PAD4 immunoprecipitate.

Visualizations

Signaling Pathway: PAD4 in Transcriptional Regulation

PAD4_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PAD4 PAD4 HDAC1 HDAC1 PAD4->HDAC1 Interaction PRMT1 PRMT1 PAD4->PRMT1 Interaction p53 p53 PAD4->p53 Interaction Citrullinated_H3 Citrullinated Histone H3 PAD4->Citrullinated_H3 Citrullinates HistoneH3 Histone H3 HistoneH3->Citrullinated_H3 Gene_Repression Gene Repression Citrullinated_H3->Gene_Repression External_Signal External Signal Ca_ion Ca2+ External_Signal->Ca_ion Increases PAD4_active Active PAD4 Ca_ion->PAD4_active Activates PAD4_inactive Inactive PAD4 PAD4_inactive->PAD4_active PAD4_active->PAD4 Translocates to Nucleus CoIP_Workflow Start Start: Cell Lysate Preparation Preclear Pre-clearing with Beads (Optional) Start->Preclear Incubate_Ab Incubate with Primary Antibody (anti-PAD4) Preclear->Incubate_Ab Capture Capture with Protein A/G Beads Incubate_Ab->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Protein Complexes Wash->Elute Analyze Analyze by SDS-PAGE and Western Blot Elute->Analyze End End: Detect Interacting Protein Analyze->End Method_Comparison cluster_invitro In Vitro cluster_invivo In Vivo / In Situ cluster_quantitative Quantitative cluster_qualitative Primarily Qualitative PullDown Pull-Down Assay PullDown_Qual Pull-Down PullDown->PullDown_Qual SPR Surface Plasmon Resonance (SPR) SPR_Q SPR SPR->SPR_Q BLI Bio-Layer Interferometry (BLI) BLI_Q BLI BLI->BLI_Q CoIP Co-Immunoprecipitation (Co-IP) CoIP_Qual Co-IP CoIP->CoIP_Qual Y2H Yeast Two-Hybrid (Y2H) Y2H_Qual Y2H Y2H->Y2H_Qual FRET FRET FRET_Q FRET FRET->FRET_Q PLA Proximity Ligation Assay (PLA) PLA_Q PLA PLA->PLA_Q

References

A Comparative Guide to Yeast Two-Hybrid Vectors: Performance and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers navigating the landscape of protein-protein interaction studies, the choice of a yeast two-hybrid (Y2H) vector system is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of commonly used Y2H vectors, focusing on their performance based on available experimental data.

A Note on the pADGG Vector: Extensive searches for a yeast two-hybrid vector specifically named "this compound" did not yield any publicly available information, including vector maps, sequences, or experimental data. It is possible that this name contains a typographical error or refers to a vector that is not widely distributed or published. Therefore, this guide will focus on a comparison of other well-documented and commonly utilized Y2H vectors.

Overview of Common Yeast Two-Hybrid Vectors

The GAL4-based yeast two-hybrid system is one of the most widely used methods to screen for and characterize binary protein interactions. This system relies on the modular nature of the GAL4 transcription factor, which has a separable DNA-binding domain (DBD) and a transcriptional activation domain (AD). In a typical Y2H experiment, a "bait" protein is fused to the DBD, and a "prey" protein (or a library of proteins) is fused to the AD. An interaction between the bait and prey brings the DBD and AD into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes.

Several vector systems have been developed to facilitate this process, with some of the most common being the pGBKT7/pGADT7 and the pDEST series of vectors.

Performance Comparison of Y2H Vector Systems

The choice of vector can influence the number and nature of interactions detected in a Y2H screen. Different systems can produce varied results even when screening the same protein pairs.[1]

A study comparing the pGBKT7g/pGADT7g and pDEST32/pDEST22 vector systems for 8,100 identical protein pairs from E. coli motility-related proteins revealed a significant difference in the number of interactions detected. The pGBKT7/pGADT7 system identified 138 interactions, while the pDEST32/22 system found 47, with only 6 interactions overlapping between the two systems.[1] This suggests that the pGBKT7/pGADT7 system may be more sensitive, detecting a larger number of potential interactions, while the pDEST system might be more stringent.[1]

Another study highlighted that factors such as the promoter strength and the nature of the fusion protein can influence the outcome of a Y2H screen.[1] For instance, the pAS1-LP vector, which has a full-length ADH1 promoter, yielded more interactions than the pLP-GBKT7 vector with its truncated ADH1 promoter when screening the same baits.[1]

Table 1: Comparison of Common Yeast Two-Hybrid Vector Features

VectorDomainFusion PartnerPromoterSelectable Marker (Yeast)Bacterial ResistanceEpitope Tag
pGBKT7 DNA-Binding Domain (DBD)GAL4 (aa 1-147)Truncated ADH1TRP1Kanamycinc-Myc
pGADT7 Activation Domain (AD)GAL4 (aa 768-881)Full-length ADH1LEU2AmpicillinHA
pDEST32 DNA-Binding Domain (DBD)GAL4 (aa 1-147)ADH1TRP1Ampicillin
pDEST22 Activation Domain (AD)GAL4 (aa 768-881)ADH1LEU2Ampicillin

Experimental Protocols and Workflows

The general workflow for a yeast two-hybrid screen is a multi-step process that requires careful execution and appropriate controls.

Standard Yeast Two-Hybrid Workflow

The following diagram illustrates a typical workflow for a library screen using a GAL4-based Y2H system.

Y2H_Workflow cluster_prep Plasmid Construction cluster_transformation Yeast Transformation & Mating cluster_selection Selection & Identification Bait_Construction Clone 'Bait' gene into DBD vector (e.g., pGBKT7) Yeast_Transformation_Bait Transform Bait plasmid into Yeast Strain A (e.g., AH109) Bait_Construction->Yeast_Transformation_Bait Prey_Construction Clone 'Prey' library into AD vector (e.g., pGADT7) Yeast_Transformation_Prey Transform Prey library into Yeast Strain Y (e.g., Y187) Prey_Construction->Yeast_Transformation_Prey Mating Mate Strain A and Strain Y to create diploid yeast Yeast_Transformation_Bait->Mating Yeast_Transformation_Prey->Mating Initial_Selection Plate on double dropout medium (-Trp/-Leu) to select for diploids containing both plasmids Mating->Initial_Selection Interaction_Selection Plate on high-stringency quadruple dropout medium (-Trp/-Leu/-His/-Ade) Initial_Selection->Interaction_Selection Positive_Identification Isolate prey plasmids from positive colonies and sequence the insert to identify interactors Interaction_Selection->Positive_Identification

Caption: A typical workflow for a yeast two-hybrid library screen.

Key Experimental Considerations:
  • Auto-activation Test: Before initiating a screen, it is crucial to test the bait construct for auto-activation of the reporter genes in the absence of a prey protein. A bait that auto-activates cannot be used in a standard screen and may require the use of a different Y2H system or vector.

  • Stringency of Selection: The stringency of the selection can be modulated by varying the concentration of 3-amino-1,2,4-triazole (3-AT), a competitive inhibitor of the HIS3 gene product. Higher concentrations of 3-AT provide a more stringent selection, reducing the number of false positives.

  • Validation of Interactions: Positive interactions identified in a Y2H screen should always be validated by an independent method, such as co-immunoprecipitation, to confirm the physiological relevance of the interaction.

Signaling Pathway of the GAL4-based Yeast Two-Hybrid System

The underlying principle of the GAL4 Y2H system is the reconstitution of a functional transcription factor. The following diagram illustrates this molecular mechanism.

Y2H_Signaling cluster_nucleus Yeast Nucleus cluster_promoter Reporter Gene Promoter UAS Upstream Activating Sequence (UAS) DBD_Bait DBD-Bait Fusion Protein DBD_Bait->UAS binds AD_Prey AD-Prey Fusion Protein AD_Prey->DBD_Bait interacts with Bait Transcription_Machinery Transcription Machinery AD_Prey->Transcription_Machinery recruits Reporter Reporter Gene (e.g., HIS3, ADE2, lacZ) Transcription_Machinery->Reporter activates transcription

Caption: The molecular mechanism of the GAL4 yeast two-hybrid system.

Conclusion

The selection of an appropriate yeast two-hybrid vector system is a critical step in the successful identification of protein-protein interactions. While the pGBKT7/pGADT7 system appears to be more sensitive in some studies, the pDEST vectors may offer higher stringency.[1] Researchers should consider the specific goals of their screen, such as whether they are aiming for a broad discovery of potential interactors or a more focused identification of high-confidence interactions. Furthermore, it is highly recommended to validate any findings from a Y2H screen with orthogonal methods to ensure the biological relevance of the observed interactions. The use of multiple different Y2H vector systems in parallel can also increase the coverage and reliability of interaction data.

References

A Head-to-Head Comparison of pADGG (pAD-GAL4-2.1) and pGADT7 for Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on protein-protein interaction (PPI) studies, the choice of vector system is a critical determinant of experimental success. The yeast two-hybrid (Y2H) system remains a powerful and widely used method for detecting binary protein interactions. Central to this system are the activation domain (AD) vectors, which fuse a protein of interest to the transcriptional activation domain of a transcription factor, such as GAL4. This guide provides a detailed, objective comparison of two commonly used GAL4 AD vectors: pAD-GAL4-2.1 (referred to herein as pADGG as a likely shorthand) and pGADT7.

This comparison will delve into the structural and functional features of each vector, present available performance data, and provide detailed experimental protocols. The goal is to equip researchers with the necessary information to make an informed decision for their specific research needs.

Vector Overview and Key Features

Both pAD-GAL4-2.1 and pGADT7 are designed for use in the GAL4-based yeast two-hybrid system. They are "prey" vectors, meaning they express a fusion of a library or target protein with the GAL4 activation domain. When the expressed "prey" protein interacts with a "bait" protein (fused to the GAL4 DNA-binding domain), a functional transcription factor is reconstituted, leading to the activation of reporter genes in the yeast host.

While both vectors share the fundamental components for this function, they possess distinct features that can influence the outcome of a Y2H screen. A summary of these features is presented in the table below.

FeaturepAD-GAL4-2.1pGADT7
Activation Domain GAL4 amino acids 768-881GAL4 amino acids 768-881
Promoter ADH1 promoterFull-length ADH1 promoter
Yeast Selection Marker LEU2LEU2
Bacterial Selection Ampicillin resistance (bla)Ampicillin resistance (Ampr)
Yeast Origin of Rep.
Bacterial Origin of Rep. pUC oripUC ori
Epitope Tag None specified in manualHemagglutinin (HA)
Additional Features f1 origin for ssDNA productionT7 promoter for in vitro transcription/translation

Performance Comparison: A Data-Driven Perspective

Direct, head-to-head quantitative comparisons of pAD-GAL4-2.1 and pGADT7 in peer-reviewed literature are scarce. However, we can infer performance characteristics based on the known features of the vectors and general principles of Y2H systems.

Expression Levels: Both vectors utilize the ADH1 promoter, which provides strong, constitutive expression in yeast.[1][2] This high-level expression is generally desirable for detecting transient or weak interactions. However, it can also lead to an increase in false positives due to non-specific interactions or protein misfolding and aggregation.

Copy Number: Both plasmids are high-copy number vectors in yeast due to the presence of the 2μ origin of replication.[1][2] A higher copy number leads to increased levels of the fusion protein, which can enhance the sensitivity of the assay. Conversely, this can also contribute to a higher background signal and an increased rate of false positives.

Fusion Protein Characteristics: The pGADT7 vector includes an HA epitope tag, which allows for easy detection and verification of the fusion protein expression via Western blotting.[2] The pAD-GAL4-2.1 manual does not specify an epitope tag. The presence and nature of linkers between the GAL4 AD and the protein of interest can also influence the proper folding and function of the fusion protein, potentially affecting interaction outcomes.

False Positives and Negatives: Yeast two-hybrid screens are known to be susceptible to both false positives and false negatives.[3][4] The choice of vector can play a role in mitigating these issues. While high expression from both vectors can increase the likelihood of false positives, the specific context of the proteins being studied is a more significant factor. Some proteins are inherently "sticky" and may non-specifically activate reporter genes. It is crucial to perform proper controls, such as testing the prey construct for autoactivation in the absence of a bait protein.

Experimental Protocols

A generalized protocol for a yeast two-hybrid screen using either pAD-GAL4-2.1 or pGADT7 is provided below. Specific details may need to be optimized based on the yeast strains and library being used.

1. Bait and Prey Plasmid Construction:

  • Clone the gene of interest into the multiple cloning site (MCS) of the bait vector (e.g., pGBKT7) and the library or gene of interest into the MCS of the prey vector (pAD-GAL4-2.1 or pGADT7).
  • Ensure that the cloned sequences are in the correct reading frame with the GAL4 domains.
  • Verify the constructs by DNA sequencing.

2. Yeast Transformation:

  • Transform the bait plasmid into a suitable yeast strain (e.g., AH109 or Y2HGold).
  • Transform the prey plasmid or library into a yeast strain of the opposite mating type (e.g., Y187).
  • Select for transformants on appropriate synthetic defined (SD) dropout media (e.g., SD/-Trp for the bait and SD/-Leu for the prey).

3. Mating and Diploid Selection:

  • Co-culture the bait- and prey-containing yeast strains in YPD medium to allow for mating.
  • Plate the mated culture on SD/-Leu/-Trp medium to select for diploid cells containing both plasmids.

4. Interaction Screening:

  • Replica-plate the diploid cells onto high-stringency selective media (e.g., SD/-Leu/-Trp/-His/-Ade) to screen for protein interactions.
  • The activation of the HIS3 and ADE2 reporter genes will only allow yeast to grow if the bait and prey proteins interact.
  • A blue/white screen using X-α-Gal can also be performed if the yeast strain contains a MEL1 reporter gene, where a blue color indicates a positive interaction.

5. Verification of Positive Interactions:

  • Isolate the prey plasmids from the positive yeast colonies.
  • Sequence the insert in the prey plasmid to identify the interacting protein.
  • Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain and re-plate on selective media to confirm the interaction.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the logical comparison between the two vectors, the following diagrams are provided.

Yeast_Two_Hybrid_Workflow cluster_cloning Plasmid Construction cluster_transformation Yeast Transformation cluster_screening Interaction Screening bait_clone Clone Gene X into Bait Vector (pGBKT7) bait_transform Transform Bait into Yeast (e.g., AH109) bait_clone->bait_transform prey_clone Clone Gene Y/Library into Prey Vector (this compound/pGADT7) prey_transform Transform Prey into Yeast (e.g., Y187) prey_clone->prey_transform mating Mate Yeast Strains bait_transform->mating prey_transform->mating diploid_selection Select Diploids on SD/-Leu/-Trp mating->diploid_selection interaction_selection Screen on High-Stringency Media (SD/-Leu/-Trp/-His/-Ade) diploid_selection->interaction_selection positive_hit Identify Positive Clones interaction_selection->positive_hit

A generalized workflow for a yeast two-hybrid screen.

Vector_Comparison cluster_shared Shared Features cluster_unique_this compound Unique to pAD-GAL4-2.1 cluster_unique_pGADT7 Unique to pGADT7 This compound pAD-GAL4-2.1 (this compound) GAL4_AD GAL4 Activation Domain This compound->GAL4_AD ADH1_Promoter ADH1 Promoter This compound->ADH1_Promoter LEU2_Marker LEU2 Selection Marker This compound->LEU2_Marker Amp_Resistance Ampicillin Resistance This compound->Amp_Resistance two_micron 2μ Yeast Origin This compound->two_micron pUC_ori pUC Bacterial Origin This compound->pUC_ori f1_origin f1 Origin for ssDNA This compound->f1_origin pGADT7 pGADT7 pGADT7->GAL4_AD pGADT7->ADH1_Promoter pGADT7->LEU2_Marker pGADT7->Amp_Resistance pGADT7->two_micron pGADT7->pUC_ori HA_tag HA Epitope Tag pGADT7->HA_tag T7_promoter T7 Promoter pGADT7->T7_promoter

Comparison of features between pAD-GAL4-2.1 and pGADT7.

Conclusion

Both pAD-GAL4-2.1 and pGADT7 are robust and effective vectors for yeast two-hybrid analysis. The choice between them may depend on the specific requirements of the experiment.

  • pGADT7 offers the advantage of an integrated HA epitope tag for straightforward verification of fusion protein expression and a T7 promoter for in vitro studies. This makes it a versatile and user-friendly option, particularly for researchers who wish to perform downstream biochemical analyses.

  • pAD-GAL4-2.1 , with its f1 origin, provides the capability to produce single-stranded DNA, which can be useful for specific applications like site-directed mutagenesis or phagemid-based library screening approaches.

Ultimately, the success of a yeast two-hybrid screen is influenced by multiple factors beyond the choice of vector, including the nature of the proteins under investigation, the quality of the library, and the stringency of the screening conditions. Careful experimental design and the inclusion of appropriate controls are paramount for obtaining reliable and reproducible results with either of these well-established vector systems.

References

A Head-to-Head Comparison of Plant Expression Vectors: Unveiling the Advantages of Deconstructed Viral Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of plant-based protein expression, selecting the optimal vector system is paramount. This guide provides an objective comparison of a modern, high-yield transient expression system, the pEAQ vector series, with the traditional binary vector pBI121 and other viral vector strategies. By examining experimental data, methodologies, and the underlying vector architecture, this guide aims to empower informed decisions for efficient and scalable recombinant protein production in plants.

The pEAQ vectors represent a significant advancement in plant transient expression technology.[1] They are "deconstructed" viral vectors, meaning they harness the powerful translational enhancement mechanisms of viruses without the need for viral replication, offering a blend of high yield and biocontainment.[1][2] This guide will delve into the quantitative advantages of this system compared to its predecessors and alternatives.

Performance Snapshot: A Quantitative Comparison

The true measure of a vector's efficacy lies in its ability to produce high yields of functional recombinant protein. The following tables summarize quantitative data from various studies, offering a clear comparison of the pEAQ system against other common vectors.

Vector System Expression Strategy Typical Host Reported Protein Yield Key Features
pEAQ Series (e.g., pEAQ-HT) Transient (Deconstructed Viral)Nicotiana benthamiana0.2 - 5 g/kg fresh weight (FW)[3]CPMV-HT system for hyper-translation; often includes P19 silencing suppressor; no viral replication.[1][4]
TMV-Based Vectors (e.g., TRBO) Transient (Viral)Nicotiana benthamiana0.6 - 5 mg/g FW (600 - 5000 mg/kg)[3][5]Viral replication leads to high gene copy number and protein accumulation; can cause systemic infection.[5]
pBI121 Stable TransformationTobacco (Nicotiana tabacum), ArabidopsisPrimarily qualitative (GUS reporter expression); generally lower yields than transient systems.[6][7]Integrates T-DNA into the host genome for heritable expression; suitable for long-term studies.[8]
Geminivirus-Based Vectors Transient (Viral)Broad host range (dicots)Can be very high, but variable.DNA-based replication in the nucleus; can deliver larger cargo than some RNA viruses.

Deep Dive: Experimental Data on Protein Expression

The following table provides more specific examples of protein expression levels achieved with different vector systems.

Protein Vector System Host Plant Yield Reference/Notes
Green Fluorescent Protein (GFP)pEAQ-HTN. benthamianaHigh, comparable to TMV vectorsShowed the highest GFP levels along with TMV-based vectors in a comparative study.[3]
Green Fluorescent Protein (GFP)TMV-based vector (35S promoter)N. benthamiana600 - 1200 µg/g FWCo-expression with P19 suppressor significantly boosted yield.[5]
β-glucuronidase (GUS)pEAQ-HTN. benthamianaStrong expressionComparable to TMV vectors and significantly higher than binary vectors without a silencing suppressor.[3]
β-glucuronidase (GUS)pBI121N. tabacumVariable, lower than transient systemsUsed as a reporter for stable transformation; expression levels vary between transgenic lines.[6][9]
Recombinant HA0 (Influenza Antigen)pEAQ-HTN. benthamiana0.2 g/kg FW (purified protein)Demonstrates the utility for vaccine antigen production.[10]
FMDV VP1 (Vaccine Antigen)TMV-based vectorN. benthamiana~0.15 mg/g FWAn early example of viral vector use for vaccine production.[11]

Visualizing the Technology

To better understand the components and workflows, the following diagrams illustrate the key aspects of these expression systems.

pEAQ_HT_Vector cluster_T_DNA T-DNA RB Right Border P35S_1 CaMV 35S Promoter RB->P35S_1 UTR5 CPMV-HT 5' UTR P35S_1->UTR5 MCS Gene of Interest (GOI) UTR5->MCS UTR3 CPMV 3' UTR MCS->UTR3 Term1 NOS Terminator UTR3->Term1 P35S_2 CaMV 35S Promoter Term1->P35S_2 P19 P19 Silencing Suppressor P35S_2->P19 Term2 NOS Terminator P19->Term2 NPTII NPTII (Kanamycin Res.) Term2->NPTII LB Left Border NPTII->LB

Figure 1: Key components of the pEAQ-HT vector's T-DNA.

Agroinfiltration_Workflow cluster_prep Preparation cluster_infil Infiltration cluster_expr Expression & Analysis Transform 1. Transform Vector into Agrobacterium Culture 2. Culture Agrobacterium (e.g., GV3101) Transform->Culture Harvest 3. Harvest & Resuspend Bacteria in Infiltration Buffer Culture->Harvest Infiltrate 4. Infiltrate N. benthamiana Leaves with Syringe Harvest->Infiltrate Incubate 5. Incubate Plants (3-7 days) Infiltrate->Incubate HarvestLeaves 6. Harvest Infiltrated Leaf Tissue Incubate->HarvestLeaves Analyze 7. Protein Extraction & Analysis (e.g., SDS-PAGE, ELISA) HarvestLeaves->Analyze

Figure 2: Agroinfiltration workflow for transient expression.

Expression_Comparison pBI121 pBI121 (Stable) Yield Relative Protein Yield pBI121->Yield Low pEAQ pEAQ (Transient, Deconstructed) pEAQ->Yield High TMV TMV Vector (Transient, Viral) TMV->Yield Very High

Figure 3: Conceptual comparison of protein yield potentials.

Experimental Protocols

Key Experiment: Agroinfiltration for Transient Expression in Nicotiana benthamiana

This protocol outlines the essential steps for expressing a gene of interest using a vector like pEAQ-HT.

1. Plant Preparation:

  • Grow Nicotiana benthamiana plants for 4-6 weeks in a controlled environment (e.g., 24°C, 16-hour light cycle).[12]

  • Use young, healthy, and fully expanded leaves for infiltration, as older plants can be more difficult to infiltrate.[12]

2. Agrobacterium tumefaciens Culture:

  • Transform the expression vector (e.g., pEAQ-HT containing your gene of interest) into a suitable Agrobacterium strain (e.g., GV3101).[13]

  • Inoculate a starter culture of the transformed Agrobacterium in LB or YEP medium with appropriate antibiotics and grow overnight at 28°C with shaking.[1][13] It is also necessary to grow a separate culture of Agrobacterium containing a P19 silencing suppressor plasmid if it is not co-expressed on the main vector.[12]

  • Use the starter culture to inoculate a larger culture and grow until it reaches a logarithmic growth phase (OD600 of approximately 0.8-1.0).[1]

3. Preparation of Infiltration Suspension:

  • Harvest the bacterial cells by centrifugation (e.g., 10 minutes at 4000 rpm).[12]

  • Gently resuspend the bacterial pellet in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 100-200 µM acetosyringone, pH 5.6).[2][12]

  • Adjust the final optical density (OD600) of the suspension to between 0.5 and 1.0.[12] If co-infiltrating with a P19 culture, mix the bacterial suspensions at the desired ratio (e.g., 1:1).[12]

  • Let the bacterial suspension rest at room temperature for 2-3 hours before infiltration.[12]

4. Infiltration:

  • Using a 1 mL needleless syringe, gently press the tip against the underside (abaxial surface) of the N. benthamiana leaf.[1]

  • Apply gentle, steady pressure to the plunger to infiltrate the bacterial suspension into the air spaces of the leaf. A successfully infiltrated area will appear darker and water-soaked.[14]

  • Infiltrate several spots on multiple leaves to increase the total yield. Mark the infiltrated areas if necessary.[12]

5. Incubation and Harvest:

  • Return the plants to their controlled growth environment for 3 to 7 days.[1] The optimal expression time can vary depending on the protein and should be determined empirically.

  • Harvest the infiltrated leaf tissue at the optimal time point and either process immediately or flash-freeze in liquid nitrogen and store at -80°C for later protein extraction and analysis.

Conclusion: Choosing the Right Vector

The choice of an expression vector is a critical decision that impacts the speed, yield, and scalability of recombinant protein production.

  • pEAQ vectors and similar deconstructed viral systems offer a compelling middle ground, providing significantly higher yields than traditional binary vectors and enhanced safety compared to replicating viral systems.[1][3] Their design, which leverages viral translational enhancers without replication, makes them ideal for rapid, high-level production of proteins for research, and as candidates for biopharmaceutical manufacturing.[4]

  • Traditional binary vectors like pBI121 remain the standard for creating stable transgenic plant lines.[8] While protein yields are generally lower, the heritability of the transgene is advantageous for long-term, large-scale production in agricultural settings and for fundamental gene function studies.

  • Replicating viral vectors (e.g., TMV-based) can achieve some of the highest reported expression levels due to the amplification of the viral genome within plant cells.[5] However, this comes with potential drawbacks, including limitations on the size of the insert, the possibility of host plant responses, and stricter biocontainment considerations.

For researchers and professionals focused on rapid screening, process optimization, and high-yield production of biopharmaceuticals in a contained system, the advantages of deconstructed viral vectors like the pEAQ series are clear. They represent a robust, efficient, and versatile tool in the ever-expanding field of plant molecular farming.

References

A Researcher's Guide to Validating Protein Localization: A Comparative Analysis of pADGG-GFP Fusions and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately determining the subcellular localization of a protein is paramount to understanding its function, identifying potential drug targets, and developing effective therapeutics. This guide provides a comprehensive comparison of validating protein localization using pADGG-GFP fusions against leading alternative methods, supported by experimental data and detailed protocols.

The fusion of a protein of interest (POI) to a Green Fluorescent Protein (GFP) tag, facilitated by expression vectors like this compound-GFP, is a widely adopted technique for visualizing protein localization in living cells. However, the introduction of a bulky GFP tag can sometimes interfere with the normal function and localization of the POI. Therefore, it is crucial to validate these findings using alternative methods. This guide will objectively compare this compound-GFP fusions with immunofluorescence, SNAP-tag, and HaloTag technologies, providing the necessary information to select the most appropriate method for your research needs.

Comparison of Protein Localization Methods

The choice of a protein localization method depends on various factors, including the specific protein of interest, the experimental system, and the desired level of quantification and temporal resolution. The following table summarizes the key performance metrics of this compound-GFP fusions and its alternatives.

FeatureThis compound-GFP FusionImmunofluorescence (IF)SNAP-tagHaloTag
Principle Genetically encoded fluorescent protein fusionAntibody-based detection of endogenous or tagged proteinSelf-labeling enzyme tag that covalently binds to a fluorescent substrateSelf-labeling enzyme tag that covalently binds to a fluorescent substrate
Live/Fixed Cells Live and fixed cellsFixed cells onlyLive and fixed cellsLive and fixed cells
Potential for Artifacts Overexpression artifacts, mislocalization due to tag size (approx. 27 kDa)[1]Fixation artifacts, antibody cross-reactivity, epitope masking[2]Overexpression artifacts, potential for mislocalization due to tag size (approx. 20 kDa)Overexpression artifacts, potential for mislocalization due to tag size (approx. 34 kDa)
Signal Amplification No inherent signal amplificationSecondary antibodies provide signal amplificationNo inherent signal amplificationNo inherent signal amplification
Photostability Moderate, dependent on the GFP variantHigh, dependent on the fluorophoreGood, dependent on the fluorophoreExcellent, reported to be more photostable than SNAP-tag[3]
Signal-to-Noise Ratio Variable, can be affected by autofluorescenceGenerally high, but can be affected by non-specific antibody bindingHigh, low background labelingHigh, low background labeling
Multiplexing Capability Possible with different colored fluorescent proteinsHigh, using antibodies from different species and spectrally distinct fluorophoresPossible with different substrates (CLIP-tag)Possible with spectrally distinct ligands
Quantitative Analysis Possible, but can be complex to normalize for expression levels[4]Semi-quantitative, dependent on antibody affinity and concentrationQuantitative, based on substrate bindingQuantitative, based on substrate binding
Correlation with IF High, approx. 80% of proteins show the same localization[2][5]N/AHighHigh
Fluorescence Signal N/AN/AGoodUp to 9-fold higher than SNAP-tag with certain dyes[6]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is crucial for understanding and implementing these techniques. The following diagrams, generated using the DOT language, illustrate the workflows for each method.

pADGG_GFP_Workflow cluster_cloning Molecular Cloning cluster_transfection Cell Culture & Transfection cluster_imaging Imaging POI_gene Gene of Interest Ligation Ligation/Cloning POI_gene->Ligation pADGG_GFP This compound-GFP Vector pADGG_GFP->Ligation Recombinant_DNA Recombinant this compound-GFP-POI Ligation->Recombinant_DNA Transfection Transfection Recombinant_DNA->Transfection Cells Host Cells Cells->Transfection Expression Protein Expression Transfection->Expression Microscopy Fluorescence Microscopy Expression->Microscopy Analysis Image Analysis Microscopy->Analysis

Workflow for protein localization using this compound-GFP fusions.

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging Cells Cells expressing POI Fixation Fixation Cells->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Secondary Antibody Incubation Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Mounting Mounting Wash2->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy Analysis Image Analysis Microscopy->Analysis

Workflow for protein localization using immunofluorescence.

Self_Labeling_Tag_Workflow cluster_cloning Molecular Cloning cluster_expression Cell Culture & Expression cluster_labeling_imaging Labeling & Imaging POI_gene Gene of Interest Ligation Ligation/Cloning POI_gene->Ligation Tag_Vector SNAP/HaloTag Vector Tag_Vector->Ligation Recombinant_DNA Recombinant Tag-POI Ligation->Recombinant_DNA Transfection Transfection Recombinant_DNA->Transfection Cells Host Cells Cells->Transfection Expression Protein Expression Transfection->Expression Labeling Incubation with Fluorescent Ligand Expression->Labeling Wash Wash Labeling->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Analysis Image Analysis Microscopy->Analysis

Workflow for SNAP-tag and HaloTag protein localization.

Detailed Experimental Protocols

To ensure reproducibility and successful implementation, detailed protocols for each method are provided below.

Protocol 1: Protein Localization using this compound-GFP Fusions

This protocol provides a general framework for expressing a POI as a C-terminal GFP fusion using a vector analogous to this compound-GFP, likely a Gateway-compatible adenoviral vector for mammalian expression.

1. Gateway Cloning of the Gene of Interest (GOI) into a Donor Vector:

  • Amplify the GOI by PCR using primers containing attB sites.

  • Perform a BP recombination reaction between the attB-flanked PCR product and a pDONR vector to generate an entry clone.

  • Transform the reaction into competent E. coli and select for spectinomycin-resistant colonies.

  • Verify the entry clone by restriction digest and sequencing.

2. LR Recombination into this compound-GFP Destination Vector:

  • Perform an LR recombination reaction between the entry clone and the this compound-GFP destination vector.

  • Transform the reaction into competent E. coli and select for ampicillin-resistant colonies.

  • Verify the expression clone by restriction digest.

3. Transfection into Mammalian Cells:

  • Culture mammalian cells (e.g., HEK293, HeLa) to 70-90% confluency in a suitable growth medium.

  • Transfect the cells with the this compound-GFP-POI plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • For adenoviral vectors, produce viral particles and transduce the target cells.

4. Live-Cell Imaging:

  • 24-48 hours post-transfection, replace the culture medium with an imaging medium (e.g., phenol (B47542) red-free DMEM).

  • Visualize the GFP signal using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~509 nm).

  • Acquire images for analysis.

Protocol 2: Immunofluorescence

This protocol outlines the steps for localizing a protein in fixed cells.

1. Cell Culture and Fixation:

  • Grow cells on sterile glass coverslips in a petri dish.

  • Once cells reach the desired confluency, wash them with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

2. Permeabilization and Blocking:

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

3. Antibody Incubation:

  • Dilute the primary antibody against the POI in the blocking buffer.

  • Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Dilute the fluorescently-labeled secondary antibody in the blocking buffer.

  • Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

4. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium containing DAPI for nuclear counterstaining.

  • Seal the coverslips with nail polish.

  • Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

Protocol 3: SNAP-tag and HaloTag Labeling

This protocol describes the labeling of SNAP-tag or HaloTag fusion proteins in live cells.

1. Cloning and Expression:

  • Clone the GOI into a SNAP-tag or HaloTag expression vector using standard molecular cloning techniques.

  • Transfect the resulting plasmid into the target cells and allow for protein expression (typically 24-48 hours).

2. Labeling of Fusion Proteins:

  • Prepare a working solution of the desired cell-permeable fluorescent ligand (e.g., SNAP-Cell TMR-Star, HaloTag TMR) in pre-warmed culture medium. The optimal concentration should be determined empirically but is typically in the range of 1-5 µM.

  • Remove the culture medium from the cells and add the labeling medium.

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

3. Washing:

  • Remove the labeling medium.

  • Wash the cells two to three times with pre-warmed culture medium to remove the unbound ligand.

  • After the final wash, add fresh pre-warmed imaging medium.

4. Imaging:

  • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Conclusion

Validating protein localization is a critical step in cell biology and drug discovery. While this compound-GFP fusions offer a convenient method for live-cell imaging, potential artifacts necessitate confirmation with alternative techniques. Immunofluorescence remains a gold standard for visualizing endogenous proteins, while SNAP-tag and HaloTag technologies provide versatile platforms for live-cell imaging with superior photostability and brighter signals compared to fluorescent proteins. By understanding the strengths and weaknesses of each method and following robust experimental protocols, researchers can confidently and accurately determine the subcellular localization of their proteins of interest, paving the way for a deeper understanding of cellular function and the development of novel therapeutic strategies.

References

A Researcher's Guide to Quantitative Gene Expression Analysis: PADGE vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of gene expression is paramount to unraveling complex biological processes and identifying novel therapeutic targets. This guide provides a comprehensive comparison of Percentile Analysis of Differential Gene Expression (PADGE) with established methods such as Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR), Microarray Analysis, and RNA-Sequencing (RNA-Seq) based differential gene expression analysis.

This document delves into the experimental protocols, performance metrics, and underlying principles of each technique, offering a clear perspective on their respective strengths and limitations. All quantitative data is summarized in structured tables for straightforward comparison, and signaling pathways and experimental workflows are visualized to aid in comprehension.

At a Glance: Comparison of Gene Expression Analysis Methods

FeaturePADGE (Percentile Analysis of Differential Gene Expression)RT-qPCR (Real-Time Quantitative PCR)Microarray AnalysisRNA-Seq (DESeq2/edgeR)
Primary Application Analysis of heterogeneous gene expression in two sample groups, particularly from microarray data.Targeted quantification of a small number of genes.High-throughput analysis of thousands of pre-defined genes.Whole-transcriptome profiling and discovery of novel transcripts.
Principle Statistical comparison of expression profiles at various percentile cutoffs to identify differential expression in sample subgroups.Real-time monitoring of DNA amplification using fluorescent probes or dyes.Hybridization of labeled cDNA or cRNA to a solid surface with immobilized DNA probes.High-throughput sequencing of cDNA to determine the abundance of RNA transcripts.
Sensitivity Dependent on the underlying microarray data quality.Very high; can detect low-abundance transcripts.Moderate to high, depending on the platform and probe design.High; offers a wide dynamic range.
Specificity Dependent on microarray probe specificity.High, determined by primer and probe sequences.Moderate to high; potential for cross-hybridization.High, dependent on mapping accuracy.
Quantitative Accuracy Provides statistical significance of differential expression.High, with proper normalization and standard curves.Moderate; relative quantification is more common.High, with appropriate normalization and statistical modeling.
Throughput High (analyzes existing microarray data).Low to medium (gene-by-gene or small panels).Very high (thousands of genes simultaneously).Very high (entire transcriptome).
Cost per Sample Low (computational analysis of existing data).Low for a few genes, increases with the number of targets.High initial cost, moderate per-sample cost.High, but decreasing.
Data Analysis Complexity Moderate; requires understanding of the statistical method.Low to moderate.High; involves multiple steps of normalization and statistical analysis.High; requires bioinformatics expertise and computational resources.

In-Depth Methodologies and Experimental Protocols

PADGE: Percentile Analysis of Differential Gene Expression

PADGE is a statistical method designed to identify differentially expressed genes between two groups of samples, particularly when the expression of a gene is altered in only a subset of one group.[1] It is often applied to microarray data.

As PADGE is a data analysis method, the "experimental" protocol refers to the computational workflow applied to pre-existing gene expression data (typically from microarrays).

  • Data Acquisition: Obtain normalized gene expression data from a microarray experiment, with samples clearly categorized into two groups (e.g., "cancer" and "normal").

  • Data Formatting: Prepare two tab-delimited text files:

    • Expression File: The first column lists gene identifiers, and subsequent columns contain expression values for each sample.

    • Sample File: The first column lists sample names (matching the expression file), and the second column provides the group label for each sample.

  • PADGE Analysis: Utilize the PADGE web application or a local implementation of the algorithm.

    • Define percentile cutoffs for stratifying the sample groups.

    • Select a statistical test for subset comparisons (t-test or Wilcoxon rank-sum test).

    • Set thresholds for q-values and expression ratios to filter significant genes.

  • Result Interpretation: Analyze the output, which includes PADGE scores, p-values, and q-values for each gene, to identify those with significant differential expression in subsets of the samples.

PADGE_Workflow cluster_data_prep Data Preparation cluster_padge_analysis PADGE Analysis cluster_results Results MicroarrayData Normalized Microarray Expression Data PADGE_WebApp PADGE Web Application or Local Script MicroarrayData->PADGE_WebApp SampleInfo Sample Group Information SampleInfo->PADGE_WebApp DEG_List Differentially Expressed Genes PADGE_WebApp->DEG_List Parameters Define Percentiles & Statistical Tests Parameters->PADGE_WebApp

PADGE Analysis Workflow
RT-qPCR: Real-Time Quantitative Polymerase Chain Reaction

RT-qPCR is a highly sensitive and specific technique for quantifying the expression of a targeted set of genes. It is often used to validate findings from high-throughput methods like microarrays and RNA-Seq.

  • RNA Isolation: Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or column-based kits). Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription (cDNA Synthesis):

    • Combine the DNase-treated RNA with reverse transcriptase, dNTPs, and a choice of primers (oligo(dT)s, random hexamers, or gene-specific primers).

    • Incubate the reaction mixture to synthesize complementary DNA (cDNA).

  • qPCR Reaction Setup:

    • Prepare a master mix containing qPCR buffer, DNA polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe, and forward and reverse primers for the target gene and a reference (housekeeping) gene.

    • Aliquot the master mix into qPCR plate wells.

    • Add the synthesized cDNA to the respective wells.

  • Real-Time PCR:

    • Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • The instrument monitors the fluorescence intensity at each cycle.

  • Data Analysis:

    • Determine the quantification cycle (Cq) value for each sample and gene.

    • Normalize the Cq values of the target gene to the Cq values of the reference gene (ΔCq).

    • Calculate the relative gene expression using the ΔΔCq method or a standard curve.

RT_qPCR_Workflow cluster_sample_prep Sample Preparation cluster_qpcr qPCR cluster_analysis Data Analysis RNA_Isolation RNA Isolation DNase_Treatment DNase Treatment RNA_Isolation->DNase_Treatment cDNA_Synthesis cDNA Synthesis DNase_Treatment->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup RealTime_PCR Real-Time PCR Amplification qPCR_Setup->RealTime_PCR Cq_Determination Cq Value Determination RealTime_PCR->Cq_Determination Normalization Normalization to Reference Gene Cq_Determination->Normalization Relative_Quantification Relative Gene Expression Normalization->Relative_Quantification

Two-Step RT-qPCR Workflow
Microarray Analysis

Microarray technology allows for the simultaneous measurement of the expression levels of thousands of genes. It involves hybridizing fluorescently labeled nucleic acids to a solid surface containing a grid of DNA probes.

  • RNA Isolation and Quality Control: Isolate total RNA and assess its integrity and purity.

  • cDNA/cRNA Synthesis and Labeling:

    • Synthesize first-strand cDNA from the total RNA using reverse transcriptase.

    • Synthesize second-strand cDNA.

    • In vitro transcribe the double-stranded cDNA to produce biotin-labeled complementary RNA (cRNA).

  • Fragmentation: Fragment the labeled cRNA to a uniform size.

  • Hybridization: Hybridize the fragmented and labeled cRNA to the microarray chip in a hybridization oven.

  • Washing and Staining: Wash the microarray to remove non-specifically bound cRNA and then stain it with a fluorescent dye that binds to the biotin (B1667282) label.

  • Scanning: Scan the microarray chip using a laser scanner to detect the fluorescence intensity at each probe location.

  • Data Extraction and Normalization:

    • Extract the raw intensity data from the scanned image.

    • Perform background correction, normalization (e.g., quantile normalization), and summarization of the probe-level data to obtain gene-level expression values.

  • Differential Expression Analysis: Use statistical methods (such as t-tests, ANOVA, or specialized packages like limma) to identify genes that are differentially expressed between experimental groups.

Microarray_Workflow cluster_sample_prep Sample Preparation cluster_hybridization Microarray Hybridization cluster_analysis Data Analysis RNA_Isolation RNA Isolation Labeling cDNA/cRNA Synthesis & Labeling RNA_Isolation->Labeling Fragmentation Fragmentation Labeling->Fragmentation Hybridization Hybridization to Microarray Fragmentation->Hybridization Washing_Staining Washing & Staining Hybridization->Washing_Staining Scanning Scanning Washing_Staining->Scanning Data_Extraction Data Extraction Scanning->Data_Extraction Normalization Normalization Data_Extraction->Normalization DE_Analysis Differential Expression Analysis Normalization->DE_Analysis

Microarray Analysis Workflow
RNA-Seq with DESeq2/edgeR Analysis

RNA-Sequencing provides a comprehensive and unbiased view of the transcriptome. It involves sequencing the entire population of RNA molecules in a sample and then bioinformatically aligning the reads to a reference genome or transcriptome to quantify gene expression.

  • RNA Isolation and Quality Control: Isolate high-quality total RNA and assess its integrity using a Bioanalyzer or similar instrument.

  • Library Preparation:

    • mRNA Enrichment/rRNA Depletion: Either enrich for polyadenylated mRNA or deplete ribosomal RNA.

    • Fragmentation: Fragment the RNA into smaller pieces.

    • cDNA Synthesis: Synthesize first and second-strand cDNA.

    • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

    • PCR Amplification: Amplify the adapter-ligated cDNA library.

  • Sequencing: Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina).

  • Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the sequencing reads to a reference genome or transcriptome using a splice-aware aligner (e.g., STAR, HISAT2).

  • Read Counting: Quantify the number of reads that map to each gene or transcript.

  • Differential Expression Analysis (using DESeq2 or edgeR):

    • Normalization: Normalize the raw read counts to account for differences in library size and RNA composition.

    • Statistical Modeling: Fit a negative binomial generalized linear model to the count data.

    • Hypothesis Testing: Perform statistical tests to identify genes with significant expression changes between conditions.

RNASeq_Workflow cluster_sample_prep Library Preparation cluster_sequencing Sequencing & Alignment cluster_analysis Data Analysis RNA_Isolation RNA Isolation Library_Prep mRNA Enrichment/ rRNA Depletion & Fragmentation RNA_Isolation->Library_Prep cDNA_Synthesis cDNA Synthesis & Adapter Ligation Library_Prep->cDNA_Synthesis Amplification PCR Amplification cDNA_Synthesis->Amplification Sequencing High-Throughput Sequencing Amplification->Sequencing QC Read Quality Control Sequencing->QC Alignment Read Alignment QC->Alignment Read_Counting Read Counting Alignment->Read_Counting Normalization Normalization Read_Counting->Normalization DE_Analysis Differential Expression Analysis (DESeq2/edgeR) Normalization->DE_Analysis

RNA-Seq Analysis Workflow

Concluding Remarks

The choice of method for quantitative gene expression analysis depends on the specific research question, the number of genes of interest, the available resources, and the desired level of discovery. PADGE offers a unique approach for analyzing heterogeneous expression patterns within existing microarray datasets. RT-qPCR remains the gold standard for targeted, high-sensitivity quantification. Microarrays provide a cost-effective solution for high-throughput analysis of known genes, while RNA-Seq offers the most comprehensive and unbiased view of the transcriptome, enabling the discovery of novel transcripts and isoforms. A thorough understanding of the principles and protocols of each method is crucial for generating reliable and reproducible gene expression data.

References

A Comparative Guide to Vectors for In Planta Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating protein-protein interactions (PPIs) within the complex cellular environment of plants, the choice of vector system is paramount to achieving reliable and quantifiable results. While the specific vector "pADGG" remains elusive in widespread scientific literature, this guide provides a comprehensive comparison of contemporary and widely-used vector systems for in planta interaction studies, focusing on the two predominant methodologies: Bimolecular Fluorescence Complementation (BiFC) and Split Luciferase Complementation (SLC). This guide is intended for researchers, scientists, and drug development professionals seeking to select the optimal vector system for their experimental needs.

Overview of Key Technologies

Bimolecular Fluorescence Complementation (BiFC): This technique is based on the reconstitution of a fluorescent protein when two non-fluorescent N- and C-terminal fragments are brought into proximity by the interaction of two proteins fused to them.[1][2][3] The restored fluorescence provides a direct visualization of the interaction in living cells.[4][5]

Split Luciferase Complementation (SLC): Similar to BiFC, the SLC assay relies on the reconstitution of a functional luciferase enzyme from its N- and C-terminal fragments.[6][7][8] The interaction between two proteins of interest brings the luciferase fragments together, leading to the emission of light upon the addition of a substrate.[9]

Comparison of Vector Systems for In Planta Interaction Studies

The selection of a vector system is critical and depends on the specific experimental goals. Below is a comparison of commonly used vector systems for BiFC and SLC assays in plants.

Vector System FeatureBimolecular Fluorescence Complementation (BiFC) VectorsSplit Luciferase Complementation (SLC) Vectors
Principle Reconstitution of a fluorescent protein (e.g., YFP, Venus) from two non-fluorescent fragments.[1][2]Reconstitution of a luciferase enzyme (e.g., Firefly, Renilla) from two inactive fragments.[6][7]
Readout Fluorescence emission, visualized by microscopy.[4]Luminescence (light emission), quantified by a luminometer or imaging system.[9]
Advantages - Direct visualization of interaction localization within the cell.[2] - Relatively simple and does not require specialized equipment beyond a fluorescence microscope.[1] - Sensitive for detecting weak and transient interactions due to the stability of the reconstituted fluorescent protein.[2]- High sensitivity and low background signal, as plants do not have endogenous luciferase activity.[8][9] - Quantitative results with a high dynamic range.[7] - Suitable for high-throughput screening.[7]
Disadvantages - Irreversible nature of fluorescent protein reconstitution can lead to signal accumulation and potential artifacts.[10] - Potential for non-specific self-assembly of the fluorescent protein fragments, leading to false positives.[10][11] - Quantification can be challenging and requires careful controls.[10][12]- Requires the addition of a substrate (luciferin) for the enzymatic reaction. - Indirect visualization of interaction localization.
Commonly Used Reporters YFP (Yellow Fluorescent Protein), Venus, CFP (Cyan Fluorescent Protein).[1][12][13]Firefly Luciferase, Renilla Luciferase.[6][7]
Example Vector Series pSAT vectors, Gateway-compatible BiFC vectors (e.g., pDOE series with mVenus210).[11][14][15]Gateway-compatible vectors (e.g., pGWB-NLuc and pGWB-CLuc).[9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of in planta interaction studies. Below are generalized protocols for Gateway cloning and Agrobacterium-mediated transient expression in Nicotiana benthamiana, a common model for these assays.

Gateway Cloning Protocol for Generating Expression Vectors

This protocol outlines the general steps for cloning a gene of interest into a Gateway-compatible destination vector for BiFC or SLC.

  • PCR Amplification of Gene of Interest: Amplify the coding sequence of the protein of interest using PCR with primers that add attB sites for Gateway cloning.

  • BP Reaction: Perform a BP recombination reaction to transfer the attB-flanked PCR product into a pDONR vector to create an entry clone.

  • Transformation and Selection: Transform the BP reaction product into E. coli and select for colonies containing the entry clone on appropriate antibiotic selection plates.

  • Sequence Verification: Isolate the entry clone plasmid DNA and verify the sequence of the insert.

  • LR Reaction: Perform an LR recombination reaction to transfer the gene of interest from the entry clone into the desired Gateway-compatible BiFC or SLC destination vector.

  • Transformation and Selection: Transform the LR reaction product into E. coli and select for colonies containing the expression clone on appropriate antibiotic selection plates.

  • Final Plasmid Preparation: Isolate the final expression clone plasmid DNA for subsequent transformation into Agrobacterium tumefaciens.

Agrobacterium-mediated Transient Expression in Nicotiana benthamiana

This protocol describes the transient expression of fusion proteins in N. benthamiana leaves for interaction analysis.[16]

  • Agrobacterium Transformation: Introduce the BiFC or SLC expression vectors into a suitable Agrobacterium tumefaciens strain (e.g., GV3101).

  • Culture Preparation: Grow the Agrobacterium strains carrying the constructs of interest and a strain carrying a silencing suppressor (e.g., p19) overnight in YEB medium with appropriate antibiotics.[17]

  • Cell Harvesting and Resuspension: Centrifuge the overnight cultures to pellet the bacteria. Resuspend the pellets in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD₆₀₀ of 0.5-1.0.[16][18]

  • Incubation: Incubate the resuspended Agrobacterium cultures at room temperature for 2-4 hours to induce virulence gene expression.

  • Infiltration: Infiltrate the abaxial side of young, fully expanded leaves of 4-6 week old N. benthamiana plants with the Agrobacterium suspension using a needleless syringe.[17][19]

  • Incubation of Plants: Maintain the infiltrated plants in a growth chamber for 2-4 days to allow for transient expression of the fusion proteins.[16]

  • Analysis:

    • For BiFC: Observe the fluorescence in the infiltrated leaf area using a confocal laser scanning microscope.

    • For SLC: Infiltrate the leaf with a luciferin (B1168401) solution, and measure the luminescence using a CCD camera-based imaging system or a luminometer.

Mandatory Visualizations

Signaling Pathway of a Generic Protein-Protein Interaction Study

PPI_Signaling_Pathway cluster_cloning Vector Construction cluster_transformation Plant Transformation cluster_expression Protein Expression & Interaction GOI_A Gene of Interest A Construct_A Construct A (GOI-A + N-frag) GOI_A->Construct_A GOI_B Gene of Interest B Construct_B Construct B (GOI-B + C-frag) GOI_B->Construct_B Vector_N Vector with N-terminal fragment Vector_N->Construct_A Vector_C Vector with C-terminal fragment Vector_C->Construct_B Agrobacterium Agrobacterium tumefaciens Construct_A->Agrobacterium Construct_B->Agrobacterium Plant_Cell Plant Cell Agrobacterium->Plant_Cell Agroinfiltration Protein_A Protein A-N-frag Plant_Cell->Protein_A Expression Protein_B Protein B-C-frag Plant_Cell->Protein_B Expression Complex Interacting Complex Protein_A->Complex Protein_B->Complex Signal Fluorescence / Luminescence Complex->Signal Reconstitution

Caption: Workflow of a typical in planta protein-protein interaction study.

Experimental Workflow for BiFC/SLC Assays

Experimental_Workflow Start Start Cloning Gateway Cloning of GOIs into BiFC/SLC Vectors Start->Cloning Plant_Growth Grow N. benthamiana Plants (4-6 weeks) Start->Plant_Growth Agro_Transformation Transformation into Agrobacterium Cloning->Agro_Transformation Agroinfiltration Agroinfiltration of Plant Leaves Agro_Transformation->Agroinfiltration Plant_Growth->Agroinfiltration Incubation Incubate Plants (2-4 days) Agroinfiltration->Incubation Analysis Data Acquisition (Microscopy/Luminometry) Incubation->Analysis Data_Analysis Image and Quantitative Data Analysis Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Step-by-step experimental workflow for BiFC/SLC assays.

Logical Relationship of Vector Components

Vector_Components cluster_fusion Fusion Protein Components Vector T-DNA Backbone Promoter (e.g., 35S) Gene of Interest Fusion Terminator Selectable Marker GOI Protein of Interest Vector:gene->GOI Split_Reporter Split Reporter Fragment (N- or C-terminal) Vector:gene->Split_Reporter

Caption: Key components of an expression vector for interaction studies.

References

Cross-Validation of pADGG Results with In Vitro Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "pADGG" is not widely recognized in publicly available scientific literature. This guide, therefore, operates under the assumption that "this compound" represents a novel D-enantiomeric peptide designed as an inhibitor of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. The data presented for this compound is based on published results for similar D-enantiomeric peptides, such as the well-characterized D3 peptide and its derivatives.

Introduction

The aggregation of amyloid-beta (Aβ) peptides is a critical event in the pathogenesis of Alzheimer's disease.[1] Therapeutic strategies are increasingly focused on inhibiting this aggregation process. This guide provides a comparative analysis of a hypothetical D-enantiomeric peptide, herein referred to as this compound, with other Aβ aggregation inhibitors, and details the cross-validation of its efficacy using standard in vitro assays. D-enantiomeric peptides are attractive therapeutic candidates due to their high resistance to proteolytic degradation.[2]

Comparative Performance of Aβ Aggregation Inhibitors

The efficacy of this compound is compared against a negative control (Aβ peptide alone) and a representative small molecule inhibitor. The data is derived from in vitro Thioflavin T (ThT) fluorescence assays, which measure the formation of amyloid fibrils.[3][4]

Compound Inhibitor Class Target Assay Efficacy Metric (IC50/EC50) Source
Aβ1-42 (Control) None-ThT AssayN/A (Represents 100% aggregation)-
This compound (Hypothetical) D-enantiomeric PeptideAβ Monomers & OligomersThT Assay / ELISA~6 µM (EC50 for aggregation inhibition)[5]Based on D3 peptide data[5]
Small Molecule X Small MoleculeAβ Monomers & ProtofibrilsThT Assay0.32 - 5.16 µM (IC50 for fibril formation)[6]Representative data from published studies[6]

Note: The efficacy metrics are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Signaling Pathways and Experimental Workflow

To understand the context of this compound's action and its evaluation, the following diagrams illustrate the amyloid-beta aggregation pathway, the experimental workflow for inhibitor testing, and the logical relationship of the comparative analysis.

Amyloid-Beta Aggregation Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase CTF99 C-terminal Fragment 99 APP->CTF99 β-secretase Ab Aβ Monomers CTF99->Ab γ-secretase Oligomers Soluble Oligomers (Toxic Species) Ab->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Amyloid Fibrils (Plaques) Protofibrils->Fibrils

Amyloid-Beta Aggregation Cascade

Experimental Workflow for In Vitro Cross-Validation cluster_prep Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Abeta_prep Prepare Aβ Peptide Solution ThT_assay Thioflavin T (ThT) Assay Abeta_prep->ThT_assay DLS_assay Dynamic Light Scattering (DLS) Abeta_prep->DLS_assay Inhibitor_prep Prepare this compound/ Small Molecule Solution Inhibitor_prep->ThT_assay Inhibitor_prep->DLS_assay ThT_analysis Measure Fluorescence (Fibril Quantification) ThT_assay->ThT_analysis DLS_analysis Measure Particle Size (Oligomer Distribution) DLS_assay->DLS_analysis Cross_validation Cross-Validation of Results ThT_analysis->Cross_validation DLS_analysis->Cross_validation

In Vitro Cross-Validation Workflow

Logical Relationship of Comparative Analysis This compound This compound (D-enantiomeric Peptide) Inhibition_Efficacy Inhibition of Aβ Aggregation This compound->Inhibition_Efficacy Small_Molecule Small Molecule X Small_Molecule->Inhibition_Efficacy Abeta_Control Aβ Aggregation (Negative Control) Abeta_Control->Inhibition_Efficacy Baseline Mechanism_of_Action Mechanism of Action Inhibition_Efficacy->Mechanism_of_Action Therapeutic_Potential Therapeutic Potential Mechanism_of_Action->Therapeutic_Potential

Comparative Analysis Framework

Experimental Protocols

Detailed methodologies for the key in vitro assays used to cross-validate the efficacy of Aβ aggregation inhibitors are provided below.

Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to monitor the kinetics of amyloid fibril formation.[3][4] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[3]

Materials:

  • Aβ1-42 peptide

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Aβ1-42: Reconstitute lyophilized Aβ1-42 peptide in a suitable solvent (e.g., 100% hexafluoroisopropanol), then evaporate the solvent to create a peptide film. Resuspend the film in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Immediately before use, dilute the stock solution into PBS to the desired final concentration (e.g., 10 µM).[5]

  • Preparation of ThT Solution: Prepare a stock solution of ThT in PBS and filter through a 0.22 µm filter. The final concentration of ThT in the assay wells should be around 20-50 µM.[7][8]

  • Assay Setup: In a 96-well plate, combine the Aβ1-42 solution, the inhibitor (this compound or small molecule) at various concentrations, and the ThT solution. Include control wells with Aβ1-42 and ThT without any inhibitor.

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a plate reader with an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[7][8]

  • Data Analysis: Plot the fluorescence intensity against time to obtain aggregation kinetics curves. The percentage of inhibition can be calculated by comparing the final fluorescence values of samples with and without the inhibitor. The IC50 or EC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5][6]

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for monitoring the formation and size of Aβ oligomers and aggregates.[9][10]

Materials:

  • Aβ1-42 peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Low-volume cuvettes

  • DLS instrument

Procedure:

  • Sample Preparation: Prepare Aβ1-42 solutions with and without the inhibitor (this compound or small molecule) in PBS, as described for the ThT assay. The samples should be filtered through a low-protein-binding 0.22 µm filter to remove any pre-existing large aggregates.

  • Instrument Setup: Set the DLS instrument to the appropriate temperature (e.g., 25°C or 37°C) and allow it to equilibrate.

  • Measurement: Transfer the sample to a clean, dust-free cuvette. Place the cuvette in the DLS instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis: The instrument's software will use the autocorrelation function of the scattered light intensity to calculate the hydrodynamic radius (Rh) and the size distribution of the particles in the sample. By taking measurements at different time points, the growth of Aβ oligomers and aggregates can be monitored. A shift in the size distribution towards smaller species in the presence of an inhibitor indicates its efficacy in preventing aggregation.

Conclusion

The cross-validation of this compound's (hypothetical D-enantiomeric peptide) anti-aggregation activity using orthogonal in vitro assays like Thioflavin T and Dynamic Light Scattering is crucial for its preclinical development. The ThT assay provides quantitative data on the inhibition of fibril formation, while DLS offers insights into the modulation of early-stage oligomerization. Together, these assays provide a comprehensive in vitro profile of a candidate inhibitor's efficacy. While the data presented for this compound is based on existing D-enantiomeric peptides, it highlights the potential of this class of molecules as therapeutic agents for Alzheimer's disease. Further head-to-head comparative studies with other inhibitor classes under standardized conditions are necessary for a definitive assessment of their relative performance.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and responsible disposal of laboratory chemicals is a critical component of ensuring the safety of personnel and protecting the environment. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is not just a matter of regulatory compliance, but a cornerstone of a robust safety culture. This guide provides essential, immediate safety and logistical information for the proper disposal of laboratory reagents, with a focus on establishing a procedural framework that can be applied to various chemical entities.

Quantitative Data for In-Lab Waste Treatment

For certain chemical wastes, in-lab treatment prior to disposal may be permissible. However, this is strictly governed by institutional and regulatory guidelines. The following table summarizes key quantitative parameters for common in-lab waste treatment procedures.

ParameterAcceptable Range/LimitNotes
pH for Sewer Disposal 5 - 9The pH of the neutralized solution must be confirmed before flushing to the sewer with at least 20 parts water.[1]
Quantity Limits for Neutralization ≤ 25 mL for strong, concentrated acids or basesQuantities exceeding this limit must be managed by the institution's Environmental Health and Safety (EHS) department. Strong acids or bases must be diluted 10 to 1 before neutralization.[1]
Volume Limit for Sewer Disposal ≤ 5 gallons of liquid per discharge≤ 1 kilogram of water-soluble solid per dischargeMaterial must not be a severe irritant, lachrymator, or emit strong odors. It must not be harmful to aquatic life as specified on the Safety Data Sheet (SDS).[1]
Prohibited for Neutralization Oxidizing acids (e.g., chromic, perchloric, nitric)Acids or bases containing heavy metalsThese materials must be managed by EHS.[1]

Experimental Protocols

Acid-Base Neutralization Protocol

This protocol is for the in-lab neutralization of small quantities (≤ 25 mL) of non-prohibited corrosive wastes.

Caution: Vapors and heat are generated during neutralization. This procedure should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Acid Neutralization:

  • Prepare a basic solution by adding an appropriate inorganic base (e.g., sodium bicarbonate, sodium hydroxide) to a large volume of cold water in a suitable container.

  • Stir the basic solution.

  • Slowly add the diluted acid to the basic solution while continuing to stir.

  • Allow the mixture to react for at least 15 minutes to dissipate any heat. The container should not be hot to the touch.

  • Test the pH of the resulting solution using pH paper or a calibrated pH meter to confirm it is between 5 and 9.

  • If the pH is within the acceptable range, flush the neutralized solution down the sanitary sewer with at least 20 parts water.

Base Neutralization:

  • Add the base to a large vessel containing water.

  • Slowly add an appropriate inorganic acid (e.g., hydrochloric acid, sulfuric acid) to the basic solution while stirring.

  • Follow steps 4-6 from the acid neutralization protocol.

Disposal Workflow and Logical Relationships

The following diagrams illustrate the decision-making process for chemical waste disposal and a typical workflow for handling a laboratory chemical spill.

Chemical_Disposal_Workflow start Identify Chemical Waste sds Consult Safety Data Sheet (SDS) start->sds in_lab_treat In-Lab Treatment Permissible? sds->in_lab_treat package Package Waste for EHS Pickup in_lab_treat->package No prohibited Contains Heavy Metals or is an Oxidizing Acid? in_lab_treat->prohibited Yes neutralize Perform Neutralization Protocol sewer Dispose to Sanitary Sewer neutralize->sewer ehs Contact Environmental Health & Safety (EHS) for Pickup package->ehs prohibited->neutralize No prohibited->package Yes

Caption: Chemical Disposal Decision Workflow.

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate Personal Protective Equipment (PPE) evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain clean Clean and Disinfect the Area contain->clean dispose Dispose of Contaminated Materials as Hazardous Waste clean->dispose report Report the Spill to Lab Supervisor/EHS dispose->report

Caption: Laboratory Chemical Spill Response Workflow.

References

Safety and Handling Information for "Padgg" Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for a chemical substance referred to as "Padgg" have not yielded any relevant results. Consequently, information regarding its specific personal protective equipment (PPE) requirements, handling procedures, and disposal guidelines is not available.

The term "this compound" appeared in various unrelated contexts in the search results, including:

  • As part of a plasmid name (this compound) in molecular biology research.[1][2]

  • Within seemingly random text strings in unformatted documents.[3][4][5]

  • As a likely typographical error in a government document.[6]

  • In a document related to gas conditioning systems, where its meaning is unclear.[7]

Without identification of "this compound" as a specific chemical compound, it is not possible to provide the requested essential safety and logistical information, including operational and disposal plans. The creation of data tables, experimental protocols, and procedural diagrams is contingent on the availability of fundamental chemical safety data, which is absent in this case.

Researchers, scientists, and drug development professionals are strongly advised to consult the Safety Data Sheet (SDS) for any chemical they intend to handle. The SDS provides comprehensive information on physical and chemical properties, health hazards, and safety precautions. If "this compound" is an internal laboratory identifier or a novel substance, a thorough risk assessment should be conducted before any handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.